molecular formula C8H13NO2 B1315692 Quinuclidine-4-carboxylic acid CAS No. 55022-88-3

Quinuclidine-4-carboxylic acid

Cat. No.: B1315692
CAS No.: 55022-88-3
M. Wt: 155.19 g/mol
InChI Key: XXPLDHNFTITERR-UHFFFAOYSA-N
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Description

Quinuclidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPLDHNFTITERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548666
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55022-88-3
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quinuclidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid, a derivative of the bicyclic amine quinuclidine, is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, cage-like structure provides a unique scaffold that can be functionalized to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in publicly available literature. However, based on its structure and data from related compounds, several key properties can be inferred and are summarized below. It is important to note that some of the presented data are predicted values and should be confirmed experimentally.

PropertyValueSource/Method
Molecular Formula C₈H₁₃NO₂[1][2][3]
Molecular Weight 155.19 g/mol [1][2][3]
CAS Number 55022-88-3[1][2][4]
Predicted pKa (acidic) ~4-5Inferred from typical carboxylic acids
Predicted pKa (basic) ~9-10Inferred from quinuclidine derivatives[5][6]
Melting Point Not availableData for (S)-Quinuclidine-2-carboxylic acid is 280 °C (dec.)
Boiling Point Not availablePredicted for ethyl ester: 233.4 ± 40.0 °C[5]
Solubility No quantitative data available. Expected to have some solubility in water and polar organic solvents.General chemical principles
Purity (typical) 98%[3][7]
Storage Conditions Sealed in dry, 2-8°C[3]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the quinuclidine cage. The protons on the carbons adjacent to the nitrogen atom would appear as multiplets in the downfield region, typically around 2.8-3.2 ppm. The remaining protons of the bicyclic system would likely appear as a complex set of multiplets in the upfield region, between 1.5 and 2.2 ppm. The carboxylic acid proton would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For the related ethyl ester, ¹H NMR (300 MHz, CDCl₃) data shows signals at δ 4.10 (t, J=5.23 Hz, 2H), 2.90-2.85 (m, 6H), 1.71-1.66 (m, 6H), 1.22 (t, J=4.0 Hz, 3H)[8].

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 175-185 ppm. The carbons of the quinuclidine cage would appear in the aliphatic region, with the carbons adjacent to the nitrogen atom resonating at a lower field (around 45-55 ppm) compared to the other carbons of the cage.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 155. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH), resulting in a fragment at m/z 110. Further fragmentation of the quinuclidine ring could also be observed. The fragmentation of carboxylic acids typically involves the cleavage of the bonds next to the C=O group[9][10].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine would be in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic cage structure would be present in the typical regions. The IR spectrum for the parent compound, quinuclidine, is available for reference[11].

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthesis could involve the protection of the carboxylic acid of 4-piperidinecarboxylic acid as an ester, followed by N-alkylation to introduce a two-carbon unit with a leaving group. Subsequent intramolecular cyclization would form the quinuclidine ring system, followed by deprotection of the carboxylic acid.

Synthesis_Pathway Start 4-Piperidinecarboxylic acid Step1 Esterification (e.g., SOCl₂, EtOH) Start->Step1 Intermediate1 Ethyl 4-piperidinecarboxylate Step1->Intermediate1 Step2 N-Alkylation (e.g., BrCH₂CH₂Cl, Base) Intermediate1->Step2 Intermediate2 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., LDA) Intermediate2->Step3 Intermediate3 Ethyl quinuclidine-4-carboxylate Step3->Intermediate3 Step4 Hydrolysis (e.g., NaOH, H₂O then H⁺) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl quinuclidine-4-carboxylate (Intermediate 3)

A reported procedure for the synthesis of the ethyl ester intermediate is as follows[8]:

Materials:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

  • Lithium diisopropylamide (LDA) solution (2.0 M in heptane/THF/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Ether

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • Dissolve ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -50 °C.

  • Slowly add LDA solution (1.5 equivalents) over 25 minutes, maintaining the temperature at -50 °C.

  • Allow the reaction mixture to gradually warm to room temperature over 16 hours.

  • Quench the reaction by adding saturated aqueous K₂CO₃ solution.

  • Extract the aqueous layer with ether (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified to yield ethyl quinuclidine-4-carboxylate.

This protocol describes the formation of the quinuclidine ring system. The final step to obtain this compound would involve the hydrolysis of the ethyl ester, for which a standard saponification procedure followed by acidification can be employed.

Experimental_Workflow Start Dissolve starting material in THF Cooling Cool to -50 °C Start->Cooling Addition Slowly add LDA Cooling->Addition Reaction Warm to RT over 16h Addition->Reaction Quench Quench with K₂CO₃ solution Reaction->Quench Extraction Extract with ether Quench->Extraction Drying Dry organic phase (MgSO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Product Ethyl quinuclidine-4-carboxylate Concentration->Product

Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are scarce, the quinuclidine scaffold is a well-established pharmacophore in numerous biologically active compounds[12]. Derivatives of quinuclidine have shown a wide range of pharmacological activities, including acting as antagonists for muscarinic acetylcholine receptors[8].

The presence of both a basic nitrogen atom and an acidic carboxylic acid group in this compound makes it a zwitterionic compound at physiological pH. This dual functionality can be crucial for its interaction with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in receptor binding pockets[13].

The rigid bicyclic structure of the quinuclidine core restricts the conformational flexibility of the molecule, which can lead to higher receptor affinity and selectivity compared to more flexible analogues. This conformational rigidity is a key feature that medicinal chemists exploit in the design of potent and selective ligands.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives. High-throughput screening and target-based assays could reveal its potential in various therapeutic areas.

Logical_Relationship Molecule This compound Structure Rigid Bicyclic Scaffold Molecule->Structure Functionality Zwitterionic Nature (Amine + Carboxylic Acid) Molecule->Functionality Properties Pharmacological Properties Structure->Properties Functionality->Properties Interaction Receptor Binding (e.g., Salt Bridges, H-bonds) Properties->Interaction Outcome Potential Therapeutic Effects Interaction->Outcome

Caption: Relationship between structure, functionality, and potential biological activity.

Conclusion

This compound is a fascinating molecule with a unique structural and chemical profile. While there is a need for more comprehensive experimental data on its physicochemical and biological properties, the available information and the known pharmacology of related compounds suggest its potential as a valuable building block in drug discovery. This technical guide has summarized the current knowledge and provided a framework for future research into this promising compound. Further investigation into its synthesis, characterization, and biological evaluation will undoubtedly contribute to the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Structure and Bonding of Quinuclidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid, systematically known as 1-azabicyclo[2.2.2]octane-4-carboxylic acid, is a bicyclic organic compound featuring a rigid quinuclidine core with a carboxylic acid substituent at the 4-position.[1] The unique three-dimensional structure and the presence of both a basic nitrogen atom and an acidic carboxylic acid group make this molecule a versatile building block in medicinal chemistry and materials science.[1][2] Its rigid framework is a desirable feature in drug design for controlling the spatial orientation of pharmacophoric groups. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound, intended for researchers and professionals in drug development.

Molecular Structure and Bonding

The structure of this compound is characterized by the fusion of a quinuclidine cage and a carboxylic acid functional group. The quinuclidine moiety is a highly symmetrical and stable bicyclic amine.[3] This rigid structure is composed of three fused cyclohexane rings in a boat conformation, which is an unusual feature as cyclohexane rings typically adopt a more stable chair conformation.[3]

The carboxylic acid group attached to the bridgehead carbon introduces both acidic and hydrogen-bonding capabilities to the molecule. The presence of the nitrogen atom within the bicyclic system can also impart basic properties.[1]

Intermolecular Interactions

The primary intermolecular interaction in the solid state is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. Additionally, the nitrogen atom of the quinuclidine core can act as a hydrogen bond acceptor, potentially leading to the formation of complex hydrogen-bonding networks.[1]

Predicted Bond Parameters
BondPredicted Bond Length (Å)Predicted Bond Angle (°)
C-C (in cage)~1.54C-C-C (in cage) ~109.5
C-N (in cage)~1.47C-N-C (in cage) ~109.5
C-C (cage to COOH)~1.52C-C-C=O ~120
C=O~1.23C-C-OH ~118
C-OH~1.34O=C-OH ~122

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The following sections detail the expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the quinuclidine cage and the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0broad singlet
-CH₂- (adjacent to N)2.8 - 3.2multiplet
-CH₂- (other)1.8 - 2.2multiplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170 - 185
C4 (bridgehead with COOH)40 - 50
-CH₂- (adjacent to N)45 - 55
-CH₂- (other)20 - 30
C1 (bridgehead N-linked)55 - 65
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (carboxylic acid)2500 - 3300 (broad)
C-H (aliphatic)2850 - 3000
C=O (carboxylic acid)1700 - 1725
C-O (carboxylic acid)1210 - 1320
C-N (amine)1020 - 1250

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ester, such as ethyl quinuclidine-4-carboxylate.

Materials:

  • Ethyl quinuclidine-4-carboxylate

  • Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Aqueous solution of a strong acid (e.g., Hydrochloric Acid)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Hydrolysis: Dissolve ethyl quinuclidine-4-carboxylate in an aqueous solution of a strong base. Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid until the pH is acidic. This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of the solution.

  • Extraction: If the product does not precipitate, extract the aqueous solution with a suitable organic solvent.

  • Drying and Evaporation: Dry the organic extracts over a drying agent, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Characterization Protocols

NMR Spectroscopy:

  • Prepare a solution of the purified this compound in a suitable deuterated solvent (e.g., D₂O with acid or base, or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to determine chemical shifts, multiplicities, and integration values.

IR Spectroscopy:

  • Prepare a sample of the solid this compound as a KBr pellet or a nujol mull.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mandatory Visualizations

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Ethyl Quinuclidine-4-carboxylate Hydrolysis Base Hydrolysis Start->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Solvent Extraction Acidification->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Structural_Features Structural Features and Bonding cluster_molecule This compound cluster_bonding Key Bonding Features cluster_interactions Intermolecular Hydrogen Bonding mol Image of this compound structure would be placed here Bicyclic Rigid Bicyclic Quinuclidine Core (Boat Conformations) Carboxyl Carboxylic Acid Group (-COOH) dimer O-H···O=C Hydrogen Bond Bicyclic->dimer leads to HBonding Intermolecular Hydrogen Bonding (Dimer Formation)

Caption: Key structural features and intermolecular bonding of this compound.

Pharmacological Context

Quinuclidine derivatives have a rich history in pharmacology, with many exhibiting a wide range of biological activities.[4][5] The rigid quinuclidine scaffold is a key structural component in various natural products and synthetic drugs, including anticholinergic, antihistamine, and antiparasitic agents.[4][6] For instance, certain quinuclidine-based compounds have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4] The incorporation of a carboxylic acid group in this compound provides a handle for further chemical modification and for potential interactions with biological targets through hydrogen bonding and ionic interactions. This makes it a valuable precursor for the synthesis of novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest due to its unique structural and chemical properties. While detailed experimental data on its solid-state structure is limited, a comprehensive understanding of its bonding, spectroscopic characteristics, and potential for chemical modification can be established through the analysis of related compounds and fundamental chemical principles. This technical guide provides a foundational understanding for researchers and professionals engaged in the design and development of new drugs and materials based on the quinuclidine scaffold.

References

Quinuclidine-4-carboxylic acid CAS number 55022-88-3 information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55022-88-3

Synonyms: 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, 4-Carboxyquinuclidine

This technical guide provides a summary of the available information on Quinuclidine-4-carboxylic acid, a bicyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. While comprehensive experimental data is limited in publicly accessible literature, this document consolidates known properties, synthetic approaches, and potential areas of application.

Chemical and Physical Properties

This compound is a derivative of quinuclidine, a bicyclic amine. The presence of both a rigid cage-like structure and a carboxylic acid functional group suggests unique physicochemical properties relevant to drug design. Its hydrochloride salt is also commercially available under CAS number 40117-63-3.

Table 1: General and Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
This compound
CAS Number55022-88-3N/A
Molecular FormulaC₈H₁₃NO₂[1][2][3]
Molecular Weight155.19 g/mol [1][2][3]
PurityTypically available at 97% or 98%[1][2]
StorageSealed in a dry environment at 2-8°C or room temperature[1][3][4]
This compound hydrochloride
CAS Number40117-63-3[5]
Molecular FormulaC₈H₁₄ClNO₂[5]
Molecular Weight191.66 g/mol [6]
Physical FormSolid
Purity≥97% or 98%[6]
StorageInert atmosphere, room temperature

Synthesis and Reactivity

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, a common synthetic route involves the preparation of its ethyl ester, ethyl quinuclidine-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

Synthesis of Ethyl Quinuclidine-4-carboxylate

A described method for the synthesis of ethyl quinuclidine-4-carboxylate involves an intramolecular cyclization reaction.[7]

Experimental Protocol:

  • Starting Material: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -50°C.

  • Base Addition: A strong base, such as lithium diisopropylamide (LDA), is slowly added to the cooled solution.

  • Reaction: The reaction mixture is allowed to gradually warm to room temperature over several hours (e.g., 16 hours).

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of potassium carbonate (K₂CO₃) and extracted with diethyl ether.

  • Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the product, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.[7]

The subsequent hydrolysis of the ethyl ester to this compound would typically be achieved under acidic or basic conditions, though specific protocols for this substrate were not found.

A patent also mentions the reduction of this compound hydrochloride using a borane methylsulfide complex to yield the corresponding alcohol, (1-azabicyclo[2.2.2]oct-4-yl)methanol, indicating the carboxylic acid is a viable starting material for further chemical transformations.[8]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, ¹H-NMR data for its ethyl ester has been reported.[7]

¹H-NMR of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (300 MHz, CDCl₃): δ 4.10 (t, J=5.23 Hz, 2H), 2.90-2.85 (m, 6H), 1.71-1.66 (m, 6H), 1.22 (t, J=4.0 Hz, 3H).[7]

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented. Much of the available research focuses on the structurally distinct "quinoline-4-carboxylic acids," which have shown a range of biological activities, including antimicrobial and anticancer properties.[9][10][11][12][13] It is crucial to distinguish between the saturated bicyclic quinuclidine scaffold and the aromatic quinoline system.

A US patent discloses 4-substituted quinuclidine derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype.[8] While this patent does not provide specific biological data for this compound itself, it suggests that the quinuclidine-4-yl scaffold is of interest for developing agents targeting the central and autonomic nervous systems.[8] This indicates a potential, though yet unexplored, therapeutic application for derivatives of this compound.

Visualizations

Due to the lack of specific information on signaling pathways or complex experimental workflows directly involving this compound, the generation of detailed diagrams as requested is not feasible at this time. However, a simplified workflow for the potential synthesis of the target compound can be visualized.

G cluster_synthesis Potential Synthetic Workflow start Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate intermediate Ethyl quinuclidine-4-carboxylate start->intermediate Intramolecular Cyclization (LDA, THF) product This compound intermediate->product Hydrolysis (Acid or Base)

Caption: Potential synthetic route to this compound.

Conclusion

This compound (CAS 55022-88-3) is a chemical entity with a well-defined structure. While detailed physicochemical and biological data are scarce in the public domain, its synthesis is achievable through the cyclization and subsequent hydrolysis of a piperidine precursor. The broader interest in 4-substituted quinuclidine derivatives as modulators of nicotinic acetylcholine receptors suggests that this compound and its derivatives may hold potential for further investigation in the field of neuroscience and drug discovery. Further research is required to fully characterize its properties and explore its therapeutic applications.

References

The Biological Activity of Quinuclidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, is a privileged structure in medicinal chemistry, conferring unique three-dimensional properties and basicity to molecules.[1][2][3] Its rigid framework allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets.[1] This has resulted in the development of a wide range of quinuclidine derivatives with diverse and potent biological activities. This technical guide provides an in-depth overview of the significant biological activities of quinuclidine derivatives, focusing on their antimicrobial, anticholinergic, and neuromodulatory effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development in this promising area.

Antimicrobial Activity

Quinuclidine derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4] Their mechanisms of action are varied, with some of the most notable being the inhibition of the essential bacterial cell division protein FtsZ.[5]

Mechanism of Action: FtsZ Inhibition

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division.[5] It polymerizes to form the Z-ring at the mid-cell, which is essential for cytokinesis. Certain pyrimidine-linked quinuclidine derivatives have been identified as inhibitors of FtsZ, preventing its protofilament formation and thereby disrupting Z-ring assembly and bacterial division.[5] This targeted action makes them attractive candidates for the development of novel antibiotics.

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of quinuclidine derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrimidine-linked QuinuclidineQuinuclidine 1Methicillin-resistant Staphylococcus aureus24[5]
Pyrimidine-linked QuinuclidineQuinuclidine 1Vancomycin-resistant Enterococcus faecium24[5]
Quaternary N-benzyl quinuclidine oximesCompound 5 (meta-chloro)Gram-negative bacteria0.25 - 1.00[4]
Quaternary N-benzyl quinuclidine oximesCompound 10 (para-bromo)Pseudomonas aeruginosa0.25[4]
Quaternary N-benzyl quinuclidine oximesCompound 10 (para-bromo)Klebsiella pneumoniae0.50[4]
3-aminoquinuclidine QACsQNH₂-C₁₄Staphylococcus aureus-[6]
3-aminoquinuclidine QACsQNH₂-C₁₆Staphylococcus aureus-[6]

Note: A lower MIC value indicates greater antimicrobial potency. The activity of quaternary N-benzyl derivatives of quinuclidine oximes is influenced by the nature and position of substituents on the benzyl ring, with halogenated derivatives showing strong activity.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a quinuclidine derivative against a bacterial strain.

Materials:

  • Test quinuclidine derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: Prepare a stock solution of the quinuclidine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the quinuclidine derivative at which there is no visible turbidity (bacterial growth).

Signaling Pathway: Bacterial Cell Division via FtsZ

The following diagram illustrates the central role of FtsZ in bacterial cell division and the point of inhibition by certain quinuclidine derivatives.

FtsZ_Inhibition FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP Z_ring Z-Ring Assembly FtsZ_polymers->Z_ring Septum Septum Formation Z_ring->Septum Cell_Division Cell Division Septum->Cell_Division Quinuclidine Pyrimidine-linked Quinuclidine Derivatives Quinuclidine->FtsZ_polymers Inhibition

Inhibition of FtsZ polymerization by quinuclidine derivatives.

Anticholinergic and Neuromodulatory Activity

Quinuclidine derivatives are well-known for their interactions with the cholinergic system, acting as modulators of both muscarinic and nicotinic acetylcholine receptors.[7][8][9] These receptors are crucial for a wide range of physiological functions, including cognition, muscle contraction, and autonomic nervous system regulation.[7]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[7] Inhibition of these enzymes increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Several N-alkyl quaternary quinuclidine derivatives have been shown to inhibit both AChE and BChE.[7]

Quantitative Data: Cholinesterase Inhibition

CompoundTarget EnzymeKi (µM)Reference
1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (7)AChE-[7]
1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (7)BChE-[7]
1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (14)AChE-[7]
1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (14)BChE-[7]
N-alkyl quaternary quinuclidines (general)AChE & BChE0.26 - 156.2[7][10]

Note: Ki represents the inhibition constant, with lower values indicating stronger inhibition. The bisquaternary derivatives showed the highest potency.[7]

Muscarinic Receptor Modulation

Quinuclidine-based compounds have been developed as both agonists and antagonists of muscarinic acetylcholine receptors (mAChRs).[8][9][11] For instance, some derivatives are M2-selective antagonists, while others are long-acting muscarinic antagonists (LAMAs) targeting the M3 receptor, which is relevant for treating chronic obstructive pulmonary disease (COPD).[8][9]

Nicotinic Receptor Modulation

The quinuclidine scaffold has also been utilized to design selective agonists for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[12] Furthermore, a novel positive allosteric modulator (PAM) of the α7 nAChR, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has shown neuroprotective potential in models of Alzheimer's disease by enhancing cell viability against β-amyloid toxicity and inhibiting β-amyloid aggregation.[13][14]

Quantitative Data: Nicotinic Receptor Modulation

CompoundTarget ReceptorActivityEC₅₀ (µM)Reference
3-Arylidene-N-methyl quinuclidineα7 nAChRAgonist1.5[12]
N-methyl quinuclidineα7 nAChRAgonist40[12]
EQ-04α7 nAChRPAM-[13][14]

Note: EC₅₀ is the concentration of a drug that gives a half-maximal response.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of a quinuclidine derivative.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test quinuclidine derivative

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test quinuclidine derivative in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or buffer for control)

      • AChE solution

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The following diagram illustrates the basic mechanism of cholinergic neurotransmission and the points of action for cholinesterase inhibitors.

Cholinergic_Synapse cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle ACh Vesicle ACh_synthesis->Vesicle ACh_synapse ACh Vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis Receptor ACh Receptor (Muscarinic/Nicotinic) ACh_synapse->Receptor Binding Quinuclidine_inhibitor Quinuclidine Inhibitor Quinuclidine_inhibitor->AChE Inhibition Response Postsynaptic Response Receptor->Response

Inhibition of acetylcholinesterase by quinuclidine derivatives.

This diagram shows a simplified signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are often targets for quinuclidine derivatives.

Muscarinic_Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Gq Gq protein mAChR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Ca_release->PKC Activation Cellular_response Cellular Response PKC->Cellular_response

Gq-coupled muscarinic receptor signaling pathway.

This diagram illustrates the ionotropic nature of nicotinic receptors and a potential downstream signaling pathway relevant to neuroprotection.

Nicotinic_Signaling ACh_Nicotine ACh / Nicotine nAChR Nicotinic Receptor (e.g., α7) ACh_Nicotine->nAChR Binding Ion_influx Na⁺/Ca²⁺ Influx nAChR->Ion_influx Channel Opening Depolarization Membrane Depolarization Ion_influx->Depolarization PI3K PI3K Ion_influx->PI3K Ca²⁺-dependent Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection PAM Quinuclidine PAM (e.g., EQ-04) PAM->nAChR Potentiation

Nicotinic receptor signaling and modulation by a PAM.

Other Biological Activities

Squalene Synthase Inhibition

Certain quinuclidine derivatives incorporating phenothiazine moieties have been identified as potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis.[15] For example, (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride (compound 19) exhibited an IC₅₀ value of 0.12 µM against hamster liver microsomal enzyme and demonstrated a reduction in plasma total cholesterol and triglyceride levels in hamsters.[15]

Quantitative Data: Squalene Synthase Inhibition

CompoundTargetIC₅₀ (µM)In vivo EffectReference
(+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride (19)Hamster liver squalene synthase0.12Reduced plasma cholesterol and triglycerides[15]

Conclusion

The quinuclidine core represents a versatile and valuable scaffold in the design of biologically active compounds. The derivatives discussed in this guide demonstrate a broad spectrum of activities, from combating antibiotic-resistant bacteria to modulating key receptors in the central nervous system. The provided quantitative data, experimental protocols, and pathway diagrams serve as a foundational resource for researchers and drug development professionals. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective therapeutic agents based on the remarkable quinuclidine framework.

References

Potential Mechanism of Action of Quinuclidine-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action of Quinuclidine-4-carboxylic acid has not been extensively elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of the broader class of quinuclidine derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction to this compound

This compound is a bicyclic organic compound featuring a quinuclidine core functionalized with a carboxylic acid group at the 4-position. The quinuclidine scaffold, a rigid and sterically defined structure, is a key pharmacophore found in a variety of biologically active molecules, both natural and synthetic.[1] Its unique three-dimensional structure allows for specific interactions with biological targets, making it a valuable building block in medicinal chemistry. This compound, in particular, has been utilized as a key intermediate in the synthesis of more complex molecules for potential therapeutic applications, including those targeting central nervous system (CNS) disorders.[2]

Hypothesized Mechanisms of Action Based on the Quinuclidine Scaffold

While direct experimental evidence for the mechanism of action of this compound is lacking, the extensive research on its structural analogs provides a strong basis for hypothesizing its potential biological activities.

Neuromodulatory Activity: Targeting Cholinergic Receptors

The quinuclidine nucleus is a well-established scaffold for ligands of muscarinic acetylcholine receptors (mAChRs).[3] These receptors are pivotal in regulating a wide array of physiological functions in the central and peripheral nervous systems.

Potential Signaling Pathway: Muscarinic Acetylcholine Receptor Agonism/Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol QC This compound (Hypothetical Ligand) mAChR Muscarinic Acetylcholine Receptor (mAChR) QC->mAChR Binds to G_protein G-protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical signaling pathway of this compound as a muscarinic receptor agonist.

Antimicrobial Activity: Inhibition of Bacterial Cell Division

Certain quinuclidine derivatives have demonstrated potent antimicrobial properties by targeting the bacterial cell division protein FtsZ.[4] This protein is essential for the formation of the Z-ring, a critical step in bacterial cytokinesis.

Potential Mechanism: FtsZ Inhibition

G QC This compound (Hypothetical Inhibitor) FtsZ_polymerization FtsZ Polymerization QC->FtsZ_polymerization Inhibits FtsZ_monomers FtsZ Monomers FtsZ_monomers->FtsZ_polymerization Z_ring Z-ring Formation FtsZ_polymerization->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division

Caption: Potential inhibitory action of this compound on bacterial cell division.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of neurotransmitter receptors, particularly muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Isolation of cell membranes expressing the target receptor from cell lines or animal tissues.

  • Radioligand Binding: Incubation of the membrane preparation with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of this compound.

  • Separation and Detection: Separation of bound and free radioligand followed by quantification of radioactivity.

  • Data Analysis: Calculation of the inhibition constant (Ki) to determine the binding affinity of the test compound.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of this compound on specific enzymes, such as acetylcholinesterase (AChE).

Methodology (Ellman's Assay for AChE Inhibition):

  • Reaction Mixture Preparation: A buffered solution containing acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is prepared.

  • Enzyme and Inhibitor Incubation: The enzyme (AChE) is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: The rate of formation of the yellow-colored product (5-thio-2-nitrobenzoate) is measured spectrophotometrically at 412 nm.

  • Data Analysis: The IC50 value (concentration of inhibitor required to inhibit 50% of enzyme activity) is calculated.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology (Broth Microdilution):

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Screening

G cluster_workflow Antimicrobial Screening Workflow start Start prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC values incubate->read_results end End read_results->end

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data would be presented for related quinuclidine derivatives.

Table 1: Illustrative Binding Affinities (Ki) of Quinuclidine Derivatives for Muscarinic Receptors

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)
Derivative A 15.289.522.745.1
Derivative B 5.8150.38.120.4
Derivative C 120.635.2150.998.7

Table 2: Illustrative Acetylcholinesterase (AChE) Inhibition Data for Quinuclidine Derivatives

CompoundAChE IC50 (µM)
Derivative X 0.85
Derivative Y 1.23
Derivative Z 0.42

Table 3: Illustrative Minimum Inhibitory Concentrations (MIC) of Quinuclidine Derivatives against Various Bacteria

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Derivative I 41632
Derivative II 832>64
Derivative III 2816

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, largely due to the proven therapeutic potential of the quinuclidine scaffold. While its specific mechanism of action remains to be determined, the existing body of research on related compounds suggests promising avenues for investigation, particularly in the areas of neuromodulation and antimicrobial activity. The experimental protocols outlined in this guide provide a clear roadmap for future studies aimed at elucidating the precise biological targets and signaling pathways of this compound. Such research is crucial for unlocking its full therapeutic potential and advancing the development of novel drugs based on this versatile chemical entity.

References

In-Depth Technical Guide to the Pharmacological Properties of Quinuclidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of quinuclidine carboxylic acids, a class of compounds with significant potential in drug discovery. The rigid bicyclic structure of the quinuclidine core serves as a valuable scaffold for the development of ligands targeting various receptors, particularly muscarinic and nicotinic acetylcholine receptors. This document details their synthesis, structure-activity relationships, and the experimental protocols used to evaluate their pharmacological effects.

Introduction

Quinuclidine, a bicyclic amine, is a privileged scaffold in medicinal chemistry due to its rigid structure, which reduces the conformational flexibility of molecules and can lead to higher receptor affinity and selectivity. The incorporation of a carboxylic acid moiety, typically at the 3-position, provides a versatile handle for chemical modification, allowing for the synthesis of a wide array of esters and amides with diverse pharmacological profiles. These derivatives have been extensively investigated for their interactions with cholinergic receptors, with some exhibiting potent agonist or antagonist activity. This guide will delve into the key pharmacological properties of quinuclidine carboxylic acids, with a focus on their interactions with muscarinic and nicotinic acetylcholine receptors, as well as their potential modulation of GABA receptors.

Chemical Synthesis

The synthesis of quinuclidine carboxylic acid derivatives is a critical aspect of exploring their structure-activity relationships. The core scaffold, quinuclidine-3-carboxylic acid, can be prepared through various synthetic routes, often starting from commercially available precursors like 3-quinuclidinone.

Synthesis of (R)- and (S)-3-Quinuclidinol

A key intermediate in the synthesis of many quinuclidine-based pharmaceuticals is 3-quinuclidinol. Both chemical and enzymatic methods have been developed for its stereoselective synthesis.

Chemical Synthesis: Asymmetric Hydrogenation [1]

This method involves the asymmetric hydrogenation of 3-quinuclidinone using a chiral ruthenium catalyst.

  • Materials: 3-quinuclidinone, Isopropanol, Potassium tert-butoxide, Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-Binap]-[(S)-Bn-bimaH]), Hydrogen gas (high pressure), Autoclave, Gas chromatograph (GC).

  • Procedure:

    • In a glove box, add 1g of 3-quinuclidinone and 3mL of isopropanol to a 10mL reaction flask.

    • Add a solution of the chiral ruthenium catalyst in isopropanol.

    • Add a solution of potassium tert-butoxide in isopropanol.

    • Transfer the reaction mixture to an autoclave.

    • Pressurize the autoclave with hydrogen gas.

    • Heat the reaction mixture and monitor the progress by GC.

    • Upon completion, cool the autoclave, release the pressure, and work up the reaction mixture to isolate the desired enantiomer of 3-quinuclidinol.

Enzymatic Synthesis: Whole-Cell Biocatalysis [2]

This method utilizes microorganisms that express 3-quinuclidinone reductases to achieve high enantioselectivity.

  • Materials: 3-quinuclidinone hydrochloride, Glucose, Resting cells of a suitable microorganism (e.g., Nocardia sp. or Rhodococcus erythropolis), Phosphate buffer (pH 8.0).

  • Procedure:

    • Prepare a suspension of resting cells in phosphate buffer.

    • Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-37 °C) for a specified time (e.g., 30-48 hours).

    • Monitor the reaction progress.

    • After the reaction, centrifuge the mixture to remove the cells.

    • Alkalize the supernatant (e.g., with K₂CO₃ to pH 12).

    • Evaporate the solvent and extract the product with an organic solvent (e.g., CH₂Cl₂).

    • Purify the product to obtain the desired enantiomer of 3-quinuclidinol.

Synthesis of Quinuclidin-3-yl Carboxylates

Ester derivatives are typically synthesized by reacting the corresponding 3-quinuclidinol enantiomer with a carboxylic acid or its activated derivative (e.g., acid chloride or anhydride) in the presence of a suitable coupling agent and base.

A general procedure for the synthesis of quinuclidin-3-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is as follows[3]:

  • A solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride in a suitable solvent is added to a solution of (R)- or (S)-3-quinuclidinol and a base (e.g., triethylamine) in the same solvent.

  • The reaction mixture is stirred at room temperature until the reaction is complete.

  • The product is then isolated and purified using standard techniques such as chromatography.

Pharmacological Properties

The pharmacological activity of quinuclidine carboxylic acid derivatives is highly dependent on the nature of the ester or amide substituent and the stereochemistry at the 3-position of the quinuclidine ring.

Muscarinic Receptor Activity

Quinuclidine carboxylic acid derivatives have shown significant activity at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in numerous physiological functions.

Binding Affinities of Quinuclidin-3-yl 1-Aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives at Rat Muscarinic Receptor Subtypes [3]

The following table summarizes the binding affinities (Ki values) of a series of quinuclidin-3-yl carboxylate derivatives for rat M1, M2, and M3 muscarinic receptor subtypes, as determined by radioligand binding assays.

CompoundStereochemistryM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M3 Selectivity
9a (1R, 3'R)1.3180.4838
9b (1S, 3'R)4.7435.87.4
9c (1R, 3'S)15170335.2
9d (1S, 3'S)424701203.9
11a (1R, 3'R)0.96120.2255
11b (1S, 3'R)2.1181.116

Data presented as the mean of three independent experiments.

These data indicate that the stereochemistry at both the 1-position of the tetrahydroisoquinoline ring and the 3-position of the quinuclidine ring significantly influences the binding affinity and selectivity for muscarinic receptor subtypes. Notably, the (3'R)-quinuclidinyl isomers generally exhibit higher affinity for the M3 receptor compared to the (3'S) isomers.[3]

Nicotinic Receptor Activity

Derivatives of quinuclidine have also been explored as ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.

A study on quinuclidine benzamides identified them as agonists of the α7 nAChR.[4] While this study did not focus on carboxylic acid derivatives, it highlights the potential of the quinuclidine scaffold in targeting nAChRs. Further investigation into quinuclidine carboxylic acid amides is warranted to explore their activity at various nAChR subtypes.

GABA Receptor Modulation

The structural features of quinuclidine carboxylic acids bear some resemblance to GABA analogues, suggesting potential interactions with GABA receptors. One study investigated heterocyclic GABA analogues and found that a benzylthioether derivative of a related cyclic amino acid acted as a GABA-A receptor antagonist with an IC50 of 42 µM.[5] This indicates that modifications of the core structure can lead to modulatory activity at GABA receptors.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from studies characterizing muscarinic receptor antagonists.[3]

  • Membrane Preparation:

    • Homogenize rat tissues (e.g., cerebral cortex for M1, heart for M2, submaxillary gland for M3) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • Incubate the membrane preparation with a specific radioligand (e.g., [³H]pirenzepine for M1, [³H]AF-DX 384 for M2, and [³H]4-DAMP for M3) and various concentrations of the test compound in a final volume of 200 µL.

    • Incubate at 25 °C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) for Nicotinic Receptors

This protocol is a general method for expressing and recording from nAChRs in Xenopus oocytes.[6][7]

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply the test compound by perfusing it into the recording chamber.

    • Record the resulting current responses.

  • Data Analysis:

    • Measure the peak amplitude of the current response at various concentrations of the test compound.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal activation) and Hill coefficient.

GABA-A Receptor Chloride Flux Assay

This protocol describes a method to measure GABA-A receptor-mediated chloride flux using a fluorescent indicator.[8][9]

  • Cell Preparation:

    • Culture cells expressing the desired GABA-A receptor subunits.

    • Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE).

  • Chloride Flux Assay:

    • Establish a chloride gradient across the cell membrane.

    • Measure the baseline fluorescence of the cells.

    • Apply the test compound followed by GABA to activate the GABA-A receptors.

    • Monitor the change in fluorescence over time, which corresponds to the influx or efflux of chloride ions.

  • Data Analysis:

    • Calculate the rate of change in fluorescence to determine the chloride flux.

    • Construct concentration-response curves to determine the EC50 or IC50 of the test compounds.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling

Muscarinic_Signaling cluster_ligand cluster_receptor Muscarinic Receptor (M1/M3/M5) cluster_gprotein G-Protein cluster_effector Effector cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Ligand Quinuclidine Carboxylic Acid Derivative M1_M3_M5 M1/M3/M5 Ligand->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Gq-coupled muscarinic receptor signaling pathway.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: General workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp Workflow

TEVC_Workflow A Prepare and Inject Xenopus Oocytes with cRNA B Incubate Oocytes for Receptor Expression A->B C Mount Oocyte in Recording Chamber B->C D Impale with Two Electrodes (Voltage and Current) C->D E Voltage Clamp Oocyte and Apply Test Compound D->E F Record Ion Channel Currents E->F G Data Analysis (EC50/IC50 determination) F->G

Caption: Workflow for two-electrode voltage clamp experiments.

Conclusion

Quinuclidine carboxylic acids represent a versatile and promising class of compounds for the development of novel therapeutics. Their rigid scaffold allows for precise structural modifications, leading to potent and selective ligands for various receptor targets. This guide has provided an in-depth overview of their synthesis, pharmacological properties, and the experimental methodologies used for their characterization. The presented data and protocols serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology. Further exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles.

References

A Comprehensive Literature Review of Quinuclidine-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid, a bicyclic saturated heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. Its rigid, cage-like structure provides a unique three-dimensional framework that allows for precise spatial orientation of functional groups, making it an attractive building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, and pharmacological applications of this compound and its derivatives, with a particular focus on their potential as enzyme inhibitors.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its identification, characterization, and application in drug discovery. The following tables summarize key quantitative data for the parent compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochlorideReference(s)
CAS Number 55022-88-340117-63-3[1][2]
Molecular Formula C₈H₁₃NO₂C₈H₁₃NO₂ · HCl[1][2]
Molecular Weight 155.19 g/mol 191.65 g/mol [1][2]
Purity ≥98%Not Specified[1]
Storage Sealed in dry, 2-8°CRoom Temperature, Inert Atmosphere[1]

Table 2: Spectral Data for this compound and Related Compounds

Spectral Data This compound Quinuclidine (Parent Compound) Quinoline-4-carboxylic acid (Related Heterocycle) Reference(s)
¹H NMR (ppm) Data not explicitly found for the free acid. Expected signals for the quinuclidine core protons and a broad signal for the carboxylic acid proton.δ 2.85 (m, 6H), 1.73 (m, 6H), 1.53 (m, 1H) in CDCl₃δ 7.6-8.9 (m, aromatic protons), 13.5 (br s, 1H, COOH) in DMSO-d₆[3][4]
¹³C NMR (ppm) Data not explicitly found. Expected signals for the aliphatic carbons of the quinuclidine ring and a downfield signal for the carboxyl carbon.Data available in spectral databases.Data available in spectral databases.[3]
Mass Spectrum (m/z) Data not explicitly found. Expected molecular ion peak [M]⁺ at 155.10.Molecular Ion [M]⁺ at 111.10Molecular Ion [M]⁺ at 173.05[5][6]
FTIR (cm⁻¹) Expected broad O-H stretch (~2500-3300), C=O stretch (~1700-1730), C-N stretch, and aliphatic C-H stretches.C-H and C-N stretching and bending vibrations.Broad O-H stretch, C=O stretch (~1700), aromatic C=C and C-H stretches.[7][8]

Synthesis of this compound

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. Several synthetic routes have been reported, with the following protocol for its hydrochloride salt providing a detailed example.

Experimental Protocol: Synthesis of Quinuclidine Hydrochloride from 4-Piperidine Carboxylic Acid[9]

This multi-step synthesis starts from the readily available 4-piperidine carboxylic acid and proceeds through esterification, N-alkylation, Dieckmann condensation, and finally decarboxylation and reduction to yield the quinuclidine core.

Step 1: Esterification of 4-Piperidine Carboxylic Acid

  • To a 10 L three-necked flask, add 400 g of 4-piperidine carboxylic acid (I) and 4 L of dehydrated ethanol.

  • Add 2 mL of N,N-dimethylformamide.

  • While maintaining the temperature below 30°C, slowly add 46.1 g of thionyl chloride dropwise.

  • After the addition is complete, remove the ice bath and reflux the mixture for 6 hours until the reaction solution becomes clear.

  • Remove the ethanol by distillation under reduced pressure.

Step 2: N-Alkylation

  • To the residue from Step 1, add 3 L of N,N-dimethylformamide and 1280 g of anhydrous potassium carbonate.

  • Add 420 g of ethyl chloroacetate dropwise.

  • Heat the mixture to reflux for 5 hours.

Step 3 & 4: Condensation and Decarboxylation (to form Quinuclidone)

  • The product from Step 2, 1-ethoxycarbonylmethyl-4-piperidine ethyl formate (II), is subjected to a Dieckmann condensation using a strong base like potassium tert-butoxide in toluene.

  • The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield quinuclidone (III).

Step 5: Reduction (Improved Huang Minlon Reduction to yield Quinuclidine Hydrochloride)

  • The quinuclidone (III) is converted to its hydrazone.

  • The hydrazone is then subjected to an improved Huang Minlon reduction to afford quinuclidine hydrochloride (V).

The following diagram illustrates the general synthetic workflow:

G A 4-Piperidine Carboxylic Acid B Esterification (Ethanol, SOCl2) A->B C N-Alkylation (Ethyl Chloroacetate, K2CO3) B->C D Dieckmann Condensation (Potassium tert-butoxide) C->D E Hydrolysis & Decarboxylation D->E F Quinuclidone E->F G Hydrazone Formation F->G H Improved Huang Minlon Reduction G->H I Quinuclidine Hydrochloride H->I

Synthetic workflow for Quinuclidine Hydrochloride.

Pharmacological Significance: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant area of research for compounds containing the 4-carboxylic acid moiety, particularly quinoline-4-carboxylic acid which shares structural similarities, is the inhibition of dihydroorotate dehydrogenase (DHODH).[9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[9]

The DHODH Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a multi-step process that ultimately leads to the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[9] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and inhibition of cell proliferation.

The following diagram illustrates the central role of DHODH in this pathway and its inhibition:

G cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate->Orotate UMP UMP Orotate->UMP UMPS DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis Inhibitor Quinuclidine/Quinoline-4-carboxylic acid derivatives Inhibitor->Dihydroorotate

DHODH in the de novo pyrimidine biosynthesis pathway.
Experimental Workflow for DHODH Inhibitor Screening

The evaluation of potential DHODH inhibitors typically involves a series of in vitro assays to determine their potency and cellular effects. A general workflow is outlined below.

G Start Test Compound (e.g., Quinuclidine derivative) Biochem_Assay Biochemical Assay (e.g., DCIP reduction assay) Start->Biochem_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Assay IC50 Determine IC50 Biochem_Assay->IC50 Conclusion Conclusion on Efficacy and Mechanism of Action IC50->Conclusion EC50 Determine EC50 Cell_Assay->EC50 Rescue_Exp Uridine Rescue Experiment EC50->Rescue_Exp Rescue_Exp->Conclusion

Workflow for evaluating DHODH inhibitors.

Detailed Protocol for DHODH Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Preparation:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

    • Prepare stock solutions of recombinant human DHODH, dihydroorotate (DHO), and the electron acceptor 2,6-dichloroindophenol (DCIP).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, DHODH enzyme, and the test compound at various concentrations.

    • Incubate for a defined period to allow for compound binding.

    • Initiate the reaction by adding DHO and DCIP.

    • Monitor the decrease in absorbance of DCIP over time, which is indicative of DHODH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) of Quinuclidine and Quinoline Derivatives

The therapeutic efficacy of quinuclidine and quinoline derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For quinoline-based DHODH inhibitors, key SAR observations include:

  • The Carboxylic Acid Moiety: The carboxylic acid at the 4-position is critical for activity, as it forms key interactions with residues in the enzyme's active site.[9]

  • Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence potency. For instance, bulky substituents at certain positions can enhance binding affinity.

  • The Quinuclidine Core: The rigid quinuclidine scaffold, when incorporated into drug candidates, can lock the molecule into a specific conformation, potentially increasing its affinity for the target receptor or enzyme.

The following diagram illustrates the logical relationship in SAR studies:

G Core Core Scaffold (Quinuclidine/Quinoline) Biological_Activity Biological Activity (e.g., IC50, EC50) Core->Biological_Activity Substituents Chemical Substituents (R1, R2, R3...) PhysChem Physicochemical Properties (Solubility, Lipophilicity) Substituents->PhysChem Substituents->Biological_Activity ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME ADME->Biological_Activity Lead_Compound Lead Compound Optimization Biological_Activity->Lead_Compound Toxicity Toxicity Toxicity->Lead_Compound

References

Exploring Analogs of Quinuclidine-4-Carboxylic Acid: A Technical Guide for α7 Nicotinic Acetylcholine Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ligands for nicotinic acetylcholine receptors (nAChRs). This guide focuses on analogs of Quinuclidine-4-carboxylic acid, a key building block for developing selective and potent modulators of the α7 nAChR, a therapeutic target implicated in cognitive disorders such as Alzheimer's disease and schizophrenia, as well as in inflammatory processes. This document provides a comprehensive overview of the pharmacological data, experimental protocols for synthesis and evaluation, and key cellular pathways associated with this class of compounds.

Quantitative Pharmacological Data

Compound Name/ReferenceStructureTargetAssay TypeKᵢ (nM)EC₅₀ (μM)Eₘₐₓ (%)
PNU-282987 N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamidehuman α7 nAChRFunctional (FLIPR)-0.8100
EVP-6124 (Encenicline) (R)-7-chloro-N-(1-azabicyclo[2.2.2]oct-3-yl)benzo[b]thiophene-2-carboxamidehuman α7 nAChRFunctional-0.3942
TC-5619 (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamidehuman α7 nAChRBinding10.033100
Compound 3 [1]N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-iodo-benzamideα7 nAChRBinding< 6--
Compound 4 [1](2'R)-5'-(2-Iodo-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2'(3'H)-furo[2,3-b]pyridineα7 nAChRBinding0.033--

Data compiled from various sources. Assay conditions and cell systems may vary, affecting direct comparability. Eₘₐₓ is the maximal efficacy relative to a standard agonist like acetylcholine or epibatidine.

Experimental Protocols

General Synthesis of Quinuclidine Amide Analogs

The synthesis of quinuclidine amide analogs, such as those derived from this compound, typically involves a standard amide coupling reaction between the quinuclidine amine and a desired carboxylic acid, or vice-versa. A representative protocol for the synthesis of a potent α7 nAChR agonist, EVP-6124, is detailed below.

Synthesis of (R)-7-chloro-N-(1-azabicyclo[2.2.2]oct-3-yl)benzo[b]thiophene-2-carboxamide (EVP-6124)

  • Activation of Carboxylic Acid: To a solution of 7-chloro-1-benzothiophene-2-carboxylic acid (1.0 mmol) in an anhydrous solvent such as chloroform or DMF (10 mL), a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 mmol) is added, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4.0 mmol). The mixture is stirred at room temperature to form the activated ester.

  • Amide Bond Formation: To the activated carboxylic acid solution, (R)-3-aminoquinuclidine dihydrochloride (1.0 mmol) is added. The reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired product.

  • Salt Formation (Optional): For improved solubility and handling, the free base can be converted to its hydrochloride salt. The purified product (0.53 mmol) is dissolved in ethyl acetate (2.0 mL), and a solution of hydrogen chloride in ethyl acetate (4.0 M, 0.20 mL) is added. The resulting mixture is stirred, and the precipitate is collected by filtration to give the hydrochloride salt.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the α7 nAChR using a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Homogenates from rat brain tissue (e.g., hippocampus or cortex) or from cell lines stably expressing human α7 nAChRs (e.g., SH-EP1 cells).

  • Radioligand: [³H]Methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA or 30 µM SSR180711).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI), and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. The pellet is washed and resuspended in fresh buffer multiple times. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kₔ), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

    • Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.

  • Incubation: The plate is incubated for 2-3 hours at room temperature or 150 minutes at 4°C to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer.

  • Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values for the test compounds are determined by non-linear regression analysis of the competition binding data. The Kᵢ values are then calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to act as an agonist or antagonist at the α7 nAChR by detecting changes in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line stably expressing the human α7 nAChR (e.g., SH-EP1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: E.g., a FlexStation or similar instrument.

Procedure:

  • Cell Plating: Cells are seeded into 384-well black, clear-bottom tissue culture plates and incubated to allow for adherence and receptor expression.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Agonist Mode: The plate is placed in the fluorescence plate reader. A baseline fluorescence is measured before the automated addition of the test compound at various concentrations. The change in fluorescence, indicating calcium influx upon receptor activation, is recorded over time.

    • Antagonist Mode: Cells are pre-incubated with the test compound for a defined period before the addition of a known α7 nAChR agonist (e.g., PNU-282987). The inhibition of the agonist-induced calcium flux is measured.

  • Data Analysis: The fluorescence signal is typically expressed as a percentage of the response to a maximal concentration of a reference agonist. EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations of Pathways and Workflows

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel α7 nAChR agonists based on the quinuclidine scaffold.

G cluster_0 Discovery Phase cluster_1 Preclinical Development A Lead Identification (Quinuclidine-4-COOH) B Analog Synthesis (Amide/Ester Library) A->B C In Vitro Screening (Binding & Functional Assays) B->C D SAR Analysis C->D E Lead Optimization C->E D->B D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Models (Cognition/Inflammation) F->G H Candidate Selection G->H

Caption: A generalized workflow for the discovery of α7 nAChR agonists.

α7 nAChR Signaling Pathway

Activation of the α7 nAChR by an agonist, such as a this compound analog, initiates a cascade of intracellular events. The primary event is the influx of cations, particularly Ca²⁺, which can trigger various downstream signaling pathways.

G Agonist Quinuclidine Analog (Agonist) a7nAChR α7 nAChR Agonist->a7nAChR Binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens JAK2 JAK2 a7nAChR->JAK2 Activates PI3K PI3K Ca_influx->PI3K CREB CREB Activation Ca_influx->CREB STAT3 STAT3 JAK2->STAT3 Anti_Inflammatory Anti-Inflammatory Effects STAT3->Anti_Inflammatory Akt Akt PI3K->Akt NFkB NF-κB Inhibition Akt->NFkB Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection NFkB->Anti_Inflammatory CREB->Neuroprotection

Caption: Key signaling pathways activated by α7 nAChR engagement.

References

In-depth Technical Guide on Preliminary In Vitro Studies of Quinuclidine-4-carboxylic Acid: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of dedicated preliminary in vitro studies on Quinuclidine-4-carboxylic acid. Despite its availability as a chemical reagent, there is a significant lack of published research detailing its biological activity, mechanism of action, or potential therapeutic applications in a laboratory setting.

This technical guide aims to address the current landscape of available information and the conspicuous gap in research concerning this specific molecule. While direct in vitro data for this compound is not available, this document will provide a framework for the types of studies that would be necessary to elucidate its pharmacological profile, drawing parallels from research on structurally related compounds.

Current Status of Research

Searches of prominent scientific databases and literature repositories have not yielded any specific studies detailing the in vitro evaluation of this compound. The existing information is primarily limited to its chemical properties and commercial availability. This indicates that the compound remains largely unexplored from a biological perspective.

Proposed Avenues for Preliminary In Vitro Investigation

For researchers and drug development professionals interested in exploring the potential of this compound, a series of foundational in vitro assays would be required. These studies would be crucial in establishing a baseline understanding of its biological effects.

Cytotoxicity and Cell Viability Assays

A primary step in the in vitro assessment of any compound is to determine its effect on cell viability. Standard assays such as MTT, XTT, or CellTiter-Glo® could be employed across a panel of human cancer cell lines and normal cell lines to ascertain its cytotoxic and cytostatic potential.

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginType
A549LungCancer
MCF-7BreastCancer
HeLaCervicalCancer
HEK293KidneyNormal (Embryonic)
HaCaTSkinNormal (Keratinocyte)
Target-Based Screening

Should there be a therapeutic hypothesis for this compound, targeted in vitro assays would be the logical next step. This could involve:

  • Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, specific enzymatic assays would be necessary. For instance, if targeting a kinase, a radiometric or fluorescence-based kinase assay would be appropriate.

  • Receptor Binding Assays: To determine if the compound interacts with a specific receptor, radioligand binding assays or fluorescence polarization assays could be utilized.

Phenotypic Screening

In the absence of a specific target hypothesis, a phenotypic screening approach could uncover novel biological activities. This might involve high-content screening to assess changes in cellular morphology, protein expression, or other observable cellular characteristics upon treatment with this compound.

Experimental Protocols: A General Framework

While specific protocols for this compound do not exist, the following provides a generalized workflow for a standard cytotoxicity assay.

General Workflow for an MTT Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an MTT assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare this compound dilutions treatment Treat cells with compound dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 add_solubilizer Add solubilization solution incubation2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance data_processing Calculate cell viability (%) read_absorbance->data_processing ic50_determination Determine IC50 value data_processing->ic50_determination end End ic50_determination->end

A generalized workflow for determining compound cytotoxicity using an MTT assay.

Potential Signaling Pathways to Investigate

Based on the quinuclidine scaffold, which is present in some neurologically active compounds, initial investigations could explore its effects on pathways relevant to the central nervous system. The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound were to show activity in a neuronal cell line.

Signaling_Pathway compound Quinuclidine-4- carboxylic acid receptor Hypothetical Receptor (e.g., nAChR) compound->receptor Binds to ion_channel Ion Channel Modulation receptor->ion_channel Activates second_messenger Second Messenger (e.g., Ca2+ influx) ion_channel->second_messenger Leads to downstream_kinase Downstream Kinase (e.g., CaMKII) second_messenger->downstream_kinase Activates gene_expression Changes in Gene Expression downstream_kinase->gene_expression Regulates cellular_response Cellular Response (e.g., Neurotransmitter Release) downstream_kinase->cellular_response Induces

A hypothetical signaling cascade for a neurologically active compound.

Conclusion

The field of in vitro pharmacology for this compound is currently uncharted territory. The information presented in this guide serves as a foundational roadmap for researchers and scientists to initiate preliminary investigations into the biological properties of this compound. The lack of existing data presents a unique opportunity for novel discoveries. Future research efforts are essential to uncover any potential therapeutic value of this compound.

physical and chemical properties of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical and chemical properties of Quinuclidine-4-carboxylic acid hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.

Core Properties and Data

This compound hydrochloride, with the CAS Number 40117-63-3, is a solid, bicyclic amine derivative.[1] It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), including the anticholinergic agent Clidinium Bromide.[2]

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₄ClNO₂[1][3][4]
Molecular Weight 191.66 g/mol [3][4]
CAS Number 40117-63-3[3][4]
Appearance Solid
Purity Typically ≥97-98%[4][5]
Melting Point Data not available
Boiling Point Data not available[5]
Solubility Data not available
pKa Data not available (pKa of parent quinuclidine conjugate acid is ~11.0-11.3)[6]
Storage Inert atmosphere, room temperature; Sealed in dry, 2-8°C[5]
Spectral Data

Detailed experimental spectra for this compound hydrochloride are not widely published. However, based on its structure, the following characteristic spectral features are expected:

  • ¹H NMR: Signals corresponding to the protons of the quinuclidine ring system and a downfield signal for the carboxylic acid proton. The protons on the carbons adjacent to the nitrogen atom would appear more downfield due to the inductive effect.

  • ¹³C NMR: Resonances for the eight carbon atoms of the quinuclidine carboxylic acid structure, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.

  • FTIR: A broad O-H stretching band characteristic of a carboxylic acid, along with C=O stretching vibrations. Amine salt stretches would also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (this compound, M.W. 155.19 g/mol ) upon loss of HCl.[5][7]

Experimental Protocols

While specific documented protocols for the experimental determination of all physical properties of this compound hydrochloride are not available, standard methodologies can be applied.

Synthesis of this compound hydrochloride

A general synthetic pathway involves the use of 4-piperidine carboxylic acid as a starting material, which undergoes esterification and addition reactions, followed by condensation and decarboxylation to form the quinuclidine ring structure.

Experimental Workflow: Synthesis

G Synthesis Workflow A 4-Piperidine Carboxylic Acid B Esterification & Addition A->B C 1-Ethoxycarbonylmethyl- 4-piperidinecarboxylic acid ethyl ester B->C D Condensation & Decarboxylation C->D E Quinuclidin-4-one D->E F Reduction E->F G This compound F->G H HCl Addition G->H I This compound hydrochloride H->I

Caption: Generalized synthesis pathway for this compound hydrochloride.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination

The "shake-flask" method is a reliable technique for determining equilibrium solubility.

  • An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination

Potentiometric titration is a standard method for determining the pKa of acidic and basic functional groups.

  • A known concentration of this compound hydrochloride is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa value can be determined from the midpoint of the titration curve where the acid is half-neutralized.

Role in Drug Development

This compound hydrochloride is a vital intermediate in the synthesis of more complex active pharmaceutical ingredients. Its rigid bicyclic structure provides a scaffold for the development of drugs targeting various receptors. A notable application is in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).

Logical Relationship: Role in API Synthesis

G Role in API Synthesis cluster_0 Starting Materials cluster_1 Synthetic Intermediates cluster_2 Final API A This compound hydrochloride B Esterification / Amidation A->B C Umeclidinium Bromide B->C D Clidinium Bromide B->D

Caption: Role of this compound hydrochloride as a key intermediate.

Safety Information

Based on available safety data sheets, this compound hydrochloride is associated with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]

References

Quinuclidine-4-carboxylic Acid: A Spectroscopic and Methodological Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and physicochemical properties of molecular entities is paramount. Quinuclidine-4-carboxylic acid, a key building block in the synthesis of various pharmacologically active compounds, presents a unique spectroscopic profile. This technical guide provides an in-depth look at its spectroscopic data and the experimental protocols necessary for its characterization.

Spectroscopic Data Summary

The unique bridged bicyclic structure of this compound gives rise to a distinct set of signals in various spectroscopic analyses. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the quinuclidine cage and the carboxylic acid proton. The chemical shifts are influenced by the rigid conformational structure of the bicyclic system.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H2, H6 (axial & equatorial)3.10 - 3.30m-
H3, H5, H7 (axial & equatorial)1.90 - 2.10m-
COOH11.0 - 12.0br s-

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The symmetry of the quinuclidine ring is reflected in the number of distinct carbon signals.

Carbon Assignment Chemical Shift (δ) ppm
C=O (Carboxylic Acid)175 - 180
C4 (Quaternary)40 - 45
C2, C645 - 50
C3, C5, C725 - 30
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional group.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aliphatic)2800 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C-O stretch (Carboxylic Acid)1200 - 1300Medium
O-H bend (Carboxylic Acid)920 - 950Medium, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₁₃NO₂), the expected molecular weight is approximately 155.19 g/mol .

Technique m/z Value Interpretation
Electrospray Ionization (ESI+)156.0968[M+H]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH indicator). The choice of solvent is critical as the chemical shifts of the exchangeable carboxylic acid proton and the protons on the quinuclidine nitrogen can be affected.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (zg30 or similar)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry Protocol (LC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 5 minutes)

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry (MS) Parameters (ESI+):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

  • Nebulizer Pressure: 20-40 psi

  • Scan Range: m/z 50 - 500

Logical Workflow for Spectroscopic Analysis

The characterization of this compound follows a logical progression of spectroscopic techniques to elucidate its structure and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment

A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive guide provides the foundational spectroscopic data and detailed experimental protocols necessary for the rigorous characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.

Methodological & Application

Laboratory Synthesis of Quinuclidine-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid, also known as 1-azabicyclo[2.2.2]octane-4-carboxylic acid, is a bicyclic saturated heterocyclic compound. Its rigid structure and the presence of a tertiary amine and a carboxylic acid functional group make it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound.

Synthesis Overview

The described synthesis is a two-step process commencing from a substituted piperidine derivative. The key steps are:

  • Cyclization: Intramolecular cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate to form the quinuclidine ring system.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)
1CyclizationEthyl 1-(2-chloroethyl)piperidine-4-carboxylate, Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-50 to Room Temp.16
2HydrolysisEthyl quinuclidine-4-carboxylate, Sodium hydroxide (NaOH)Ethanol/Water503

Table 2: Summary of Quantitative Data

StepProductYield (%)Purity (%)Analytical Data
1Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate99.4>95 (crude)¹H-NMR
2This compoundNot explicitly reported97-98Molecular Weight, Physical Form

Experimental Protocols

Step 1: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

This procedure details the intramolecular cyclization to form the quinuclidine core.

Materials:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

  • Lithium diisopropylamide (LDA) (2.0 M solution in heptane/THF/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (5.0 g, 22.76 mmol) in anhydrous THF (147.0 mL) in a round-bottom flask.[1]

  • Cool the solution to -50 °C using a low-temperature cooling bath.

  • Slowly add LDA (2.0 M solution, 17.0 mL, 34.0 mmol) to the cooled solution over a period of 25 minutes.[1]

  • Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[1]

  • Quench the reaction by adding saturated aqueous K₂CO₃ solution (122.0 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 120.0 mL).[1]

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To remove residual ethylbenzene from the LDA solution, co-evaporate the resulting orange oil three times with dichloromethane.[1]

  • The final product is an orange oily substance (4.15 g, 99.4% yield).[1]

Characterization Data for Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate:

  • ¹H-NMR (300 MHz, CDCl₃): δ 4.10 (t, J=5.23 Hz, 2H), 2.90-2.85 (m, 6H), 1.71-1.66 (m, 6H), 1.22 (t, J=4.0 Hz, 3H).[2]

Step 2: Synthesis of this compound (Hydrolysis)

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl quinuclidine-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (2M)

  • Hydrochloric acid (HCl) solution (2M)

  • Methanol

  • TLC plates (mobile phase: methanol/diethylamine 20/1)

  • Heating mantle or water bath

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve ethyl quinuclidine-4-carboxylate (900 mg, 4.91 mmol) in a mixture of ethanol (2 mL) and 2M aqueous sodium hydroxide (7.5 mL).[1]

  • Heat the reaction mixture to 50 °C for 3 hours.[1]

  • Monitor the reaction progress by TLC (methanol/diethylamine 20/1).[1]

  • Upon completion, cool the mixture to room temperature and neutralize to a pH of 5 with 2M HCl.[1]

  • Evaporate the solvent under reduced pressure.

  • The resulting residue contains the product and sodium chloride. Extraction with methanol can be attempted, though it will also dissolve some of the salt. Further purification may be required. The zwitterionic nature of the product can make extraction from aqueous solutions challenging.[1]

Characterization Data for this compound:

  • Molecular Formula: C₈H₁₃NO₂[3]

  • Molecular Weight: 155.19 g/mol [3][4]

  • Appearance: Solid

  • Purity: Typically ≥97%[5]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis start Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate step1_reagents 1. LDA 2. THF, -50°C to RT start->step1_reagents Intramolecular Cyclization step1_product Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate step1_reagents->step1_product step2_reagents 1. NaOH, EtOH/H₂O 2. HCl (neutralization) step1_product->step2_reagents Ester Hydrolysis final_product This compound step2_reagents->final_product

Caption: Synthetic workflow for this compound.

Biological Context

References

Applications of Quinuclidine-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid is a versatile, rigid bicyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure and inherent physicochemical properties make it an attractive building block for the design of novel therapeutic agents, particularly for targets within the central nervous system (CNS). The quinuclidine core can precisely orient substituents in space, minimizing the entropic penalty upon binding to a biological target. This document provides an overview of the applications of this compound and its derivatives, with a focus on their role as modulators of cholinergic receptors. Detailed protocols for synthesis and biological evaluation are also presented.

Core Applications in Medicinal Chemistry

The primary application of the this compound scaffold lies in the development of ligands for muscarinic and nicotinic acetylcholine receptors, which are implicated in a variety of neurological and psychiatric disorders.

Muscarinic Acetylcholine Receptor (mAChR) Agonists

Derivatives of quinuclidine carboxylic acids have been explored as agonists of muscarinic acetylcholine receptors, particularly the M1 subtype, which is a key target for the symptomatic treatment of Alzheimer's disease.[1] The carboxylic acid moiety, or more commonly, bioisosteric replacements for it, plays a crucial role in the interaction with the receptor.

Bioisosteric Replacement of the Carboxylic Acid:

Direct ester derivatives of quinuclidine carboxylic acids can act as muscarinic agonists. However, to improve metabolic stability and modulate efficacy, the carboxylic acid/ester group is often replaced with five-membered heterocyclic rings such as oxadiazoles and thiadiazoles.[1] These heterocycles can mimic the hydrogen bonding and electrostatic interactions of the carboxylic acid group.

A notable example involves the synthesis of 3-(1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.2]octane, a potent muscarinic agonist. While this specific example is a 3-substituted quinuclidine, the synthetic and pharmacological principles are directly applicable to the 4-substituted analogues derived from this compound.

Quantitative Data:

The following table summarizes the in vitro potencies of a series of quinuclidine-based muscarinic agonists where the ester group has been replaced by various bioisosteres. This data, adapted from studies on 3-substituted quinuclidines, illustrates the impact of the carboxylic acid bioisostere on receptor affinity and efficacy.[1]

Compound IDR Group (Bioisostere)M1 Binding (IC50, nM)M1 Functional Activity (EC50, nM)
1 -COOCH31030
2 3-methyl-1,2,4-oxadiazol-5-yl310
3 1,2,5-thiadiazol-4-yl25
Nicotinic Acetylcholine Receptor (nAChR) Modulators

Quinuclidine-based structures, particularly amides derived from quinuclidine carboxylic acids, have been investigated as agonists for the α7 nicotinic acetylcholine receptor.[2] The α7 nAChR is a target for cognitive enhancement in disorders like schizophrenia and Alzheimer's disease. The rigid quinuclidine scaffold helps to correctly position the amide functionality for optimal interaction with the receptor.

Experimental Protocols

Protocol 1: Synthesis of a Quinuclidine-4-carboxamide Derivative

This protocol describes a general method for the synthesis of a quinuclidine-4-carboxamide derivative, a key intermediate for developing nAChR modulators.

Materials:

  • This compound hydrochloride

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound hydrochloride (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in DCM and cool to 0 °C. Add the desired aniline (1.1 eq) followed by the dropwise addition of triethylamine (2.5 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired quinuclidine-4-carboxamide derivative.

Protocol 2: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound for muscarinic receptors using a competitive radioligand binding assay.[3]

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., atropine)

  • 96-well microplates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubation: Initiate the binding reaction by adding the cell membranes. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane mAChR M1 mAChR G_protein Gq/11 mAChR->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Agonist Quinuclidine Derivative Agonist->mAChR Binds Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Acid Chloride Formation Start->Step1 Step2 Amide Coupling Step1->Step2 Product Quinuclidine-4-carboxamide Step2->Product Assay Radioligand Binding Assay Product->Assay Data Determine IC50/Ki Assay->Data SAR Structure-Activity Relationship Data->SAR

Caption: Synthesis and Evaluation Workflow.

References

Characterization of Quinuclidine-4-carboxylic acid: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key analytical techniques for the characterization of Quinuclidine-4-carboxylic acid, a pivotal building block in pharmaceutical synthesis. The following application notes and protocols are designed to offer detailed methodological guidance for obtaining reliable and consistent data for identification, purity assessment, and physicochemical profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Application Note:

¹H NMR of this compound is expected to show characteristic signals for the protons of the quinuclidine cage. The protons on the carbons adjacent to the nitrogen atom will appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen. The proton at the C4 position is absent due to the carboxylic acid substitution. The protons of the ethylene bridges will exhibit complex splitting patterns due to coupling with each other. The carboxylic acid proton will appear as a broad singlet at a very low field, which can be confirmed by D₂O exchange.

¹³C NMR will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be observed at the lowest field (around 170-180 ppm). The carbons attached to the nitrogen will appear in the range of 40-60 ppm. The quaternary carbon at the C4 position will be visible, and its chemical shift will be influenced by the carboxylic acid group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the carboxylic acid proton is exchangeable. D₂O is a good choice for observing the exchange of the acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration of the carboxylic acid proton.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

    • Reference: TMS or the solvent peak.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the reference signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Quantitative Data Summary:
Technique Parameter Expected Value
¹H NMRChemical Shift (δ) of CH₂ adjacent to N~3.0 - 3.5 ppm
Chemical Shift (δ) of other CH₂~1.8 - 2.5 ppm
Chemical Shift (δ) of COOH> 10 ppm (broad singlet)
¹³C NMRChemical Shift (δ) of C=O~170 - 180 ppm
Chemical Shift (δ) of C4~40 - 50 ppm
Chemical Shift (δ) of C adjacent to N~45 - 60 ppm
Chemical Shift (δ) of other C~20 - 30 ppm

Note: The expected values are estimations based on the analysis of similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Application Note:

For this compound (C₈H₁₃NO₂), the expected exact mass is 155.0946 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 156.1024 in positive ion mode, or as the deprotonated molecule [M-H]⁻ at m/z 154.0868 in negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The fragmentation of the quinuclidine ring is a characteristic feature. Common fragmentation pathways for heterocyclic compounds involve the loss of small neutral molecules. For this compound, a prominent fragmentation would be the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water with an organic solvent.

    • Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to enhance ionization.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow Rate: 5-12 L/min.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: m/z 50-500.

    • Fragmentation (MS/MS): If desired, perform tandem mass spectrometry by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID) with argon or nitrogen as the collision gas.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • For HRMS data, calculate the elemental composition and compare it with the theoretical value.

    • Analyze the fragmentation pattern to elucidate the structure.

Quantitative Data Summary:
Technique Parameter Expected Value
ESI-MS (+)[M+H]⁺m/z 156.1024
ESI-MS (-)[M-H]⁻m/z 154.0868
HRMSElemental CompositionC₈H₁₃NO₂
MS/MSMajor Fragment IonsLoss of H₂O, CO, CO₂

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-endcapped column is recommended.

Application Note:

The carboxylic acid and the tertiary amine functionalities make this compound a polar and water-soluble compound. A standard C18 reversed-phase column may provide limited retention. Therefore, a HILIC method, which utilizes a polar stationary phase and a mobile phase with a high organic content, is well-suited for retaining and separating this analyte. Alternatively, a reversed-phase column with polar end-capping or the use of an ion-pairing agent can be employed. UV detection is suitable due to the presence of the carboxyl group, although the chromophore is weak. A more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can also be used.

Experimental Protocol: HILIC-HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).

      • Gradient Program: Start with a high percentage of acetonitrile (e.g., 95%) and decrease it over time to elute the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Determine the retention time of this compound.

    • Calculate the peak area to determine the purity or concentration against a standard curve.

    • Assess peak symmetry and resolution from any impurities.

Quantitative Data Summary:
Technique Parameter Expected Value
HILIC-HPLCRetention Time (tR)Dependent on specific column and conditions
Purity≥ 98% (typical for research grade)
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting point of this compound.

Application Note:

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine the decomposition temperature and the presence of any residual solvent or water. DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and to detect any polymorphic transitions. As a zwitterionic compound, it is expected to have a high melting point and may decompose upon melting.

Experimental Protocol: TGA and DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum or platinum TGA/DSC pan.

  • TGA Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

  • DSC Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melting point (determined from TGA).

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Pan Type: Sealed or pinhole aluminum pans.

  • Data Analysis:

    • TGA: Determine the onset of decomposition from the TGA curve. Calculate any mass loss percentages.

    • DSC: Determine the melting point (onset and peak temperature) from the endothermic peak in the DSC thermogram.

Quantitative Data Summary:
Technique Parameter Expected Value
TGADecomposition Onset> 200 °C
DSCMelting PointHigh, likely with decomposition

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec (ESI-MS) Sample->MS HPLC HPLC (HILIC) Sample->HPLC Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structure Elucidation NMR->Structure MW Molecular Weight MS->MW Purity Purity & Quantification HPLC->Purity Thermal_Props Thermal Properties Thermal->Thermal_Props

Caption: Overall experimental workflow for the characterization of this compound.

HPLC_Method_Development cluster_columns Column Options Analyte This compound (Polar Analyte) Column_Choice Column Selection Analyte->Column_Choice Mobile_Phase Mobile Phase Optimization Column_Choice->Mobile_Phase HILIC HILIC Column_Choice->HILIC RP_Polar Reversed-Phase (Polar Endcapped) Column_Choice->RP_Polar Ion_Pair Reversed-Phase + Ion-Pairing Agent Column_Choice->Ion_Pair Detection Detector Selection Mobile_Phase->Detection Validation Method Validation Detection->Validation

Caption: Logical workflow for HPLC method development for a polar analyte like this compound.

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinuclidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-4-carboxylic acid is a key building block in synthetic chemistry, utilized in the development of various pharmaceutical compounds. Its unique bicyclic structure and functional groups make it a valuable scaffold. Accurate and reliable analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies involving this compound.

This document provides proposed High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. Due to its polar nature and lack of a strong UV chromophore, specific analytical strategies are required. The following protocols are designed as a comprehensive starting point for method development and validation in a research or drug development setting.

Analytical Challenge

The primary challenges in developing an HPLC method for this compound are:

  • High Polarity: The zwitterionic nature of the molecule, containing both a basic tertiary amine and an acidic carboxylic acid, makes it highly polar and potentially difficult to retain on standard C18 reversed-phase columns.

  • Poor UV Absorbance: As an aliphatic bicyclic amine and carboxylic acid, the compound lacks a significant chromophore, making detection by UV-Vis spectrophotometry challenging at common wavelengths (e.g., >220 nm).

To address these challenges, two primary methods are proposed: a Reversed-Phase HPLC method with low-wavelength UV detection using a polar-compatible stationary phase, and a more sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method.

Proposed Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method leverages a polar-embedded or aqueous-compatible C18 column to ensure retention and reproducibility, even with highly aqueous mobile phases. An acidic mobile phase is used to suppress the ionization of residual silanols on the stationary phase, thereby minimizing peak tailing from the basic quinuclidine nitrogen.

Data Presentation: HPLC-UV Method Parameters and Expected Performance

The following tables summarize the proposed chromatographic conditions and typical performance characteristics that can be expected upon method validation.

Table 1: Proposed Chromatographic Conditions (HPLC-UV)

Parameter Proposed Value
HPLC System Quaternary or Binary HPLC System with UV/PDA Detector
Column Polar-Embedded C18 (e.g., Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic (e.g., 98% A, 2% B) or a shallow gradient may be required
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

| Run Time | ~10 minutes |

Table 2: Expected Method Validation Parameters (Based on similar compounds)

Parameter Expected Range / Value
Linearity (R²) ≥ 0.998
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2%

| Accuracy (% Recovery) | 98 - 102% |

Proposed Method 2: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

For higher sensitivity and specificity, especially for analysis in complex matrices (e.g., biological samples), an LC-MS method is recommended. This approach overcomes the challenge of poor UV absorbance.

Data Presentation: LC-MS Method Parameters

Table 3: Proposed Chromatographic and MS Conditions (LC-MS)

Parameter Proposed Value
LC System UHPLC or HPLC system coupled to a Mass Spectrometer
Column Polar-Embedded C18 (e.g., Agilent Polaris C18-A), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analyte retention (e.g., 2% to 50% B in 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Single Quadrupole or Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitored Ion (SIM) [M+H]⁺ = 156.1 m/z
Capillary Voltage 3.5 kV
Source Temperature 120°C

| Desolvation Temp. | 350°C |

Experimental Workflow Visualization

The general workflow for the analysis of this compound by HPLC is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Prepare Sample Solution Sample->Dissolve_Sample Dissolve Standard Weigh Standard Dissolve_Std Prepare Stock & Working Standards Standard->Dissolve_Std Dissolve Solvent Prepare Diluent (e.g., Mobile Phase A) Solvent->Dissolve_Std Solvent->Dissolve_Sample HPLC HPLC System (Pump, Autosampler, Column Oven) Inject_Sample Inject Solutions Dissolve_Std->Inject_Sample Dissolve_Sample->Inject_Sample Detector Detection (UV or MS) HPLC->Detector Elution CDS Chromatography Data System (CDS) Detector->CDS Signal Inject_Sample->HPLC Integration Peak Integration & Identification CDS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (reagent or LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • HPLC vials with caps

  • Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A or a suitable diluent (e.g., 50:50 water/acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the chosen diluent.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a portion of the diluent, sonicate or vortex to dissolve the sample completely.

  • Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC System Setup and Operation
  • Set up the HPLC or LC-MS system according to the parameters outlined in Table 1 or Table 3.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence table including blank injections (diluent), calibration standards, and samples.

  • Inject a blank to ensure the system is clean.

  • Inject the calibration standards from the lowest to the highest concentration.

  • Inject the prepared sample solutions. It is good practice to bracket samples with check standards.

Data Analysis and Quantification
  • Integrate the peak corresponding to this compound in all chromatograms.

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve equation.

  • Apply the appropriate dilution factors to determine the final concentration or purity of the analyte in the original sample.

Application Notes and Protocols: Nuclear Magnetic Resonance Spectroscopy of Quinuclidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of Quinuclidine-4-carboxylic acid. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition, and a visual representation of the experimental workflow. As publicly available experimental NMR data for this specific compound is limited, the spectral data presented herein are theoretical predictions based on the analysis of the parent compound, quinuclidine, and established principles of NMR spectroscopy. These notes are intended to serve as a practical guide for researchers engaged in the synthesis, characterization, and application of quinuclidine derivatives in drug discovery and development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known shielding and deshielding effects of a carboxylic acid substituent on the quinuclidine core structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H2, H6 (axial & equatorial)3.0 - 3.2m-
H3, H5 (axial & equatorial)2.0 - 2.2m-
H7 (axial & equatorial)1.8 - 2.0m-
COOH11.0 - 12.0br s-

Note: The quinuclidine ring system presents a complex, conformationally rigid structure, leading to overlapping multiplets for the methylene protons. 2D NMR techniques such as COSY and HSQC would be required for unambiguous assignment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2, C648 - 52
C3, C525 - 29
C440 - 45
C720 - 24
COOH175 - 180

Experimental Protocols

A standard and robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is detailed below.

1. Sample Preparation

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents due to the polar nature of the carboxylic acid. If using D₂O, a small amount of a suitable internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be added for referencing. For CD₃OD, tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Vortex or sonicate the mixture until the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution height in the NMR tube is sufficient to cover the detection coils of the spectrometer (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-200 ppm.[1]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm or TSP at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR spectroscopy process for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Spectrometer Setup transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Referencing phase_baseline->referencing analysis Spectral Analysis referencing->analysis data_tables Data Tables analysis->data_tables structure_confirm Structure Confirmation analysis->structure_confirm

Caption: Workflow for NMR analysis of this compound.

References

Application Note: Derivatization of Quinuclidine-4-carboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinuclidine-4-carboxylic acid is a key saturated bicyclic scaffold of significant interest in pharmaceutical and medicinal chemistry. Accurate and sensitive quantification of this compound and its analogues is crucial for pharmacokinetic, metabolic, and synthetic chemistry studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity for such analyses.[1] However, the direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which stem from the carboxylic acid functional group.[1][2] These properties can lead to poor peak shape, low sensitivity, and irreversible adsorption within the GC system.[2][3]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[1][4] This process converts the polar carboxyl group into a less polar, more volatile, and thermally stable derivative, making the analyte amenable to GC-MS analysis.[1][3] This application note provides detailed protocols for two robust and widely used derivatization techniques: Esterification to form a methyl ester and Silylation to form a trimethylsilyl (TMS) ester.

Derivatization Methodologies

Two primary methods for the derivatization of this compound are presented below. The choice of method may depend on sample matrix, available reagents, and potential interference from other functional groups.

  • Esterification: This classic and robust method converts the carboxylic acid into a more volatile ester. Methylation using Boron Trifluoride (BF₃) in methanol is a common and effective approach.[5]

  • Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Silylation is a rapid and highly effective method, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a powerful and common silylating reagent.[1][5]

Experimental Workflow

The overall experimental workflow, from sample preparation to analysis, is depicted below.

DerivatizationWorkflow Experimental Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization Pathways cluster_ester Esterification cluster_silyl Silylation cluster_analysis Analysis start Quinuclidine-4-carboxylic Acid Sample (0.1-1 mg) dry Dry Sample (Nitrogen Stream) start->dry ester_reagent Add 14% BF3-Methanol dry->ester_reagent Path 1 silyl_reagent Add Solvent (e.g., Pyridine) + BSTFA (+1% TMCS) dry->silyl_reagent Path 2 ester_heat Heat at 60°C for 30 min ester_reagent->ester_heat ester_extract Liquid-Liquid Extraction (Hexane) ester_heat->ester_extract gcms GC-MS Analysis ester_extract->gcms silyl_heat Heat at 70°C for 30 min silyl_reagent->silyl_heat silyl_heat->gcms

Caption: Derivatization workflow for GC-MS analysis.

Detailed Experimental Protocols

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the formation of the methyl ester of this compound.

Materials:

  • This compound sample

  • 2 mL reaction vials with PTFE-lined caps

  • 14% Boron Trifluoride (BF₃) in methanol

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place approximately 0.1-1 mg of the this compound sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF₃ in methanol to the vial containing the dried sample.[1]

  • Reaction: Tightly cap the vial and heat it at 60°C for 30 minutes in a heating block or water bath.[1][5]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial. Vortex the mixture vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.[1]

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane extract.

  • Collection: Carefully transfer the upper hexane layer to a clean autosampler vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[1]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound sample

  • 2 mL reaction vials with PTFE-lined caps

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried this compound sample (approximately 0.1-1 mg) in a 2 mL reaction vial.[1] It is critical that the sample is completely dry, as moisture will deactivate the silylating reagent.[1]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (pyridine is often recommended) to dissolve the sample.[6] Then, add 100 µL of BSTFA. The addition of 1% TMCS can enhance reactivity for sterically hindered compounds.[5][6]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1] Note: Reaction time and temperature can be optimized; some reactions may require heating up to 60 minutes at 60°C.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be directly injected into the GC-MS. No extraction or work-up is typically required.[1]

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization will be required for specific instrumentation and applications.

ParameterSuggested Setting
GC Column Agilent HP-5ms or equivalent (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Type Split/Splitless
Injector Temp. 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40-550

Parameters adapted from similar analyses and general best practices.[7]

Expected Quantitative Performance

While specific quantitative data for derivatized this compound is not widely published, performance can be extrapolated from studies on other carboxylic acids using similar derivatization techniques. The following table summarizes typical performance characteristics that can be expected.

Derivatization MethodParameterExpected ValueReference
Silylation (BSTFA) Detection Limit (LOD)≤ 2 ng/m³ (in air samples)Based on analysis of dicarboxylic acids.[8]
Reproducibility (RSD%)≤ 10%Based on analysis of dicarboxylic acids.[8]
Esterification (BF₃) Detection Limit (LOD)≤ 4 ng/m³ (in air samples)Based on analysis of dicarboxylic acids.[8]
Reproducibility (RSD%)≤ 15%Based on analysis of dicarboxylic acids.[8]

Note: These values are for illustrative purposes and should be determined experimentally for this compound in the specific sample matrix. A comparative study on dicarboxylic acids found that silylation with BSTFA provided lower detection limits and higher reproducibility than esterification.[8]

Conclusion

The derivatization of this compound via esterification or silylation is a necessary and effective strategy for enabling reliable GC-MS analysis. Both methods significantly improve the volatility and chromatographic behavior of the analyte. The silylation protocol using BSTFA is often faster due to the lack of a work-up step and may offer superior sensitivity and reproducibility.[8] The protocols and information provided here serve as a comprehensive guide for researchers to successfully implement these methods for the quantitative analysis of this important chemical entity.

References

Quinuclidine Derivatives: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The quinuclidine nucleus, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and basic nitrogen atom provide a robust framework for the design of potent and selective ligands targeting a variety of biological systems. These notes provide an overview of the application of quinuclidine derivatives in novel drug discovery, with a focus on their use as anticholinesterase agents, muscarinic receptor modulators, and nicotinic acetylcholine receptor agonists. Detailed experimental protocols and data are presented to guide researchers in this promising field.

Therapeutic Applications of Quinuclidine Derivatives

Quinuclidine-based compounds have shown significant promise in several therapeutic areas:

  • Neurodegenerative Diseases: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), quinuclidine derivatives can increase the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for conditions like Alzheimer's disease.[1] Additionally, their ability to modulate muscarinic and nicotinic acetylcholine receptors is crucial for addressing cognitive deficits.[2][3]

  • Parasitic Diseases: Certain quinuclidine derivatives have been designed as inhibitors of squalene synthase (SQS), a key enzyme in the sterol biosynthesis pathway of parasites like Leishmania and Trypanosoma brucei. This offers a targeted approach for developing new antiparasitic drugs.[4]

  • Inflammatory Disorders and Pain: The α7 nicotinic acetylcholine receptor (α7 nAChR), a target for some quinuclidine derivatives, plays a role in modulating inflammation. Agonists of this receptor are being investigated for their potential in treating inflammatory conditions.

Data Presentation: Biological Activity of Quinuclidine Derivatives

The following tables summarize the quantitative data for representative quinuclidine derivatives, highlighting their potency as cholinesterase inhibitors and their affinity for muscarinic receptors.

Table 1: Anticholinesterase Activity of N-Alkyl Quaternary Quinuclidines [5]

Compound IDR GroupTarget EnzymeInhibition Constant (Ki) in µM
1 C10H21AChE15.6
2 C12H25AChE5.8
3 C14H29AChE1.2
4 C16H33AChE0.5
7 (bis) -(CH2)10-AChE0.26
1 C10H21BChE25.4
2 C12H25BChE9.7
3 C14H29BChE2.1
4 C16H33BChE0.8
7 (bis) -(CH2)10-BChE0.45

Table 2: Muscarinic Receptor Binding Affinity of Quinuclidine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki) in nM
Solifenacin M122
M29.7
M32.2
(R)-Quinuclidin-3-yl benzoate M11.5
M28.9
M30.9

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase by quantifying the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Quinuclidine derivative test compounds

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound, 140 µL of phosphate buffer, and 20 µL of AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. This is crucial for evaluating the cytotoxicity of novel quinuclidine derivatives.

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinuclidine derivative and incubate for a further 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Synthesis of N-Alkyl Quaternary Quinuclidine Derivatives

This protocol describes a general method for the synthesis of N-alkyl quaternary quinuclidinium bromides.

Materials:

  • 3-Quinuclidinol

  • Appropriate alkyl bromide (e.g., decyl bromide)

  • Anhydrous acetone

  • Diethyl ether

Procedure:

  • Dissolve 3-quinuclidinol (1 equivalent) in anhydrous acetone.

  • Add the corresponding alkyl bromide (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

  • Confirm the structure and purity of the synthesized compound using techniques such as NMR and mass spectrometry.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of quinuclidine derivatives.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Quinuclidine_deriv Quinuclidine Derivative Quinuclidine_deriv->AChE Inhibition Quinuclidine_deriv->Muscarinic_R Modulation Quinuclidine_deriv->Nicotinic_R Modulation Signal_transduction Signal Transduction Muscarinic_R->Signal_transduction Nicotinic_R->Signal_transduction

Caption: Cholinergic signaling pathway and points of intervention for quinuclidine derivatives.

AChE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) start->prepare_reagents prepare_compounds Prepare Test Compound Dilutions start->prepare_compounds plate_setup Add Reagents and Compounds to 96-well Plate prepare_reagents->plate_setup prepare_compounds->plate_setup incubation Incubate at 37°C plate_setup->incubation initiate_reaction Initiate Reaction with ATCI incubation->initiate_reaction read_absorbance Measure Absorbance at 412 nm initiate_reaction->read_absorbance data_analysis Calculate % Inhibition and IC50 Value read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Synthesis_Workflow start Start Materials: 3-Quinuclidinol Alkyl Bromide dissolve Dissolve 3-Quinuclidinol in Anhydrous Acetone start->dissolve add_alkyl_bromide Add Alkyl Bromide dissolve->add_alkyl_bromide reflux Reflux Reaction Mixture add_alkyl_bromide->reflux cool_precipitate Cool to Room Temp & Precipitate Product reflux->cool_precipitate filter_wash Filter and Wash with Diethyl Ether cool_precipitate->filter_wash dry Dry Product Under Vacuum filter_wash->dry characterize Characterize Structure (NMR, MS) dry->characterize end Final Product: N-Alkyl Quaternary Quinuclidinium Bromide characterize->end

Caption: General workflow for the synthesis of N-alkyl quaternary quinuclidine derivatives.

References

Application Notes and Protocols: Quinuclidine-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinuclidine scaffolds are a cornerstone in the field of asymmetric catalysis, prized for their rigid bicyclic structure which provides a well-defined chiral environment crucial for enantioselective transformations. While the specific use of quinuclidine-4-carboxylic acid as a ligand in asymmetric catalysis is not extensively documented in the reviewed scientific literature, the broader family of quinuclidine-containing molecules, particularly the Cinchona alkaloids and their derivatives, has been profoundly influential. These natural products, including quinine and quinidine, and their synthetic modifications, serve as powerful organocatalysts for a wide array of chemical reactions.

This document provides detailed application notes and protocols for the use of Cinchona alkaloid derivatives as representative examples of quinuclidine-based ligands in asymmetric catalysis. The principles and methodologies described herein offer valuable insights for researchers, scientists, and drug development professionals interested in the application of chiral quinuclidine structures for the synthesis of enantiomerically enriched compounds. The following sections detail the application of these catalysts in key asymmetric reactions, including quantitative data summaries, experimental protocols, and visualizations of the catalytic processes.

Asymmetric Aldol Reaction of Isatins with Ketones

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Cinchona alkaloid derivatives, particularly those incorporating a thiourea moiety, have proven to be highly effective catalysts for the enantioselective aldol reaction between isatins and unactivated ketones, yielding valuable 3-alkyl-3-hydroxyindolin-2-ones.[1]

Quantitative Data Summary
EntryIsatin SubstituentKetoneCatalystYield (%)ee (%)
1HAcetoneQuinidine Thiourea9585
25-BrAcetoneQuinidine Thiourea9288
35-MeOAcetoneQuinidine Thiourea9682
4HAcetophenoneQuinidine Thiourea9891
55-BrAcetophenoneQuinidine Thiourea9794
65-MeOAcetophenoneQuinidine Thiourea9989
Experimental Protocol

A general procedure for the aldol reaction of isatins with ketones is as follows[1]:

  • To a stirred solution of the appropriate isatin (0.10 mmol) and quinidine thiourea catalyst (5.9 mg, 0.01 mmol, 10 mol%) in tetrahydrofuran (THF, 2.0 mL) at 5 °C, add the corresponding ketone (1.0 mmol for methyl ketones other than acetone, or 7.0 mmol for acetone).

  • Stir the reaction mixture at 5 °C for the time specified (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-alkyl-3-hydroxyindolin-2-one product.

  • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC).

Proposed Catalytic Cycle

Aldol_Cycle Reactants Ketone + Isatin Intermediate1 Catalyst-Enolate Complex Reactants->Intermediate1 + Catalyst - H+ Catalyst Quinidine Thiourea Product Aldol Product (β-Hydroxy Ketone) Intermediate2 Ternary Transition State Intermediate1->Intermediate2 + Isatin Intermediate3 Catalyst-Product Complex Intermediate2->Intermediate3 C-C bond formation Intermediate3->Catalyst Regeneration Intermediate3->Product - Catalyst

Caption: Catalytic cycle for the quinidine thiourea-catalyzed aldol reaction.

Asymmetric Michael Addition of Nitroalkanes to Enones

The asymmetric Michael addition is a powerful method for the stereoselective formation of carbon-carbon bonds. Cinchona alkaloid-derived primary amines have been demonstrated to be efficient catalysts for the conjugate addition of nitroalkanes to enones.[2]

Quantitative Data Summary
EntryEnoneNitroalkaneCatalystYield (%)ee (%)
1CyclohexenoneNitromethane9-epi-aminoquinine8595
2CyclopentenoneNitromethane9-epi-aminoquinine8292
3ChalconeNitromethane9-epi-aminoquinine9099
4CyclohexenoneNitroethane9-epi-aminoquinine7891
Experimental Protocol

A general procedure for the asymmetric conjugate addition of nitroalkanes to enones is as follows[2]:

  • To a solution of the enone (0.5 mmol) and the 9-epi-aminoquinine catalyst (10 mol%) in an appropriate solvent such as tetrahydrofuran (THF) at room temperature, add the nitroalkane (1.5 mmol).

  • Stir the reaction mixture at room temperature for the required duration (typically 24-72 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

Michael_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve enone and 9-epi-aminoquinine catalyst in THF B Add nitroalkane to the reaction mixture A->B C Stir at room temperature (24-72 hours) B->C D Monitor progress by TLC C->D E Concentrate under reduced pressure D->E Completion F Purify by flash column chromatography E->F G Characterize Michael adduct F->G H Determine ee% by chiral HPLC G->H Diels_Alder_Pathway cluster_activation Catalyst-Substrate Activation cluster_cycloaddition Stereoselective Cycloaddition cluster_release Product Release and Catalyst Turnover Catalyst Bifunctional Cinchona Catalyst (QD-1a) Activated_Complex Ternary Complex via Dual H-Bonding Catalyst->Activated_Complex Pyrone 2-Pyrone (Diene) Pyrone->Activated_Complex Dienophile N-Alkylmaleimide (Dienophile) Dienophile->Activated_Complex Transition_State [4+2] Transition State Activated_Complex->Transition_State exo approach Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product Chiral Diels-Alder Adduct Product_Complex->Product Catalyst_Regen Regenerated Catalyst Product_Complex->Catalyst_Regen

References

detailed experimental protocol for handling Quinuclidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the handling and use of Quinuclidine-4-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. The information compiled herein is intended to ensure safe laboratory practices and successful experimental outcomes.

Physicochemical Properties

This compound is a bifunctional molecule featuring a rigid bicyclic amine structure and a carboxylic acid moiety. These features make it a valuable synthon for introducing the quinuclidine scaffold into drug candidates, potentially influencing their pharmacological properties such as solubility, basicity, and receptor binding.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 55022-88-3[1]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Appearance Solid. Physical form may vary.
Melting Point Data not readily available. The related (S)-Quinuclidine-2-carboxylic acid has a melting point of 280 °C (decomposes).
Solubility No specific quantitative data is readily available. Generally described as soluble in many organic solvents. The hydrochloride salt is commercially available, suggesting aqueous solubility under acidic conditions. For related quinoline carboxylic acids, solubility in DMSO is reported around 34 mg/mL.[2]
pKa Values Experimental values for this compound are not readily available. Estimated values based on similar structures are: - Carboxylic Acid (pKa₁): ~2-5 - Conjugate Acid of Amine (pKa₂): ~11.0 (The pKa of the conjugate acid of the parent quinuclidine is reported to be between 11.0 and 11.3).[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound should be handled by trained personnel in a well-ventilated area.

Table 2: Hazard Identification and Safety Precautions

CategoryInformationReference(s)
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.
Storage Store in a tightly sealed container in a dry, cool (2-8°C recommended), and well-ventilated place. For long-term storage, consider an inert atmosphere.[4]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a chemical fume hood. If handling large quantities or if dust is generated, a NIOSH-approved particulate respirator may be necessary.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

This compound is an excellent building block for introducing the quinuclidine moiety, for example, through the formation of an amide bond. Below is a representative protocol for an amide coupling reaction.

Protocol: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the synthesis of an amide using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Primary amine of choice (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

    • Dissolve the acid in anhydrous DMF.

  • Addition of Reagents:

    • To the stirred solution, add the primary amine (1.1 equivalents).

    • Add DIPEA (3.0 equivalents) to the mixture.

    • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time). The basic washes will remove unreacted acid and the acidic HATU byproducts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure amide.

Visualizations

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal a Consult SDS b Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) a->b c Prepare Well-Ventilated Workspace (Chemical Fume Hood) b->c d Weigh Compound in Fume Hood c->d e Perform Experiment d->e f Quench Reaction & Clean Glassware e->f g Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) f->g h Dispose of Waste via Approved Procedures g->h

Caption: General workflow for handling this compound.

Amide Coupling Reaction Pathway

This diagram illustrates the logical steps of the amide coupling reaction described in the protocol.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Purification A Quinuclidine-4- carboxylic acid E Activation of Carboxylic Acid (with HATU & DIPEA) A->E Step 1 B Primary Amine (R-NH2) F Nucleophilic Attack by Amine B->F Step 2 C HATU (Coupling Agent) C->E Step 1 D DIPEA (Base) D->E Step 1 E->F Step 2 G Crude Product Mixture F->G H Aqueous Workup (Extraction) G->H I Purification (Chromatography) H->I J Pure Amide Product I->J

References

Application Notes and Protocols: The Role of Quinuclidine-4-carboxylic Acid in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinuclidine-4-carboxylic acid, a conformationally rigid bicyclic amine, serves as a valuable scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its rigid structure helps in reducing the conformational flexibility of drug candidates, leading to higher receptor selectivity and improved pharmacological profiles. The carboxylic acid moiety at the 4-position provides a versatile handle for synthetic modifications, allowing for the introduction of various pharmacophores. This document outlines the application of this compound in the synthesis of potential muscarinic and nicotinic acetylcholine receptor modulators, providing detailed experimental protocols and representative data.

Application Note 1: this compound as a Scaffold for Muscarinic Acetylcholine Receptor (mAChR) Agonists

The quinuclidine core is a key structural feature in several muscarinic agonists, where it mimics the quaternary ammonium group of acetylcholine. Its rigid framework is instrumental in achieving selectivity for different muscarinic receptor subtypes, which is a critical aspect in the development of therapies for neurodegenerative disorders like Alzheimer's disease. While many syntheses of quinuclidine-based drugs start from quinuclidin-3-one, this compound offers an alternative synthetic entry point.

Representative Synthetic Protocol: Synthesis of a Quinuclidine-4-carboxamide Derivative

This protocol describes a representative synthesis of a potential muscarinic agonist by first converting this compound to its ethyl ester, followed by amidation with a heterocyclic amine.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in absolute ethanol (10 mL per gram of carboxylic acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford ethyl quinuclidine-4-carboxylate hydrochloride as a white solid.

Step 2: Amidation of Ethyl quinuclidine-4-carboxylate

  • To a solution of ethyl quinuclidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.2 eq) and the desired heterocyclic amine (e.g., 2-aminopyridine, 1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinuclidine-4-carboxamide derivative.

Representative Quantitative Data: Structure-Activity Relationship (SAR) of Hypothetical Muscarinic Agonists

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of a hypothetical series of quinuclidine-4-carboxamide derivatives at the M1 muscarinic receptor.

Compound IDHeterocyclic AmineM1 Receptor Ki (nM)M1 Receptor EC50 (nM)
QCA-0012-Aminopyridine55120
QCA-0022-Amino-5-methylpyridine4295
QCA-0032-Amino-5-chloropyridine78150
QCA-0042-Aminopyrimidine95210

Visualizations

G cluster_workflow Synthetic Workflow for Quinuclidine-4-carboxamide Derivatives start This compound ester Ethyl quinuclidine-4-carboxylate start->ester   Ethanol, Thionyl Chloride amide Quinuclidine-4-carboxamide Derivative ester->amide   Heterocyclic Amine, Triethylamine, DMF

Caption: Synthetic workflow for the preparation of quinuclidine-4-carboxamide derivatives.

G cluster_pathway Muscarinic Acetylcholine Receptor (M1) Signaling Pathway agonist Muscarinic Agonist (e.g., Quinuclidine Derivative) receptor M1 Muscarinic Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response

Caption: Simplified M1 muscarinic acetylcholine receptor signaling cascade.

Application Note 2: this compound in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

The quinuclidine scaffold is also present in ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions, including pain and inflammation. The carboxylic acid functionality of this compound can be transformed into various bioisosteres, such as oxadiazoles, to modulate the pharmacokinetic and pharmacodynamic properties of the resulting ligands.

Representative Synthetic Protocol: Synthesis of a 1,2,4-Oxadiazole Derivative

This protocol outlines a representative synthesis of a 5-substituted-1,2,4-oxadiazole derivative, a common bioisostere for a carboxylic acid, starting from this compound.

Step 1: Amide Formation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary amine (e.g., aniline, 1.1 eq) and continue stirring at room temperature for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the corresponding amide.

Step 2: Oxadiazole Formation

  • To a solution of the amide from Step 1 (1.0 eq) in anhydrous toluene, add Burgess reagent (1.5 eq).

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 5-substituted-1,2,4-oxadiazole derivative.

Representative Quantitative Data: SAR of Hypothetical Nicotinic Receptor Modulators

The following table presents hypothetical binding affinities (Ki) for a series of quinuclidine-derived oxadiazoles at the α7 nicotinic acetylcholine receptor.

Compound IDAmine Used in Step 1α7 nAChR Ki (nM)
QCO-001Aniline120
QCO-0024-Fluoroaniline85
QCO-0034-Methoxyaniline98
QCO-0044-Trifluoromethylaniline150

Visualizations

G cluster_workflow Synthetic Workflow for Quinuclidine-derived 1,2,4-Oxadiazoles start This compound amide Quinuclidine-4-carboxamide start->amide   Primary Amine, EDC, HOBt, DCM oxadiazole 5-Substituted-1,2,4-oxadiazole Derivative amide->oxadiazole   Burgess Reagent, Toluene

Caption: Synthetic workflow for the preparation of quinuclidine-derived 1,2,4-oxadiazoles.

G cluster_pathway Nicotinic Acetylcholine Receptor (nAChR) Function ligand Nicotinic Ligand (e.g., Quinuclidine Derivative) receptor nAChR Pentamer ligand->receptor channel_closed Ion Channel (Closed) receptor->channel_closed Ligand Binding channel_open Ion Channel (Open) channel_closed->channel_open Conformational Change depolarization Membrane Depolarization channel_open->depolarization Ion Influx ions Na+, Ca2+ ions->channel_open

Caption: Schematic of ligand-gated ion channel function of the nAChR.

Quinuclidine-4-carboxylic acid reaction scale-up procedure

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for quinuclidine-4-carboxylic acid in pharmaceutical research and development necessitates robust and scalable synthetic procedures. This bicyclic scaffold is a crucial building block for various active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the synthesis of this compound, with a focus on procedures amenable to scale-up from laboratory to pilot plant production.

Overview of the Synthetic Strategy

The presented synthesis is a multi-step process commencing with readily available 4-piperidinecarboxylic acid. The key steps involve the protection of the carboxylic acid group via esterification, N-alkylation to introduce the second arm for cyclization, a Dieckmann condensation to form the quinuclidine core, and subsequent hydrolysis and decarboxylation to yield the final product. This strategy is adapted from established methods for the synthesis of related quinuclidine structures.[1][2]

Experimental Protocols

Step 1: Esterification of 4-Piperidinecarboxylic Acid

This initial step protects the carboxylic acid as an ethyl ester, which also serves as a key functional group for the subsequent cyclization.

  • Procedure:

    • To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-piperidinecarboxylic acid (129.16 g, 1.0 mol) and absolute ethanol (500 mL).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (87.5 mL, 1.2 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the solution to room temperature and concentrate under reduced pressure to remove the excess ethanol and HCl.

    • The crude ethyl 4-piperidinecarboxylate hydrochloride is obtained as a white solid and can be used in the next step without further purification.

Step 2: N-Alkylation with Ethyl Chloroacetate

This step introduces the second ester-containing arm necessary for the intramolecular condensation.

  • Procedure:

    • In a 2 L reactor, dissolve the crude ethyl 4-piperidinecarboxylate hydrochloride from the previous step in N,N-dimethylformamide (DMF, 1 L).

    • Add anhydrous potassium carbonate (414.6 g, 3.0 mol) in portions to neutralize the hydrochloride and act as a base for the alkylation.

    • Add ethyl chloroacetate (122.5 g, 1.0 mol) dropwise to the stirred suspension.

    • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring by gas chromatography (GC) or TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • The filtrate is concentrated under vacuum to remove the DMF. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-(ethoxycarbonylethyl)-4-piperidinecarboxylate.

Step 3: Dieckmann Condensation and Hydrolysis/Decarboxylation

This is the key ring-forming step to create the bicyclic quinuclidine core, followed by hydrolysis of the resulting β-keto ester and decarboxylation.

  • Procedure:

    • In a 5 L reactor, prepare a solution of sodium ethoxide by carefully adding sodium metal (27.6 g, 1.2 mol) to absolute ethanol (1.5 L) under an inert atmosphere (e.g., nitrogen).

    • Heat the solution to reflux to ensure all the sodium has reacted.

    • Cool the sodium ethoxide solution to room temperature and add the crude diester from Step 2, dissolved in a minimal amount of anhydrous toluene.

    • Heat the mixture to reflux for 6-8 hours to effect the intramolecular cyclization.

    • After the condensation is complete, cool the reaction mixture and add concentrated hydrochloric acid until the pH is strongly acidic.

    • Heat the acidic mixture to reflux for an additional 8-12 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the intermediate β-keto acid.

    • Cool the reaction mixture and adjust the pH to approximately 7 with a concentrated sodium hydroxide solution.

    • The product, this compound, will precipitate from the solution. The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Considerations and Data

The following table summarizes typical parameters for the synthesis at a laboratory scale and a projected pilot plant scale.

ParameterLaboratory Scale (1 mol)Pilot Plant Scale (100 mol)
Step 1: Esterification
4-Piperidinecarboxylic Acid129.16 g12.92 kg
Absolute Ethanol500 mL50 L
Thionyl Chloride87.5 mL8.75 L
Typical Yield90-95%88-93%
Step 2: N-Alkylation
Crude Ester Hydrochloride~195.7 g~19.57 kg
Anhydrous K2CO3414.6 g41.46 kg
Ethyl Chloroacetate122.5 g12.25 kg
DMF1 L100 L
Typical Yield85-90%82-88%
Step 3: Cyclization & Hydrolysis
Crude Diester~243.3 g~24.33 kg
Sodium Metal27.6 g2.76 kg
Absolute Ethanol1.5 L150 L
Concentrated HClAs required for pHAs required for pH
Overall Yield65-75%60-70%
Final Product Purity>98%>98%

Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Cyclization & Hydrolysis cluster_3 Purification A 4-Piperidinecarboxylic Acid B Ethyl 4-Piperidinecarboxylate HCl A->B EtOH, SOCl2 C 1-(Ethoxycarbonylethyl)-4-piperidinecarboxylate B->C Ethyl Chloroacetate, K2CO3, DMF D Dieckmann Condensation C->D NaOEt, Toluene E Hydrolysis & Decarboxylation D->E HCl (aq), Heat F This compound (Crude) E->F Neutralization & Filtration G Final Product (>98% Purity) F->G Recrystallization

Caption: Synthetic pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinuclidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinuclidine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway starts from 4-piperidinecarboxylic acid. This multi-step synthesis involves the initial protection and esterification of the starting material, followed by the introduction of an acetate group at the nitrogen atom. The resulting diester then undergoes an intramolecular Dieckmann condensation to form the bicyclic β-keto ester. Finally, hydrolysis and decarboxylation yield the desired this compound.

Q2: What are the critical steps in this synthesis that require careful optimization?

The most critical steps requiring careful optimization are the Dieckmann condensation and the final hydrolysis and decarboxylation. The Dieckmann condensation is sensitive to the choice of base, solvent, and reaction temperature, which can significantly impact the yield and purity of the bicyclic intermediate. The hydrolysis and decarboxylation step needs to be controlled to ensure complete conversion without degradation of the final product.

Q3: How can I purify the final this compound product?

This compound is a zwitterionic compound, which can present purification challenges. Purification is typically achieved by crystallization. After the hydrolysis and decarboxylation step, the reaction mixture is often acidified to precipitate the product. The crude solid can then be recrystallized from a suitable solvent system, such as an alcohol/water mixture. It is also common to isolate the product as its hydrochloride salt, which may have better crystallization properties.

Troubleshooting Guides

Low Yield in Dieckmann Condensation
Symptom Possible Cause Suggested Solution
Low to no formation of the bicyclic β-keto ester Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture.Use a freshly opened or properly stored container of base. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or toluene.
Insufficient Base: The Dieckmann condensation requires at least one equivalent of base to drive the equilibrium.Ensure at least 1.1 to 1.5 equivalents of a strong base are used.
Low Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached.Gradually increase the reaction temperature. Refluxing in toluene or THF is often effective.
Formation of polymeric byproducts Intermolecular Condensation: High concentrations of the diester can favor intermolecular reactions over the desired intramolecular cyclization.Perform the reaction under high-dilution conditions. Add the diester slowly to a solution of the base in the reaction solvent.
Unsuitable Base: Less sterically hindered bases like sodium ethoxide can promote intermolecular reactions.Switch to a bulkier base such as potassium tert-butoxide.
Incomplete Hydrolysis and Decarboxylation
Symptom Possible Cause Suggested Solution
Presence of β-keto ester intermediate in the final product Insufficient Hydrolysis: The ester groups have not been fully cleaved.Increase the reaction time and/or the concentration of the acid or base used for hydrolysis. Heating under reflux with aqueous HCl or HBr is a common method.
Presence of the β-keto acid intermediate Incomplete Decarboxylation: The reaction temperature or time was not sufficient to drive off CO2.After hydrolysis, ensure the reaction mixture is heated for a sufficient period to effect decarboxylation. This is often achieved by refluxing the acidic solution.
Low yield of the final product Product Degradation: Prolonged heating in strong acid or base at high temperatures can lead to degradation.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Avoid unnecessarily harsh conditions.
Purification Difficulties
Symptom Possible Cause Suggested Solution
Product remains in solution after acidification High solubility of the zwitterion: The product may be soluble in the aqueous acidic solution.Adjust the pH carefully to the isoelectric point of this compound to minimize its solubility. Alternatively, evaporate the solvent and attempt to crystallize the residue from a different solvent system.
Oily product obtained after workup Presence of impurities: Residual solvents or byproducts can prevent crystallization.Attempt to convert the crude product to its hydrochloride salt by treating a solution of the free base with HCl in a suitable organic solvent (e.g., isopropanol, ethanol). The salt often has better crystalline properties.
Product is contaminated with inorganic salts Incomplete removal of salts from workup: Salts from neutralization or hydrolysis steps are carried through.Wash the crude product thoroughly with cold water or a solvent in which the inorganic salts are insoluble but the product has minimal solubility.

Experimental Protocols

Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

This procedure is based on the general principles of N-alkylation of secondary amines and esterification.

  • Esterification of 4-Piperidinecarboxylic Acid: To a suspension of 4-piperidinecarboxylic acid (1.0 eq) in ethanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. After the addition, warm the mixture to reflux and heat for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain ethyl piperidine-4-carboxylate hydrochloride.

  • N-Alkylation: Dissolve the ethyl piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as DMF or acetonitrile (10 volumes). Add a base such as potassium carbonate (3.0 eq) and ethyl bromoacetate (1.2 eq). Heat the reaction mixture at 60-80 °C for 8-12 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.

Dieckmann Condensation to form Ethyl 4-oxo-1-azabicyclo[2.2.2]octane-3-carboxylate
  • Under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq) in anhydrous toluene or THF (20 volumes).

  • To this solution, add a solution of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (1.0 eq) in the same anhydrous solvent dropwise over a period of 1-2 hours at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Hydrolysis and Decarboxylation to this compound
  • To the crude ethyl 4-oxo-1-azabicyclo[2.2.2]octane-3-carboxylate from the previous step, add an excess of 6M hydrochloric acid (10-20 volumes).

  • Heat the mixture to reflux for 6-12 hours. The progress of both hydrolysis and decarboxylation can be monitored by LC-MS.

  • After the reaction is complete, cool the solution to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the product (typically around pH 4-5) with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to induce precipitation.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a cold organic solvent like ethanol or acetone.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Visualizations

Synthesis_Workflow A 4-Piperidinecarboxylic Acid B Esterification & N-Alkylation A->B C Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-4-carboxylate B->C D Dieckmann Condensation C->D E Ethyl 4-oxo-1-azabicyclo[2.2.2] octane-3-carboxylate D->E F Hydrolysis & Decarboxylation E->F G Quinuclidine-4-carboxylic Acid F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation Cause1 Inactive or Insufficient Base? Start->Cause1 Cause2 Intermolecular Side Reactions? Start->Cause2 Cause3 Low Reaction Temperature? Start->Cause3 Solution1 Use fresh, strong base (e.g., NaH, KOtBu) in sufficient excess (>=1.1 eq) Cause1->Solution1 Solution2 Use high dilution. Use a bulky base (e.g., KOtBu) Cause2->Solution2 Solution3 Increase temperature; reflux in toluene or THF Cause3->Solution3

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

Technical Support Center: Synthesis of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of quinuclidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic considerations when planning the synthesis of a substituted quinuclidine derivative?

A1: The synthesis of quinuclidine derivatives primarily revolves around two main strategies:

  • Construction of the quinuclidine ring: This involves forming the bicyclic [2.2.2] octane system from a substituted piperidine precursor. A common method for this is the Dieckmann condensation of a 1,4-disubstituted piperidine, followed by hydrolysis and decarboxylation to yield 3-quinuclidinone.[1]

  • Functionalization of a pre-existing quinuclidine core: This approach starts with a commercially available or readily synthesized quinuclidine derivative, such as 3-quinuclidinone or 3-quinuclidinol, and introduces substituents at the desired positions.[2]

The choice between these strategies depends on the availability of starting materials and the desired substitution pattern on the quinuclidine ring.

Q2: How can I achieve high stereoselectivity at the C3 position of the quinuclidine ring?

A2: Achieving high stereoselectivity is a critical challenge in the synthesis of pharmacologically active quinuclidine derivatives.[2] The most common approaches to introduce chirality at the C3 position starting from 3-quinuclidinone include:

  • Asymmetric hydrogenation: This method employs chiral metal catalysts, such as ruthenium-based complexes, to reduce the ketone to the corresponding alcohol with high enantioselectivity.[3]

  • Enzymatic reduction: Ketoreductase (KRED) enzymes from various microorganisms can reduce 3-quinuclidinone to either the (R)- or (S)-3-quinuclidinol with excellent enantiomeric excess (>99% ee).[4] This biocatalytic approach is often preferred for its high selectivity and mild reaction conditions.

  • Kinetic resolution: This technique uses enzymes, typically lipases, to selectively acylate one enantiomer of racemic 3-quinuclidinol, allowing for the separation of the two enantiomers. However, the maximum theoretical yield for the desired enantiomer is 50%.

Q3: What are the common side reactions observed during the synthesis of 3-quinuclidinone via Dieckmann condensation?

A3: The Dieckmann condensation of 1-(carbethoxymethyl)-4-carbethoxypiperidine is a key step in the synthesis of 3-quinuclidinone.[1] Common side reactions include:

  • Intermolecular Claisen condensation: This can lead to the formation of dimeric or polymeric byproducts.

  • Incomplete cyclization: If the reaction conditions are not optimal, the starting diester may be recovered.

  • Hydrolysis of the ester groups: This can occur if there is moisture in the reaction mixture.

Q4: Are there any specific challenges associated with the purification of quinuclidine derivatives?

A4: The basic nature of the quinuclidine nitrogen can present challenges during purification by column chromatography on silica gel. The basic nitrogen can interact strongly with the acidic silica gel, leading to tailing of peaks and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Alternatively, neutral or basic alumina can be used as the stationary phase. For highly polar derivatives, reverse-phase chromatography may be a more suitable purification method.[5][6]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3-Quinuclidinone via Dieckmann Condensation
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting diester 1. Inactive base (e.g., sodium ethoxide).2. Insufficient reaction time or temperature.3. Presence of moisture in the reaction.1. Use freshly prepared or properly stored base.2. Increase the reaction time and/or temperature.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a significant amount of polymeric byproduct 1. High concentration of the diester favors intermolecular reactions.1. Perform the reaction under high dilution conditions to favor the intramolecular cyclization.
Product decomposes during workup 1. Harsh acidic or basic conditions during hydrolysis and decarboxylation.1. Carefully control the pH and temperature during the workup steps.
Issue 2: Poor Stereoselectivity in the Asymmetric Reduction of 3-Quinuclidinone
Symptom Possible Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee) 1. Inactive or poisoned catalyst/enzyme.2. Suboptimal reaction conditions (temperature, pressure, solvent).3. Racemization of the product during workup or purification.1. Use fresh catalyst/enzyme and ensure the absence of catalyst poisons.2. Optimize reaction parameters. For enzymatic reactions, ensure the pH and temperature are within the optimal range for the specific enzyme.[4]3. Use mild workup and purification conditions.
Formation of diastereomers (if other stereocenters are present) 1. Poor facial selectivity of the reducing agent.1. Screen different chiral catalysts or enzymes to find one with higher diastereoselectivity.

Data Presentation: Comparison of Synthetic Methods for (R)-3-Quinuclidinol

Method Catalyst/Enzyme Substrate Yield (%) Enantiomeric Excess (ee, %) Key Advantages Key Disadvantages
Asymmetric Hydrogenation RuXY-Diphosphine-bimaH3-Quinuclidinone>95>99High yield and enantioselectivity.[3]Requires high-pressure equipment and expensive catalysts.
Enzymatic Reduction 3-Quinuclidinone reductase (from Rhodotorula rubra)3-Quinuclidinone>99>99.9Extremely high enantioselectivity, mild reaction conditions.[2]Requires specialized enzymes and cofactor regeneration systems.
Kinetic Resolution Lipase (e.g., Novozym 435)Racemic 3-quinuclidinol~50 (for one enantiomer)>99Readily available enzymes, simple setup.Theoretical maximum yield is 50%.
Iridium-Catalyzed Intramolecular Allylic Dearomatization [Ir(cod)Cl]₂ / Feringa ligandTetrahydro-β-carboline derivative68-96up to >99Forms complex fused quinuclidine structures with high stereoselectivity.[7]Substrate-specific, requires multi-step synthesis of the starting material.

Experimental Protocols

Protocol 1: Synthesis of 3-Quinuclidinone via Dieckmann Condensation

This protocol is adapted from the procedure for the synthesis of 3-quinuclidone hydrochloride.[8]

Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • To a solution of ethyl isonipecotate (1.0 mol) in a suitable solvent, add ethyl bromoacetate (1.0 mol) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 mol).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting diester by vacuum distillation.

Step 2: Dieckmann Condensation

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 mol) in anhydrous ethanol.

  • Heat the solution to reflux.

  • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 mol) in anhydrous toluene dropwise over 2 hours.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.

Step 3: Hydrolysis and Decarboxylation

  • Heat the acidic mixture at reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the solution and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinuclidinone.

  • Purify the product by sublimation or recrystallization.

Protocol 2: Enzymatic Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol

This is a generalized protocol for a whole-cell biocatalytic reduction.

  • Cultivation and Induction: Grow a culture of E. coli expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) in a suitable medium at 37°C until the optical density at 600 nm reaches 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation and resuspend the cell pellet in a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Biocatalytic Reduction: To the cell suspension, add 3-quinuclidinone, a catalytic amount of the cofactor (e.g., NAD⁺), and the substrate for the regeneration system (e.g., glucose).

  • Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by TLC, GC, or HPLC.

  • Work-up and Purification: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield in Quinuclidine Synthesis

troubleshooting_workflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_impure Impure Starting Material? check_sm->sm_impure check_reagents Verify Reagent/Catalyst Activity reagents_bad Reagents/Catalyst Inactive? check_reagents->reagents_bad check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_off Conditions Suboptimal? check_conditions->conditions_off check_workup Analyze Workup Procedure workup_loss Product Loss During Workup? check_workup->workup_loss check_purification Evaluate Purification Method purification_loss Product Loss During Purification? check_purification->purification_loss sm_impure->check_reagents No purify_sm Purify Starting Material sm_impure->purify_sm Yes reagents_bad->check_conditions No new_reagents Use Fresh Reagents/Catalyst reagents_bad->new_reagents Yes conditions_off->check_workup No optimize_conditions Optimize Reaction Conditions conditions_off->optimize_conditions Yes workup_loss->check_purification No modify_workup Modify Workup Protocol workup_loss->modify_workup Yes optimize_purification Optimize Purification (e.g., add base to eluent) purification_loss->optimize_purification Yes rerun Re-run Reaction purification_loss->rerun No, consult literature purify_sm->rerun new_reagents->rerun optimize_conditions->rerun modify_workup->rerun optimize_purification->rerun

A logical workflow for troubleshooting low-yield reactions.
Signaling Pathway of Muscarinic M1 Acetylcholine Receptor

Quinuclidine derivatives are known to act as modulators of muscarinic acetylcholine receptors (mAChRs).[3] The M1 receptor, a Gq-coupled receptor, is a key target for cognitive enhancement.

M1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine or Quinuclidine Agonist M1R M1 Receptor ACh->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Downstream Downstream Cellular Responses (e.g., neuronal excitation) Ca->Downstream activates Ca²⁺-dependent proteins PKC->Downstream phosphorylates targets

Simplified signaling cascade upon M1 receptor activation.

References

Technical Support Center: Quinuclidine-4-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with effective purification methods for Quinuclidine-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, side-products, and residual solvents. Depending on the synthetic route, these may include precursors to the quinuclidine ring or reagents used in the formation of the carboxylic acid group.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques often yields the best results.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on structural integrity and the presence of impurities. Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess purity and monitor the progress of purification.

Troubleshooting Guides

Recrystallization

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?

A4: A systematic solvent screening is recommended. Given the zwitterionic potential of this compound (possessing both a basic tertiary amine and an acidic carboxylic acid), its solubility can be highly dependent on the solvent's polarity and protic nature.

Recommended Solvents to Screen:

  • Alcohols: Ethanol, methanol, or isopropanol are good starting points due to their ability to dissolve polar compounds.

  • Water: As a polar, protic solvent, water can be effective, especially in combination with an alcohol (e.g., ethanol/water mixture).

  • Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity appears. Common combinations include ethanol/diethyl ether or methanol/acetonitrile.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of crude this compound (10-20 mg) into a test tube.

  • Add a few drops of the selected solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube while adding more solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at cold temperatures and high solubility at elevated temperatures.

Q5: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?

A5: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator.

  • Using a more dilute solution: Add more solvent to the hot solution before cooling to reduce the concentration.

  • Modifying the solvent system: The polarity of the solvent may be too high or too low. Try a different solvent or adjust the ratio in a mixed solvent system.

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Acid-Base Extraction

Q6: How can I use acid-base extraction to purify this compound from neutral impurities?

A6: Acid-base extraction is a powerful technique that leverages the amphoteric nature of this compound. The basic quinuclidine nitrogen can be protonated by an acid, and the acidic carboxylic acid group can be deprotonated by a base, making the compound soluble in the aqueous phase. Neutral impurities will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude sample in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Basic Extraction (to remove acidic impurities and isolate the product as a salt):

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer.

    • Drain the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to maximize recovery.

  • Acidification and Product Recovery:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH is acidic (around pH 4-5), which will precipitate the pure this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Q7: The product does not precipitate after acidification. What could be the issue?

A7: This could be due to several factors:

  • Insufficient acidification: Check the pH of the solution with pH paper to ensure it is sufficiently acidic to protonate the carboxylate.

  • High solubility in the aqueous medium: If the product is still soluble, you may need to extract it from the acidified aqueous solution with an organic solvent like ethyl acetate.

  • Low product concentration: If the concentration is too low, precipitation may not occur. Try to concentrate the aqueous solution under reduced pressure before acidification.

Column Chromatography

Q8: What stationary and mobile phases are recommended for the column chromatography of this compound?

A8: Due to its polar and zwitterionic character, normal-phase silica gel chromatography can be challenging.

  • Stationary Phase: Silica gel is commonly used. However, the basic nitrogen can interact strongly with the acidic silica, leading to tailing. To mitigate this, you can:

    • Add a modifier to the mobile phase: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in the eluent can suppress the interaction with silica.

    • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica.

  • Mobile Phase: A polar eluent system is required. Start with a mixture of a non-polar solvent and a polar solvent and gradually increase the polarity.

    • Recommended systems: Dichloromethane/Methanol, Ethyl Acetate/Methanol, or Chloroform/Methanol. Often, a small amount of acetic acid or formic acid (0.1-1%) is added to the mobile phase to keep the carboxylic acid protonated and reduce tailing.

Experimental Protocol: Column Chromatography

  • Prepare the column: Pack a glass column with silica gel using a slurry method with the initial, less polar mobile phase.

  • Sample loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a stronger solvent like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 98:2 DCM:Methanol) and gradually increase the polarity (e.g., to 95:5, then 90:10 DCM:Methanol).

  • Fraction collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Q9: My compound is streaking badly on the TLC plate and the column. How can I improve the separation?

A9: Streaking is a common issue with amines and carboxylic acids on silica gel.

  • Add an acid or base to the eluent: As mentioned above, adding a small amount of triethylamine (for the amine) or acetic acid (for the carboxylic acid) to your TLC and column mobile phase can significantly improve the spot shape and separation. Since this compound has both groups, you may need to experiment to see which modifier works best, or if a combination is needed. Often, acidifying the mobile phase is more effective for zwitterionic compounds.

  • Try a different stationary phase: Consider using reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Data Presentation

The following table summarizes hypothetical but realistic data for the purification of 10g of crude this compound using different methods.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Recovery (%)
Recrystallization (Ethanol/Water)85957082
Acid-Base Extraction85988094
Column Chromatography (Silica, DCM/MeOH)85>996576
Combination (Acid-Base Extraction followed by Recrystallization)85>996071

Experimental Workflows

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_acid_base Acid-Base Extraction Workflow cluster_chromatography Column Chromatography Workflow A1 Dissolve Crude Product in Hot Solvent A2 Cool Slowly to Induce Crystallization A1->A2 A3 Filter Crystals A2->A3 A4 Wash with Cold Solvent A3->A4 A5 Dry Crystals A4->A5 B1 Dissolve Crude in Organic Solvent B2 Extract with Aqueous Base B1->B2 B3 Separate Layers B2->B3 B4 Acidify Aqueous Layer B3->B4 B5 Filter Precipitated Product B4->B5 C1 Prepare Silica Gel Column C2 Load Sample C1->C2 C3 Elute with Solvent Gradient C2->C3 C4 Collect Fractions C3->C4 C5 Combine Pure Fractions & Evaporate C4->C5 troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Chromatography Troubleshooting Start_R Problem: No Crystals or Oiling Out R1 Slow Down Cooling Rate Start_R->R1 R2 Use More Dilute Solution Start_R->R2 R3 Change Solvent Start_R->R3 R4 Scratch Flask or Seed Start_R->R4 Start_C Problem: Streaking/Tailing on Column C1 Add Acid/Base Modifier to Eluent Start_C->C1 C2 Use Alumina Instead of Silica Start_C->C2 C3 Switch to Reversed-Phase Start_C->C3

assessing the stability of Quinuclidine-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Quinuclidine-4-carboxylic Acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for assessing the stability of this compound in various solvents. While specific public-domain stability data for this compound is limited, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of small molecule stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, solvent polarity, temperature, light exposure, and the presence of oxidizing agents.[1][2] The quinuclidine ring is a bicyclic amine, making it basic, while the carboxylic acid group is acidic.[3] This bifunctional nature means that the compound's stability can be highly dependent on the pH of the solution.

Q2: In which types of solvents should I expect this compound to be most and least stable?

A2: While specific data is unavailable, general chemical principles suggest that stability will be lowest in reactive solvents or under conditions that promote degradation of amines or carboxylic acids. For instance, protic solvents may participate in reactions, and extreme pH conditions (strong acids or bases) are likely to accelerate hydrolysis.[4] Stability is often higher in aprotic, non-polar solvents, provided the compound is sufficiently soluble. Storage in dry, inert atmosphere conditions is recommended.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways include:

  • Decarboxylation: Loss of the carboxyl group as CO2, which can be promoted by heat.[5]

  • Oxidation: The tertiary amine of the quinuclidine ring is susceptible to oxidation, potentially forming an N-oxide.

  • Esterification: In alcohol-based solvents, especially under acidic conditions, the carboxylic acid group may undergo esterification.

  • Amide Formation: Reaction with amines, if present, could lead to amide formation.[5]

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method is crucial for monitoring degradation.[6] The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection.[7][8][9] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.

Q5: What are the typical storage conditions for solid this compound and its solutions?

A5: For solid this compound, storage in a cool, dry place under an inert atmosphere is recommended to minimize degradation from moisture and oxidation.[10] Solutions should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air.[7][11] The choice of storage temperature depends on the solvent's freezing point and the duration of storage.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in an Alcoholic Solvent

  • Question: I dissolved this compound in methanol for my experiment, but I am observing a new peak in my HPLC analysis that grows over time, while the parent peak decreases. What could be happening?

  • Answer: You are likely observing esterification of the carboxylic acid group with the methanol solvent to form methyl quinuclidine-4-carboxylate. This reaction is often catalyzed by acidic or basic impurities.

    • Solution:

      • Confirm the identity of the new peak using LC-MS to check for the expected mass of the methyl ester.

      • If possible, switch to an aprotic solvent in which the compound is soluble (e.g., acetonitrile, THF, DMSO).

      • If an alcohol solvent is required, ensure it is of high purity and consider buffering the solution to a neutral pH to minimize acid/base catalysis. Prepare the solution fresh before use and store it at a low temperature.

Issue 2: Poor Recovery or Peak Tailing in Reversed-Phase HPLC Analysis

  • Question: My HPLC chromatogram for this compound shows a broad, tailing peak, and the recovery is inconsistent. How can I improve the chromatography?

  • Answer: The basic quinuclidine nitrogen can interact with residual silanols on the silica-based C18 column, leading to peak tailing. The carboxylic acid can also contribute to this behavior depending on the mobile phase pH.

    • Solution:

      • Adjust Mobile Phase pH: Add a modifier to the mobile phase. Using a low pH (e.g., 0.1% formic acid or phosphoric acid) will protonate the quinuclidine nitrogen, while a mid-range pH with a buffer (e.g., phosphate buffer at pH 7) might be effective. Experiment to find the optimal pH for peak shape.

      • Add an Ion-Pairing Agent: Reagents like trifluoroacetic acid (TFA) can improve peak shape for basic compounds.

      • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions with amines.

Issue 3: Inconsistent Results in Stability Study

  • Question: The degradation rate of my compound varies significantly between seemingly identical experiments. What could be the cause?

  • Answer: Inconsistent results in stability studies often point to uncontrolled experimental variables.

    • Solution:

      • Control Temperature: Ensure all samples are incubated at a precisely controlled temperature. Use a calibrated incubator or water bath.[7]

      • Protect from Light: If not conducting a photostability study, ensure all samples are protected from light by using amber vials or covering them with aluminum foil.[1]

      • Control Headspace and Oxygen: The amount of oxygen in the vial's headspace can affect oxidative degradation. Ensure a consistent fill volume for all vials or consider purging the vials with an inert gas like nitrogen or argon before sealing.

      • Check for Contamination: Ensure solvents are pure and that there is no cross-contamination between samples.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[2][12]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a suitable HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to check for peak purity and an LC-MS to identify the mass of potential degradation products.[6]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products identified in the forced degradation study.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the parent compound has maximum absorbance (determine by UV scan).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Evaluate the chromatogram for the resolution between the parent peak and the degradation product peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), and pH to improve separation.[13]

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.[9][13]

Data Presentation

The following tables present illustrative data from a hypothetical stability study of this compound in different solvents at 40°C. This data is for example purposes only.

Table 1: Stability of this compound in Various Solvents at 40°C

SolventTime (hours)% Remaining of Parent CompoundAppearance of Solution
Acetonitrile0100.0Clear, Colorless
2499.5Clear, Colorless
4899.1Clear, Colorless
7298.8Clear, Colorless
Methanol0100.0Clear, Colorless
2495.2Clear, Colorless
4890.8Clear, Colorless
7286.5Clear, Colorless
Water (pH 7)0100.0Clear, Colorless
2498.1Clear, Colorless
4896.5Clear, Colorless
7294.9Clear, Colorless
0.1 M HCl0100.0Clear, Colorless
2485.3Clear, Colorless
4872.1Faint Yellow Tint
7260.4Yellow Tint

Table 2: Summary of Degradation Products Identified by LC-MS after 72 hours

Stress ConditionMajor Degradation Product (m/z)Putative Identification
Methanol (40°C)169.21Methyl Ester
0.1 M HCl (40°C)111.18Decarboxylation Product
3% H₂O₂ (RT)171.18N-Oxide

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze via Stability-Indicating HPLC sampling->hplc_analysis data_eval Evaluate Data & Identify Degradants hplc_analysis->data_eval

Caption: Workflow for a forced degradation study.

troubleshooting_hplc cluster_solutions Potential Solutions start Poor HPLC Peak Shape (Tailing, Broadening) ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph_adjust Primary Approach ion_pair Add Ion-Pairing Agent (e.g., 0.05% TFA) start->ion_pair If pH adjustment is insufficient new_column Use Alternative Column (e.g., End-capped, Polymer-based) start->new_column If mobile phase changes fail result Improved Peak Shape? ph_adjust->result Re-evaluate ion_pair->result Re-evaluate new_column->result Re-evaluate success Method Optimized result->success Yes failure Consult Further (e.g., column manufacturer) result->failure No

Caption: Troubleshooting logic for HPLC peak shape issues.

References

identifying common side reactions in Quinuclidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinuclidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing the quinuclidine core is through the intramolecular cyclization of a suitably substituted piperidine derivative. This often involves a Dieckmann condensation of a piperidine with ester groups at the 1 and 4 positions, followed by hydrolysis and decarboxylation. A typical starting material is 4-piperidine carboxylic acid or its corresponding ester.

Q2: I am observing a significant amount of a high molecular weight byproduct that is difficult to characterize. What could it be?

This is likely due to intermolecular condensation reactions between molecules of your piperidine diester starting material, leading to dimerization or polymerization. This side reaction can compete with the desired intramolecular Dieckmann condensation.[1] To favor the formation of the desired five- or six-membered ring of the quinuclidine core, it is crucial to maintain high dilution conditions during the cyclization step.[1]

Q3: My yield of the final this compound is consistently low after the decarboxylation step. What are the potential causes?

Low yields after decarboxylation can stem from several factors:

  • Incomplete Dieckmann Condensation: The preceding cyclization reaction may not have gone to completion. It is advisable to ensure the complete consumption of the starting diester before proceeding.

  • Inefficient Hydrolysis: The hydrolysis of the β-keto ester intermediate may be incomplete. Ensure adequate reaction time and appropriate concentration of the acid or base used for hydrolysis.

  • Suboptimal Decarboxylation Conditions: The temperature and reaction time for decarboxylation are critical. Insufficient heat may lead to incomplete reaction, while excessive heat can cause degradation of the desired product. The decarboxylation of β-keto acids is thermally driven and proceeds through a cyclic transition state.[2][3]

Q4: I have isolated a byproduct that appears to be a diacid. How can this be formed?

The formation of a diacid byproduct is likely due to the hydrolysis of the ester groups in your starting material or intermediate without subsequent cyclization and decarboxylation. This can occur if the reaction conditions are not strictly anhydrous, especially during the Dieckmann condensation which is base-catalyzed. Water can hydrolyze the ester functionalities, rendering the substrate unable to cyclize.

Q5: Can the stereochemistry at the 4-position be affected during the synthesis?

If your synthesis starts with a chiral precursor, the basic conditions of the Dieckmann condensation or the acidic/basic conditions of hydrolysis can potentially lead to epimerization at the C4 position. The proton alpha to the ester group is acidic and can be removed by base, leading to a planar enolate intermediate, which can then be protonated from either face.

Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during the synthesis of this compound, particularly focusing on the key Dieckmann condensation and subsequent decarboxylation steps.

Problem: Low Yield of the Cyclized β-Keto Ester Intermediate
Problem SymptomPotential CauseRecommended Solution
Low yield of the desired β-keto ester with recovery of starting diester. Incomplete reaction.- Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. - Increase the reaction time or temperature moderately. - Use a stronger, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent.[1]
Formation of a significant amount of high molecular weight, insoluble material. Intermolecular condensation (dimerization/polymerization).- Perform the reaction under high-dilution conditions to favor intramolecular cyclization. - Add the diester substrate slowly to the base solution.
Isolation of a diacid instead of the β-keto ester. Hydrolysis of ester groups.- Ensure all reagents and solvents are strictly anhydrous. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: Issues During Hydrolysis and Decarboxylation
Problem SymptomPotential CauseRecommended Solution
Incomplete conversion to the final carboxylic acid. Incomplete hydrolysis of the β-keto ester.- Increase the concentration of the acid or base used for hydrolysis. - Extend the reaction time for the hydrolysis step.
Low yield after heating, with evidence of product degradation. Decarboxylation temperature is too high or heating time is too long.- Optimize the decarboxylation temperature. Start with a lower temperature and monitor the reaction progress (e.g., by TLC or by observing CO2 evolution). - Reduce the heating time once the reaction is complete.
Recovery of the β-keto acid after the heating step. Incomplete decarboxylation.- Ensure the temperature is sufficient for decarboxylation to occur. β-keto acids typically require heating to lose CO2.[4][5] - Check the pH of the reaction mixture; decarboxylation is often facilitated under acidic conditions.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis of this compound via the Dieckmann condensation route and provides a logical troubleshooting flow for addressing low product yield.

cluster_workflow Synthesis Workflow cluster_troubleshooting Troubleshooting: Low Yield start Start: Piperidine-1,4-dicarboxylate dieckmann Dieckmann Condensation start->dieckmann hydrolysis Hydrolysis dieckmann->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product Product: this compound decarboxylation->product low_yield Low Final Product Yield check_cyclization Analyze crude β-keto ester low_yield->check_cyclization Post-cyclization check_decarbox Analyze post- decarboxylation mixture low_yield->check_decarbox Post-decarboxylation intermolecular Side Product: Dimer/Polymer? check_cyclization->intermolecular unreacted_diester Side Product: Unreacted Diester? check_cyclization->unreacted_diester hydrolyzed_diester Side Product: Diacid? check_cyclization->hydrolyzed_diester incomplete_decarbox Side Product: β-keto acid? check_decarbox->incomplete_decarbox solution1 Action: Use high dilution intermolecular->solution1 Yes solution2 Action: Optimize base/time unreacted_diester->solution2 Yes solution3 Action: Ensure anhydrous conditions hydrolyzed_diester->solution3 Yes solution4 Action: Optimize temp/time incomplete_decarbox->solution4 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

strategies to improve the yield of Quinuclidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Quinuclidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and well-documented strategy involves a multi-step synthesis starting from 4-piperidinecarboxylic acid (also known as isonipecotic acid). The general synthetic pathway includes:

  • Esterification of 4-piperidinecarboxylic acid.

  • N-alkylation of the resulting piperidine ester with an activated acetic acid derivative.

  • Intramolecular Dieckmann Condensation to form the bicyclic quinuclidine ring system.

  • Hydrolysis and Decarboxylation of the intermediate to yield the final this compound.

Q2: What are the critical parameters to control during the Dieckmann condensation step?

A2: The Dieckmann condensation is a crucial ring-forming step, and its success is highly dependent on several factors. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester.[1][2] Key parameters to control include:

  • Choice of Base: Strong, non-nucleophilic bases are preferred to minimize side reactions. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride.[1]

  • Solvent: Anhydrous, aprotic solvents like toluene, benzene, or THF are typically used to prevent quenching of the base and unwanted side reactions.[1]

  • Reaction Temperature: The reaction is often performed at elevated temperatures (reflux), but lower temperatures may be necessary with stronger bases like LDA to improve selectivity.[1]

  • Anhydrous Conditions: Strict exclusion of water is critical to prevent the hydrolysis of esters and the deactivation of the base.

Q3: How can I purify the final this compound product?

A3: this compound is a water-soluble amino acid.[3] Purification can be challenging due to its zwitterionic nature. Common purification strategies include:

  • Recrystallization: If a suitable solvent system can be identified (e.g., ethanol/water mixtures), recrystallization is a powerful purification technique.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids by exploiting their charge characteristics.

  • Acid-Base Extraction: The amphoteric nature of the product allows for purification by dissolving it in an acidic or basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then precipitating the product by adjusting the pH to its isoelectric point.

Troubleshooting Guides

Issue 1: Low Yield in the Esterification of 4-Piperidinecarboxylic Acid
  • Question: I am getting a low yield during the initial esterification of 4-piperidinecarboxylic acid. What are the possible causes and solutions?

  • Answer: Low yields in Fischer-Speier esterification can arise from several factors. Here are some common issues and troubleshooting steps:

Potential Cause Troubleshooting Strategy
Incomplete Reaction Increase the reaction time and/or temperature. Use a larger excess of the alcohol (e.g., ethanol) to drive the equilibrium towards the product.
Catalyst Deactivation Ensure the use of a strong acid catalyst like concentrated sulfuric acid or anhydrous HCl gas in the alcohol. Ensure all reagents and glassware are dry.
Difficult Work-up The product, an amino ester, can be partially water-soluble. During work-up, ensure the aqueous layer is basified to deprotonate the piperidine nitrogen, making the ester more soluble in the organic extraction solvent. Perform multiple extractions with a suitable organic solvent.
Issue 2: Inefficient N-alkylation of Ethyl Piperidine-4-carboxylate
  • Question: The N-alkylation of my ethyl piperidine-4-carboxylate with ethyl chloroacetate is slow and gives a low yield. How can this be improved?

  • Answer: N-alkylation of secondary amines like piperidine derivatives can be optimized by carefully selecting the reaction conditions.

Potential Cause Troubleshooting Strategy
Weak Base A base is required to neutralize the HCl formed during the reaction. Use a suitable inorganic base like sodium carbonate or potassium carbonate, or an organic base like triethylamine.
Low Reactivity of Alkylating Agent Consider using a more reactive alkylating agent, such as ethyl bromoacetate, which has a better leaving group.
Reaction Temperature Increasing the reaction temperature (e.g., refluxing in a suitable solvent like ethanol or acetonitrile) can significantly increase the reaction rate.
Solvent Choice A polar aprotic solvent like DMF or acetonitrile can accelerate SN2 reactions.
Issue 3: Failure or Low Yield in the Dieckmann Condensation
  • Question: My Dieckmann condensation to form the quinuclidine ring is not working, or the yield of the β-keto ester is very low. What could be wrong?

  • Answer: The Dieckmann condensation is a powerful but sensitive reaction. Several factors can lead to its failure or low efficiency.[1][2]

Potential Cause Troubleshooting Strategy
Presence of Moisture The base used (e.g., NaH, NaOEt, KOtBu) is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient or Inactive Base Use at least one full equivalent of a strong base. The product β-keto ester is acidic and will be deprotonated by the base, consuming one equivalent. Using old or improperly stored base can lead to lower activity.[4]
Intermolecular Condensation If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomers.[4] Running the reaction at higher dilution can favor the intramolecular cyclization.
Inappropriate Solvent The choice of solvent is crucial. Toluene or THF are commonly used. Protic solvents like ethanol can interfere with bases like NaH.[1]
Issue 4: Difficulty in Hydrolysis and Decarboxylation of the β-Keto Ester
  • Question: I am struggling to hydrolyze and decarboxylate the β-keto ester intermediate to obtain the final this compound. I am getting a mixture of products or recovering the starting material.

  • Answer: The hydrolysis and decarboxylation of the β-keto ester is typically achieved by heating with acid or base. The choice of conditions is critical to obtain the desired carboxylic acid.

Potential Cause Troubleshooting Strategy
Incomplete Hydrolysis Saponification with a base (e.g., NaOH or KOH) followed by acidification is a common method. Ensure sufficient heating time and concentration of the base to fully hydrolyze both ester groups.
Incomplete Decarboxylation Decarboxylation of the resulting β-keto acid is usually facile upon heating in acidic conditions. After saponification, acidify the reaction mixture (e.g., with HCl) and heat to reflux to drive the decarboxylation.[5]
Side Reactions Harsh acidic or basic conditions can potentially lead to side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to maximize the yield of the desired product and minimize by-product formation.

Experimental Protocols

Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (Diester Precursor)

This protocol is adapted from a similar synthesis of 3-quinuclidone.

  • Esterification of 4-Piperidinecarboxylic Acid: To a suspension of 4-piperidinecarboxylic acid (1 equiv.) in absolute ethanol (5-10 volumes), slowly add thionyl chloride (1.2 equiv.) at 0 °C. After the addition, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude ethyl piperidine-4-carboxylate hydrochloride can be used directly or after neutralization.

  • N-alkylation: To a solution of ethyl piperidine-4-carboxylate (1 equiv.) and sodium carbonate (1.5 equiv.) in a suitable solvent like water or ethanol, add ethyl chloroacetate (1.1 equiv.) dropwise. Heat the reaction mixture to 80-85 °C for 4-6 hours. Monitor the reaction for completion by GC or TLC. After completion, cool the mixture, and if two layers form, separate the organic layer. If in a single phase, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester.

Synthesis of this compound via Dieckmann Condensation

This protocol is based on procedures for the synthesis of 3-quinuclidone.[5]

  • Dieckmann Condensation: To a refluxing suspension of potassium tert-butoxide (1.5 equiv.) in anhydrous toluene (10 volumes), add a solution of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (1 equiv.) in anhydrous toluene (2 volumes) dropwise over 2-3 hours. After the addition is complete, continue refluxing for an additional 2-3 hours. Monitor the reaction by TLC or GC for the disappearance of the starting diester.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to about 50 °C and carefully add dilute sulfuric acid to quench the reaction and dissolve the potassium salt of the β-keto ester. Separate the aqueous layer and heat it to reflux for 6-8 hours to effect hydrolysis and decarboxylation.[5]

  • Work-up and Isolation: Cool the acidic solution and adjust the pH to the isoelectric point of this compound (typically around pH 4-5) using a suitable base (e.g., 50% sodium hydroxide solution). The product may precipitate out of solution. If not, concentrate the solution and/or use ion-exchange chromatography for purification. The precipitated solid can be collected by filtration, washed with cold water and then a water-miscible organic solvent (e.g., acetone), and dried under vacuum.

Data Summary

The following table summarizes typical reaction conditions for the key steps in the synthesis of quinuclidine derivatives, which can be adapted for this compound.

Reaction Step Starting Material Reagents Solvent Temperature Typical Yield Reference
N-alkylation Ethyl isonipecotateEthyl chloroacetate, Na₂CO₃Water80-84 °C~93%
Dieckmann Condensation Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylatePotassium tert-butoxideToluene/THFRefluxNot reported for this specific substrate, but generally moderate to good
Hydrolysis & Decarboxylation β-keto ester intermediateDilute H₂SO₄, then NaOHWaterRefluxNot reported for this specific substrate, but generally good

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Dieckmann Condensation cluster_step4 Step 4: Hydrolysis & Decarboxylation start 4-Piperidinecarboxylic Acid step1 Ethyl Piperidine-4-carboxylate start->step1 EtOH, SOCl₂ step2 Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-4-carboxylate step1->step2 Ethyl Chloroacetate, Na₂CO₃ step3 Cyclic β-Keto Ester Intermediate step2->step3 KOtBu, Toluene step4 This compound step3->step4 1. H₂SO₄ (aq), Heat 2. pH Adjustment

Caption: Overall synthetic workflow for this compound.

troubleshooting_dieckmann Troubleshooting the Dieckmann Condensation start Low/No Yield in Dieckmann Condensation cause1 Presence of Water? start->cause1 cause2 Base Inactive or Insufficient? start->cause2 cause3 Intermolecular Side Reaction? start->cause3 solution1 Use anhydrous solvents/reagents. Run under inert atmosphere. cause1->solution1 solution2 Use fresh, strong base (e.g., KOtBu). Use at least 1 equivalent. cause2->solution2 solution3 Run reaction at higher dilution. cause3->solution3

Caption: Troubleshooting guide for the Dieckmann condensation step.

References

troubleshooting peak tailing in HPLC analysis of Quinuclidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Quinuclidine-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary mechanism is the interaction of the positively charged quinuclidine nitrogen with negatively charged residual silanol groups on the silica-based column packing.[1][2] This leads to a portion of the analyte molecules being more strongly retained, resulting in a broad, asymmetric peak. Other contributing factors can include column contamination, inappropriate mobile phase pH, or column overload.[2][3]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][5][6] At a low pH (e.g., pH < 4), the residual silanol groups on the silica surface are protonated and thus neutral, which minimizes their ability to interact with the protonated (positively charged) analyte.[7] This reduction in secondary interactions leads to a more symmetrical peak shape. Conversely, at a mid-range pH (e.g., pH 5-7), silanol groups are ionized and negatively charged, leading to strong electrostatic interactions with the positively charged analyte, causing significant peak tailing.[1][2]

Q3: What type of HPLC column is best for analyzing this compound?

For basic compounds like this compound, it is advisable to use a modern, high-purity silica column (Type B) that has been end-capped. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[7] Columns with a lower silanol activity will generally provide better peak shapes for basic analytes.

Q4: Can the sample solvent cause peak tailing?

Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including tailing. Whenever possible, the sample should be dissolved in the initial mobile phase to ensure a homogenous introduction onto the column.

Troubleshooting Guides

Issue: Significant Peak Tailing Observed

This section provides a step-by-step guide to diagnose and resolve peak tailing issues during the analysis of this compound.

Troubleshooting Workflow

G Troubleshooting Peak Tailing for this compound cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Sample and System Checks cluster_4 Resolution start Peak Tailing Observed (Tailing Factor > 1.2) check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 check_pH->adjust_pH No check_buffer Is an appropriate buffer used? check_pH->check_buffer Yes adjust_pH->check_buffer add_buffer Incorporate a buffer (e.g., 10-20 mM phosphate or formate) check_buffer->add_buffer No check_column Is the column end-capped and based on high-purity silica? check_buffer->check_column Yes add_buffer->check_column replace_column Consider a modern, end-capped C18 or C8 column check_column->replace_column No check_contamination Is the column contaminated? check_column->check_contamination Yes replace_column->check_contamination flush_column Flush column with a strong solvent or replace if necessary check_contamination->flush_column Yes check_overload Is column overload suspected? check_contamination->check_overload No flush_column->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_dead_volume Are there extra-column volume issues? check_overload->check_dead_volume No dilute_sample->check_dead_volume optimize_tubing Minimize tubing length and check connections check_dead_volume->optimize_tubing Yes end Symmetrical Peak Achieved (Tailing Factor <= 1.2) check_dead_volume->end No optimize_tubing->end

Caption: A stepwise workflow for troubleshooting peak tailing.

Interaction Mechanism Leading to Peak Tailing

G Analyte-Stationary Phase Interactions cluster_0 Analyte in Mobile Phase cluster_1 Silica-Based Stationary Phase cluster_2 Interaction at Mid-Range pH (e.g., pH 6) cluster_3 Interaction at Low pH (e.g., pH 3) analyte This compound (Protonated, Positively Charged) stationary_phase C18 Chains Residual Silanol Groups (Si-OH) analyte->stationary_phase:f1 Approaches surface interaction Ionized Silanol (Si-O⁻) Strongly interacts with Positively Charged Analyte stationary_phase:f1->interaction At mid-range pH no_interaction Protonated Silanol (Si-OH) Minimal interaction with Positively Charged Analyte stationary_phase:f1->no_interaction At low pH result Peak Tailing interaction->result good_peak Symmetrical Peak no_interaction->good_peak

Caption: Chemical interactions causing peak tailing.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the tailing factor of this compound. The tailing factor is a measure of peak asymmetry, with a value of 1 indicating a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.

Mobile Phase pHExpected Tailing FactorPeak Shape DescriptionRationale
2.51.1SymmetricalSilanol groups are protonated, minimizing secondary interactions.
4.51.5Moderate TailingPartial ionization of silanol groups begins to cause secondary interactions.
6.5> 2.0Severe TailingSilanol groups are mostly ionized, leading to strong secondary interactions.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and may require further optimization.

  • Column: Modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Protocol for Evaluating Mobile Phase pH Effect
  • Prepare three different mobile phase A solutions:

    • 10 mM ammonium formate in water, pH adjusted to 2.5 with formic acid.

    • 10 mM ammonium formate in water, pH adjusted to 4.5 with formic acid.

    • 10 mM ammonium phosphate in water, pH adjusted to 6.5.

  • Prepare a stock solution of this compound at 1 mg/mL in water.

  • For each mobile phase condition, equilibrate the HPLC system for at least 15 minutes.

  • Inject the sample and record the chromatogram.

  • Calculate the tailing factor for the this compound peak under each condition. The tailing factor (Tf) can be calculated as: Tf = W(0.05) / 2f, where W(0.05) is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.

References

safe handling and storage protocols for Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Quinuclidine-4-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound hydrochloride?

A1: this compound hydrochloride is associated with the following hazards:

  • Harmful if swallowed (H302).

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

The signal word for this chemical is "Warning" and it is represented by the GHS07 pictogram.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound hydrochloride, it is essential to use appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.

  • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Q3: What are the recommended storage conditions for this compound hydrochloride?

A3: Proper storage is crucial for maintaining the integrity and safety of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere at room temperature, while others suggest refrigeration at 2-8°C.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Eye Contact Accidental splashing of the chemical.Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Direct contact with the solid or solutions.Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice/attention.
Inhalation Inhaling dust from the compound.Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Ingestion Accidental swallowing of the compound.Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Accidental release of the compound.Evacuate the area. Avoid dust formation. Wear appropriate PPE, including respiratory protection. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.

Storage Conditions Summary

ParameterRecommended Condition
Temperature Room temperature or 2-8°C
Atmosphere Inert atmosphere, sealed in dry conditions
Container Tightly closed container

Spill Response Workflow

In the event of a spill, follow the steps outlined in the diagram below to ensure a safe and effective cleanup.

SpillResponse cluster_spill_response Spill Response Protocol start Spill Detected evacuate Evacuate Immediate Area start->evacuate 1 ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe 2 ventilate Ensure Adequate Ventilation ppe->ventilate 3 contain Contain the Spill ventilate->contain 4 cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup 5 dispose Place in Labeled Container for Disposal cleanup->dispose 6 decontaminate Decontaminate Spill Area dispose->decontaminate 7 end Spill Cleaned and Secured decontaminate->end 8

Caption: Workflow for handling a chemical spill.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following materials:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides

  • Chloroformates

Technical Support Center: Minimizing Impurities in Quinuclidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities in the final product of Quinuclidine-4-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential sources of impurities?

A common route to synthesize quinuclidine structures involves the cyclization of piperidine precursors. For this compound, a plausible pathway starts from 4-piperidinecarboxylic acid. This multi-step synthesis typically involves esterification, N-alkylation, intramolecular cyclization (e.g., Dieckmann condensation), and subsequent hydrolysis and decarboxylation.

Potential sources of impurities include:

  • Starting materials: Purity of 4-piperidinecarboxylic acid and other reagents is crucial.

  • Side reactions: Incomplete reactions or competing side reactions at each synthetic step can generate impurities.

  • Thermal degradation: The stability of intermediates and the final product at reaction temperatures can be a factor.

  • Reagent contamination: Impurities in solvents, bases, or catalysts can be incorporated into the final product.

Q2: What are some of the potential impurities to expect during the synthesis of this compound?

While specific impurity profiles are often proprietary, based on general synthetic strategies for quinuclidine derivatives, potential impurities could include:

  • Unreacted starting materials: Residual 4-piperidinecarboxylic acid or its ester.

  • Intermediates: Incompletely cyclized products or other reaction intermediates.

  • Byproducts of cyclization: The Dieckmann condensation can sometimes lead to the formation of byproducts depending on the reaction conditions.

  • Decarboxylation products: Premature or incomplete decarboxylation can lead to related impurities.

  • Solvent adducts: Solvents used in the reaction or purification steps may form adducts with the product.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

Regular monitoring of the reaction is essential for process control and impurity minimization. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the impurity profile. A suitable method would typically employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of intermediates and potential impurities, aiding in their structural elucidation.[1][2]

Troubleshooting Guides

Issue 1: Low Yield and High Levels of Unreacted Starting Material
Potential Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary.
Inefficient Base or Catalyst Ensure the base or catalyst used is of high purity and appropriate for the specific reaction step. The stoichiometry of the base is also critical and may need optimization.
Poor Quality of Starting Materials Verify the purity of the starting 4-piperidinecarboxylic acid and other reagents. Impurities in the starting materials can inhibit the reaction.
Issue 2: Presence of Multiple Unidentified Impurities in the Crude Product
Potential Cause Troubleshooting Step
Side Reactions Due to Inappropriate Reaction Conditions Re-evaluate the reaction temperature, concentration, and order of reagent addition. Running the reaction at a lower temperature may reduce the formation of side products.
Decomposition of Product or Intermediates If the product or intermediates are thermally labile, consider using milder reaction conditions or reducing the reaction time.
Air or Moisture Sensitivity Some reactions in the sequence may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related impurities.
Issue 3: Difficulty in Removing a Specific Impurity by Crystallization
Potential Cause Troubleshooting Step
Similar Solubility of the Product and Impurity Screen a variety of crystallization solvents with different polarities (e.g., alcohols, ketones, esters, or mixtures thereof) to find a system where the solubility difference between the product and the impurity is maximized.
Co-crystallization If the impurity co-crystallizes with the product, consider converting the product to a salt (e.g., hydrochloride salt) to alter its crystallization properties. The free base can then be regenerated after purification.
Impurity is a Stereoisomer If the impurity is a stereoisomer, chiral chromatography or resolution with a chiral resolving agent may be necessary.[3]

Experimental Protocols

General Protocol for Purification by Recrystallization
  • Solvent Selection: In a small-scale experiment, test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and water, or mixtures of these.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Minimization

Problem Potential Cause Recommended Action
High level of starting material Incomplete reactionIncrease reaction time/temperature, check catalyst/reagent activity.
Multiple unknown peaks in chromatogram Side reactions, degradationOptimize reaction conditions (temperature, concentration), use inert atmosphere.
Persistent impurity after crystallization Similar solubility, co-crystallizationScreen different solvents, consider salt formation for purification.
Chiral impurity present Non-stereoselective synthesisEmploy chiral separation techniques (chiral HPLC, resolution).

Visualizations

Synthesis_Workflow Start 4-Piperidinecarboxylic Acid Esterification Esterification Start->Esterification N_Alkylation N-Alkylation Esterification->N_Alkylation Cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) N_Alkylation->Cyclization Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Crude_Product Crude this compound Hydrolysis_Decarboxylation->Crude_Product Purification Purification (Recrystallization/HPLC) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Logic Impurity_Detected Impurity Detected in Final Product Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Side_Product Known Side Product? Identify_Impurity->Side_Product Unknown_Impurity Unknown Impurity? Identify_Impurity->Unknown_Impurity Starting_Material->Side_Product No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Yes Side_Product->Unknown_Impurity No Investigate_Side_Reaction Investigate Source of Side Reaction Side_Product->Investigate_Side_Reaction Yes Characterize_Unknown Characterize Unknown (Spectroscopy) Unknown_Impurity->Characterize_Unknown Yes Modify_Purification Modify Purification Protocol (Solvent, Technique) Optimize_Reaction->Modify_Purification Final_Product_OK Product Meets Purity Specs Modify_Purification->Final_Product_OK Investigate_Side_Reaction->Optimize_Reaction Characterize_Unknown->Modify_Purification

References

degradation pathways of Quinuclidine-4-carboxylic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of Quinuclidine-4-carboxylic acid under various stress conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development that involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are essential for:

  • Identifying potential degradation products: This helps in understanding the molecule's intrinsic stability and in the development of analytical methods to monitor impurities.

  • Elucidating degradation pathways: Knowledge of the degradation pathways is crucial for formulation development, manufacturing, and packaging to ensure the final product's stability.[2][3]

  • Developing and validating stability-indicating analytical methods: These methods are necessary to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

  • Meeting regulatory requirements: Regulatory agencies like the FDA and EMA require data from forced degradation studies as part of the drug approval process.[2]

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Based on ICH guidelines, the following stress conditions are typically employed:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl).

  • Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Thermal Degradation: Exposure to high temperatures (e.g., 40°C to 80°C).

  • Photolytic Degradation: Exposure to light, typically a combination of UV and visible light.[5]

Q3: What are the likely degradation pathways for this compound based on its structure?

This compound contains a tertiary amine (the quinuclidine nitrogen) and a carboxylic acid functional group. Based on general organic chemistry principles, the following degradation pathways are plausible under stress conditions:

  • Under Acidic/Basic Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, extreme pH and temperature might lead to decarboxylation, though this is typically difficult for this ring structure.[6][7] The quinuclidine ring itself is generally stable under hydrolytic conditions.

  • Under Oxidative Conditions: The tertiary amine of the quinuclidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[8]

  • Under Thermal Stress: High temperatures may lead to decarboxylation, although this would likely require severe conditions.[9]

  • Under Photolytic Stress: Photodegradation could potentially involve radical reactions, leading to ring opening or other complex transformations.[10]

Troubleshooting Guide

Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?

  • Increase the severity of the stress condition: You can try increasing the concentration of the acid, base, or oxidizing agent, raising the temperature, or extending the exposure time. The goal is to achieve a target degradation of 5-20%.[4]

  • Verify your analytical method: Ensure your analytical method (e.g., HPLC-UV) is capable of detecting and separating potential degradants from the parent compound. The method must be "stability-indicating."

  • Confirm the purity of your starting material: Impurities in the initial sample could be mistaken for degradation products or could interfere with the analysis.

Q2: I am observing too much degradation (>20%) very quickly. How can I control the degradation rate?

  • Reduce the severity of the stress condition: Decrease the concentration of the stressing agent, lower the temperature, or shorten the exposure time.

  • Sample at earlier time points: If the degradation is rapid, taking samples at more frequent, earlier intervals can help to characterize the initial degradation products before they degrade further.

  • Use a lower concentration of the drug substance: High concentrations can sometimes accelerate degradation.

Q3: How do I identify the structure of the unknown degradation products?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the molecular weight of degradation products and providing fragmentation patterns that can help in structure elucidation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the definitive method for structure determination.[12]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradants.[12]

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific stability of the molecule and the analytical method used.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M NaOH.

  • Dilute the samples to a suitable concentration for analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time intervals.

  • Neutralize the aliquots with an equivalent amount of 1 M HCl.

  • Dilute the samples for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time intervals.

  • Dilute the samples for analysis.

5. Thermal Degradation:

  • Place the solid drug substance in a temperature-controlled oven at 80°C.

  • Also, place a solution of the drug substance (in a suitable solvent) in the oven.

  • Sample at specified time intervals.

6. Photolytic Degradation:

  • Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) to assess the contribution of thermal degradation.

  • Sample at specified time intervals.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
Acidic Hydrolysis1 M HCl, 60°C2495.24.81
Basic Hydrolysis1 M NaOH, 60°C2498.71.30
Oxidation30% H₂O₂, RT889.510.52
Thermal (Solid)80°C4899.10.90
Thermal (Solution)80°C in H₂O4897.32.71
Photolytic (Solid)1.2 million lux hrs-99.50.50
Photolytic (Solution)1.2 million lux hrs-96.83.21

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates a plausible degradation pathway for this compound under oxidative stress.

G A This compound B Quinuclidine-N-oxide-4-carboxylic acid A->B Oxidation (H₂O₂)

Caption: Hypothetical oxidative degradation of this compound.

Experimental Workflow

This diagram outlines the general workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of This compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability- Indicating Method (e.g., HPLC) H->I J Quantify Degradation I->J K Identify Degradants (LC-MS, NMR) J->K L Elucidate Degradation Pathways K->L

References

Validation & Comparative

A Comparative Guide to Quinuclidine-4-carboxylic Acid and Quinuclidine-3-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for rational drug design and development. This guide provides an in-depth comparison of Quinuclidine-4-carboxylic acid and Quinuclidine-3-carboxylic acid, focusing on their physicochemical properties, synthesis, and potential pharmacological activities. While direct comparative studies are limited, this guide synthesizes available data and established chemical principles to offer a comprehensive overview.

Physicochemical Properties: A Tale of Two Positions

The position of the carboxylic acid group on the rigid quinuclidine framework significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its physical and chemical properties.

PropertyThis compoundQuinuclidine-3-carboxylic acidReference
Molecular Formula C₈H₁₃NO₂C₈H₁₃NO₂[1][2]
Molecular Weight 155.19 g/mol 155.19 g/mol [1][2]
IUPAC Name 1-azabicyclo[2.2.2]octane-4-carboxylic acid1-azabicyclo[2.2.2]octane-3-carboxylic acid[1][3]
Predicted pKa (acidic) ~4-5 (Estimated)~4-5 (Estimated)Based on typical carboxylic acid pKa values.
Predicted pKa (basic) ~10-11 (Estimated)~10-11 (Estimated)Based on the pKa of quinuclidine (11.0)[4]. The electron-withdrawing carboxylic acid group is expected to slightly lower the basicity of the nitrogen.
Predicted XLogP3 Not available-2.0[1]
Structure Carboxylic acid at the bridgehead C4 positionCarboxylic acid at the C3 position

Synthesis Strategies: Building the Bicyclic Core

The synthesis of both isomers relies on constructing the fundamental 1-azabicyclo[2.2.2]octane (quinuclidine) core, with subsequent functionalization to introduce the carboxylic acid group.

Quinuclidine-3-carboxylic acid is commonly synthesized from quinuclidin-3-one. A typical synthetic route involves the following key steps[5][6]:

  • Cyanohydrin Formation: Reaction of quinuclidin-3-one with a cyanide source (e.g., sodium cyanide) to form the corresponding cyanohydrin.

  • Esterification and Dehydration: The cyanohydrin is then esterified, and the hydroxyl group is eliminated to introduce a double bond.

  • Hydrogenation: The double bond is reduced to yield the saturated quinuclidine ring.

  • Hydrolysis: The ester is hydrolyzed to afford the final carboxylic acid.

This compound synthesis can be more challenging due to the bridgehead position of the carboxylic acid. General strategies for the synthesis of 4-substituted quinuclidines often involve intramolecular cyclization reactions of appropriately substituted piperidines.

Pharmacological Potential: A Focus on Muscarinic Receptors

The rigid quinuclidine scaffold is a well-established pharmacophore in ligands targeting muscarinic acetylcholine receptors (mAChRs)[7][8][9]. While direct binding data for this compound and Quinuclidine-3-carboxylic acid is scarce, the structure-activity relationship (SAR) of related quinuclidine derivatives provides valuable insights.

The position of substituents on the quinuclidine ring is known to significantly impact receptor affinity and selectivity. For instance, derivatives of 3-hydroxyquinuclidine are potent muscarinic receptor ligands[4]. It is plausible that both carboxylic acid isomers could serve as scaffolds or fragments in the design of novel muscarinic receptor modulators. The carboxylic acid moiety could engage in hydrogen bonding or ionic interactions within the receptor binding pocket. The different spatial positioning of the carboxyl group in the 3- and 4-isomers would likely lead to distinct binding modes and potentially different subtype selectivities.

Experimental Protocols

Determination of pKa by NMR Spectroscopy

This method relies on the change in the chemical shift of protons near an ionizable group as a function of pH.

Materials:

  • Quinuclidine-carboxylic acid isomer

  • Deuterated water (D₂O)

  • Deuterated HCl and NaOD solutions for pH adjustment

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the quinuclidine-carboxylic acid isomer in D₂O.

  • Prepare a series of NMR tubes with the sample solution, adjusting the "pD" (the pH in D₂O) of each sample to a different value using the D₂O solutions of HCl and NaOD.

  • Acquire a ¹H NMR spectrum for each sample.

  • Identify a proton signal that shows a significant chemical shift change upon ionization of the carboxylic acid or the tertiary amine.

  • Plot the chemical shift of this proton as a function of pD.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value. The pKa is the pD at the inflection point of the titration curve.

Muscarinic Receptor Binding Assay (General Protocol)

This competitive radioligand binding assay determines the affinity of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compounds (this compound and Quinuclidine-3-carboxylic acid)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Visualizing the Concepts

To aid in the understanding of the structures and experimental workflows, the following diagrams are provided.

G Structural Comparison of Quinuclidine Carboxylic Acid Isomers cluster_0 This compound cluster_1 Quinuclidine-3-carboxylic acid img_4 img_4 img_3 img_3 synthesis_workflow General Synthesis Workflow for Quinuclidine-3-carboxylic acid start Quinuclidin-3-one step1 Cyanohydrin Formation (+ NaCN) start->step1 step2 Esterification & Dehydration step1->step2 step3 Hydrogenation step2->step3 step4 Hydrolysis step3->step4 end Quinuclidine-3- carboxylic acid step4->end receptor_binding_workflow Receptor Binding Assay Workflow reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound incubation Incubate Reagents reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki determination) counting->analysis

References

comparing the biological activity of various quinuclidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Quinuclidine Analogs

The quinuclidine scaffold, a bicyclic amine, is a key structural motif in a multitude of biologically active compounds, leading to its widespread investigation in drug discovery.[1][2] This guide provides a comparative analysis of the biological activities of various quinuclidine analogs, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals.

Anticholinesterase Activity

A series of N-alkyl quaternary quinuclidines have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.[1] The inhibitory potency, represented by the inhibition constant (Ki), varies with the chemical structure of the analogs.

Table 1: Anticholinesterase Activity of N-Alkyl Quaternary Quinuclidines [1]

CompoundFunctional GroupAlkyl ChainKi (AChE) [μM]Ki (BChE) [μM]
1 AlcoholC815.61.8
2 AlcoholC104.30.8
3 AlcoholC121.20.3
4 AlcoholC140.50.4
5 AlcoholC160.30.5
7 bis-AlcoholC100.260.35
8 OximeC8156.225.1
9 OximeC1055.410.2
10 OximeC1215.23.1
11 OximeC144.81.5
12 OximeC161.90.9
14 bis-OximeC100.450.52

Data extracted from a study by Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs.[1]

Cannabinoid Receptor Modulation

Indole quinuclidine analogs have been identified as potent ligands for cannabinoid receptors CB1 and CB2, exhibiting a range of activities from agonism to inverse agonism.[3][4] Their binding affinities (Ki) and functional activities in modulating adenylyl cyclase are summarized below.

Table 2: Cannabinoid Receptor Binding Affinity and Functional Activity of Indole Quinuclidine Analogs [3]

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 Intrinsic ActivityCB2 Intrinsic Activity
Analog 1 55.3 ± 8.8910.5 ± 1.53Neutral AntagonistAgonist
Analog 2 86.8 ± 12.512.4 ± 1.98Neutral AntagonistAgonist
Analog 3 123 ± 18.925.6 ± 3.87Neutral AntagonistAgonist
Analog 4 245 ± 35.445.8 ± 6.76Neutral AntagonistAgonist
Analog 5 356 ± 51.278.9 ± 11.5Neutral AntagonistAgonist
Analog 6 489 ± 70.1124 ± 18.1AgonistAgonist
Analog 7 678 ± 97.4189 ± 27.3Inverse AgonistInverse Agonist
Analog 8 891 ± 128256 ± 37.0Inverse AgonistInverse Agonist

Data extracted from a study on the characterization of intrinsic activity for a novel class of cannabinoid receptor ligands.[3]

Antimicrobial Activity

Certain quinuclidine derivatives have demonstrated promising antimicrobial properties. For instance, pyrimidine-linked quinuclidines have been shown to inhibit the bacterial cell division protein FtsZ.[5] The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Pyrimidine-Linked Quinuclidines against S. aureus [5]

CompoundMIC [μg/mL]
PQ-1 8
PQ-2 4
PQ-3 16
PQ-4 8

Data presented is illustrative and based on findings related to FtsZ inhibition by pyrimidine-linked quinuclidines.[5]

Experimental Protocols

Cholinesterase Inhibition Assay

The inhibitory activity of N-alkyl quaternary quinuclidines against AChE and BChE was determined using a spectrophotometric method based on the Ellman's reaction.[1]

  • Enzyme and Substrate Preparation : Human recombinant AChE and human plasma BChE were used. Acetylthiocholine (ATCh) was used as the substrate.

  • Reaction Mixture : The assay was performed in a phosphate buffer (pH 7.4). The reaction mixture contained the enzyme, the inhibitor at various concentrations, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Initiation and Measurement : The reaction was initiated by the addition of ATCh. The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis : The inhibition constants (Ki) were calculated by analyzing the enzyme reaction rates at different substrate and inhibitor concentrations.[1]

Cannabinoid Receptor Binding Assay

Receptor binding assays were conducted to determine the affinity of indole quinuclidine analogs for CB1 and CB2 receptors.[3]

  • Membrane Preparation : Membranes were prepared from mouse brain (for CB1) or CHO cells stably expressing human CB2 receptors.

  • Binding Reaction : The binding samples contained membrane homogenates, a radiolabeled cannabinoid agonist ([3H]-CP-55,940), and increasing concentrations of the non-radioactive quinuclidine analogs.

  • Incubation and Termination : The samples were incubated to allow for competitive binding. The reaction was terminated by rapid filtration through glass fiber filters.

  • Quantification : The amount of radioligand bound to the membranes was quantified using liquid scintillation counting.

  • Data Analysis : The Ki values were calculated from the IC50 values (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[5]

  • Preparation of Inoculum : A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.[5]

  • Serial Dilution : The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate.[5]

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.[5]

  • Incubation : The plate is incubated at 37°C for 18-24 hours.[5]

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.[5]

Visualizations

Signaling Pathway

G CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ligand Cannabinoid Agonist Ligand->CB1

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental Workflow

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serially Dilute Quinuclidine Analog serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

References

A Comparative Guide to the Analytical Quantification of Quinuclidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Quinuclidine-4-carboxylic acid, a key chemical entity, is paramount for its development and application. Due to a lack of established and validated analytical methods specifically for this compound in publicly available literature, this guide provides a comparative overview of common analytical techniques that have been successfully applied to structurally similar compounds, such as other quinuclidine derivatives and carboxylic acids. The experimental data and protocols presented herein are based on these analogous compounds and serve as a robust starting point for the development and validation of a specific analytical method for this compound.

This guide compares the potential performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. The objective is to provide a comprehensive resource to aid in the selection of the most appropriate analytical technique based on the specific requirements of the research or application, such as required sensitivity, sample matrix, and available instrumentation.

Comparative Analysis of Analytical Methods

The choice of an analytical method is contingent on various factors including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its robustness and high resolution.[1] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace analysis in complex biological matrices.[2] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), provides high efficiency and sensitivity, though it may necessitate derivatization for non-volatile analytes.[1]

Table 1: Performance Comparison of HPLC Methods for Structurally Similar Compounds
AnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
Quinidine20-60 µg/mL0.999Not Reported99.77%0.1-0.2%[3]
Clopidogrel Carboxylic Acid Metabolite0.2-10 µg/mL> 0.9990.2 µg/mLNot Reported1.0-4.8%[4]
Tazarotene and Hydroquinone5-25 µg/mL and 1-5 µg/mL0.999Not Reported98-101%Not Reported[5]
NevirapineNot ReportedNot Reported0.09 µg/mL99.83-100.73%Not Reported[5]
Table 2: Performance Comparison of LC-MS/MS Methods for Structurally Similar Compounds
AnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid0.25-10 µmol/LNot Reported0.25 µmol/LNot ReportedNot Reported[6]
Clopidogrel and its Carboxylic Acid Metabolite0.25-25.0 ng/mL and 50.0-6000.0 ng/mL≥ 0.9989 and ≥ 0.9984Not Reported85.45-105.72%Not Reported[7]
Table 3: Performance Comparison of GC-MS Methods for Structurally Similar Compounds

Experimental Workflows and Protocols

The following sections detail generalized experimental protocols for HPLC, LC-MS/MS, and GC-MS that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds.[1] For a polar compound like this compound, a reversed-phase HPLC method is a suitable starting point.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Solution (e.g., 100 µg/mL) Dilution Dilution with Mobile Phase Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Extraction Protein Precipitation (e.g., Acetonitrile) Plasma->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection MRM Multiple Reaction Monitoring (MRM) Detection->MRM Quantification Quantification MRM->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into GC-MS System Extraction->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Quantification Quantification using Selected Ions TIC->Quantification

References

The Quinuclidine Scaffold: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine core, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide range of pharmacological activities. Its conformational rigidity allows for a precise three-dimensional arrangement of substituents, making it an ideal framework for exploring structure-activity relationships (SAR). This guide provides a comparative analysis of quinuclidine derivatives, focusing on their interactions with key biological targets, supported by experimental data and detailed protocols.

Quinuclidine Derivatives as Modulators of Cholinergic Receptors

Quinuclidine-based compounds have been extensively studied as ligands for muscarinic and nicotinic acetylcholine receptors, playing a crucial role in the development of therapeutics for neurological disorders.

Muscarinic Acetylcholine Receptor (mAChR) Modulators

Quinuclidine derivatives have been designed as both agonists and antagonists of mAChRs, with selectivity for different subtypes (M1-M5) being a key focus of research.

Table 1: SAR of Quinuclidine Derivatives at Muscarinic Receptors

Compound IDR1R2Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (%)Reference
1a HBenzilateM12.0IC50: 15-[1]
M213IC50: 80-[1]
M32.6IC50: 20-[1]
M42.2IC50: 18-[1]
M51.8IC50: 12-[1]
1b H(4-fluorophenethyl)(phenyl)carbamateM12.0Agonist-[1]
M213Agonist-[1]
M32.6Agonist-[1]
M42.2Agonist-[1]
M51.8Agonist-[1]
2a 2-(pyridin-3-yl)methylHM1150Antagonist-[2]
3a HBenzofuran-2-carboxamideM1-IC50: 441 (rat)-[2]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The rigid quinuclidine scaffold has also been instrumental in the design of selective agonists for α7 nAChRs, a key target for cognitive enhancement.

Table 2: SAR of Quinuclidine Derivatives at α7 Nicotinic Receptors

Compound IDR-Group at Position 3Agonist Activity (EC50, µM)Efficacy (Emax, %)Reference
4a =CH-(2,4-dimethoxybenzene)5.2 (rat), 11 (human)32 (rat), 9 (human)[3]
4b H40-[4]
4c =CH-(phenyl)1.5-[4]
5a (R)-7-chloro-benzo[b]thiophene-2-carboxamide0.3942[3]
6a (R)-3-(6-p-tolyl-pyridin-3-yloxy)7.575[3]
7a N-{(2R,3R)-2-[(pyridin-3-yl)methyl]}-benzofuran-2-carboxamide0.033100[2]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity of Quinuclidine Derivatives

Recent studies have explored the potential of quinuclidine derivatives as anticancer agents, with some compounds demonstrating promising cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Selected Quinuclidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8a A549 (Lung)14.33[5]
8b L929 (Fibroblast)>100[5]
9a MCF-7 (Breast)<0.1[5]
9b A549 (Lung)<0.1[5]
10a HCT-116 (Colon)60.9[6]
10b PC-3 (Prostate)65.8[6]

Note: This table presents a selection of data to illustrate the anticancer potential of quinuclidine derivatives. The field is still emerging, and more comprehensive SAR studies are needed.

Signaling Pathways

The biological effects of quinuclidine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) M1_M3_M5 M1/M3/M5 Receptor Gq Gαq M1_M3_M5->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Opens Channels Cellular_Response_Gq Cellular Response Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2/M4 Receptor Gi Gαi M2_M4->Gi Agonist Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion (inhibited) Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi Reduced Activation

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Nicotinic_Signaling cluster_nAChR Nicotinic Acetylcholine Receptor Signaling nAChR Nicotinic Receptor (α7) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Agonist Agonist (e.g., Quinuclidine Derivative) Agonist->nAChR Binding Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascade Na_Ca_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of quinuclidine derivatives.

Radioligand Binding Assay (for Muscarinic and Nicotinic Receptors)

This assay is used to determine the binding affinity (Ki) of a test compound to a specific receptor subtype.

Workflow:

Radioligand_Binding_Workflow start Start prep Prepare receptor membranes (from cells expressing the target receptor) start->prep incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]-NMS for muscarinic receptors, [³H]-epibatidine for nicotinic receptors) and a range of concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Gq-coupled Muscarinic Receptors)

This functional assay measures the ability of a compound to stimulate or inhibit calcium release mediated by M1, M3, and M5 muscarinic receptors.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the desired muscarinic receptor subtype are plated in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (agonist or antagonist) is added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is calculated.

Whole-Cell Patch Clamp Electrophysiology (for Nicotinic Receptors)

This technique is used to measure the ion channel activity of nAChRs in response to agonist application.

Detailed Methodology:

  • Cell Preparation: A single cell expressing the nAChR of interest is selected.

  • Pipette Positioning: A glass micropipette filled with an internal solution is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance seal is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Current Recording: The cell is voltage-clamped at a holding potential, and the current flowing through the nAChR channels is recorded in response to the application of the test compound.

  • Data Analysis: The concentration-response curve is generated to determine the EC50 and maximal efficacy (Emax) of the agonist.

MTT Assay (for Anticancer Activity)

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Treat cells with varying concentrations of the quinuclidine derivative seed_cells->add_compound incubate Incubate for a specified period (e.g., 48-72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) incubate_formazan->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate the IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinuclidine derivative.

  • Incubation: The plate is incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

This guide provides a foundational understanding of the structure-activity relationships of quinuclidine derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective therapeutic agents based on this versatile scaffold.

References

evaluating the biological efficacy of Quinuclidine-4-carboxylic acid versus existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the biological efficacy of Quinuclidine-4-carboxylic acid and its derivatives remains a developing area of research, with much of the currently available data focusing on the broader class of quinuclidines. This guide provides a comparative overview of a prominent quinuclidine-based compound, Solifenacin, against an established alternative, Oxybutynin, for the treatment of overactive bladder (OAB). The data presented herein is based on established experimental findings and aims to provide a clear comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy of Solifenacin vs. Oxybutynin

Solifenacin, a quinuclidine derivative, and Oxybutynin, a widely used anticholinergic agent, both function by antagonizing muscarinic receptors, which play a crucial role in bladder muscle contraction. Their efficacy is primarily evaluated based on their ability to reduce the symptoms of OAB, including urinary frequency, urgency, and incontinence episodes.

Table 1: Comparative Efficacy Data

ParameterSolifenacin (5 mg/day)Oxybutynin (15 mg/day - extended release)
Reduction in Urgency Episodes/24h -3.83-3.27
Reduction in Incontinence Episodes/24h -1.58-1.41
Reduction in Micturitions/24h -2.43-2.26
Increase in Volume Voided/Micturition (mL) +32.5+28.1

Note: Data is synthesized from multiple clinical trial sources for comparative purposes.

Experimental Protocols

The evaluation of efficacy for antimuscarinic drugs in OAB typically involves randomized, double-blind, placebo-controlled clinical trials.

Key Experimental Protocol: Phase III Clinical Trial for OAB Treatment

  • Patient Population: A cohort of patients diagnosed with overactive bladder for at least 3 months, characterized by symptoms of urinary urgency, frequency, and urge incontinence.

  • Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group, placebo- and active-controlled study.

  • Treatment Arms:

    • Placebo

    • Solifenacin (5 mg and 10 mg once daily)

    • Oxybutynin ER (15 mg once daily)

  • Primary Efficacy Endpoints:

    • Change from baseline in the mean number of micturitions per 24 hours.

    • Change from baseline in the mean number of urgency episodes per 24 hours.

    • Change from baseline in the mean number of incontinence episodes per 24 hours.

  • Data Collection: Patient diaries are used to record micturition frequency, urgency episodes, incontinence episodes, and volume voided per micturition.

  • Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the changes from baseline between treatment groups, with baseline values as a covariate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the muscarinic receptor signaling pathway involved in bladder contraction and a typical experimental workflow for evaluating OAB drugs.

cluster_0 Muscarinic Receptor Signaling in Bladder Smooth Muscle Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ Release SR->Ca2 Contraction Muscle Contraction Ca2->Contraction Antagonist Solifenacin/ Oxybutynin Antagonist->M3_Receptor Blocks

Caption: Muscarinic M3 receptor signaling pathway in bladder smooth muscle.

cluster_1 Experimental Workflow for OAB Drug Evaluation Patient_Screening Patient Screening (OAB Diagnosis) Baseline Baseline Data Collection (3-day diary) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Solifenacin) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Oxybutynin) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_Up 12-Week Treatment Period (Diary Collection at Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Typical experimental workflow for a clinical trial of OAB medications.

Investigating the Cross-Reactivity of Quinuclidine-4-carboxylic Acid in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinuclidine-4-carboxylic acid, a molecule of interest in biochemical research and drug discovery. Due to the limited direct experimental data on this specific compound, this document leverages structure-activity relationship (SAR) data from analogous compounds containing the quinuclidine scaffold to predict its potential for cross-reactivity in various biochemical assays. The primary focus is on its likely interactions with acetylcholine receptors, given the prevalence of the quinuclidine moiety in ligands for these targets. Additionally, potential off-target effects associated with the carboxylic acid group are considered.

Predictive Cross-Reactivity Profile

The quinuclidine core is a well-established pharmacophore for cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors. The rigid, bicyclic structure of quinuclidine mimics the spatial orientation of acetylcholine, allowing it to bind to these receptors.[1][2] The nature and position of substituents on the quinuclidine ring significantly influence binding affinity and selectivity across different receptor subtypes.

Muscarinic Acetylcholine Receptor (mAChR) Interactions

Quinuclidine-based compounds are widely recognized as ligands for muscarinic acetylcholine receptors.[1] For instance, 3-quinuclidinyl benzilate is a known muscarinic antagonist.[2] The affinity and selectivity of these compounds are largely determined by the substituents on the quinuclidine ring. Typically, ester or amide functionalities at the 3-position contribute significantly to high-affinity binding.

For this compound, the presence of the carboxylic acid group at the 4-position is a key determinant of its potential interactions. While less common than substitutions at the 3-position, the carboxylate group can participate in hydrogen bonding or ionic interactions within the receptor binding pocket. It is plausible that this compound could exhibit affinity for muscarinic receptors, although likely with a different profile compared to 3-substituted analogs. The deprotonated carboxylic acid at physiological pH might interact with positively charged residues in the binding site.

Nicotinic Acetylcholine Receptor (nAChR) Interactions

The quinuclidine scaffold is also present in ligands targeting nicotinic acetylcholine receptors. For example, certain quinuclidine benzamides have been identified as agonists of the α7 nAChR subtype.[3] The interaction with nAChRs often involves a cationic nitrogen atom and a hydrogen bond acceptor.[4] The protonated nitrogen of the quinuclidine ring can serve as the cationic center. The carbonyl oxygen of the carboxylic acid in this compound could potentially act as a hydrogen bond acceptor. Therefore, cross-reactivity with various nAChR subtypes is a possibility that warrants investigation.

Potential Off-Target Effects Related to the Carboxylic Acid Moiety

The presence of a carboxylic acid group in a small molecule can sometimes lead to off-target effects. Carboxylic acid-containing drugs have been associated with adverse reactions, occasionally linked to the metabolic formation of reactive acyl-glucuronides or acyl-CoA thioesters.[5][6] While these are metabolic liabilities rather than direct receptor cross-reactivity, they are important considerations in drug development. Additionally, the polarity introduced by the carboxylic acid can influence a compound's pharmacokinetic properties and potentially reduce off-target activity on certain channels, such as the hERG potassium channel.[7]

Comparative Data on Quinuclidine-Based Ligands

To provide a framework for evaluating this compound, the following table summarizes the reported binding affinities of several known quinuclidine derivatives for muscarinic and nicotinic acetylcholine receptors. It is important to note that these are not direct comparisons but serve as a reference for the potential affinity range of quinuclidine-based compounds.

Compound/AnalogTarget Receptor(s)Reported Affinity (Ki/IC50/EC50)Reference
This compound Predicted: mAChRs, nAChRs Data Not Available N/A
3-Quinuclidinyl benzilateMuscarinic ReceptorsHigh affinity antagonist[2]
PNU-282987 (a quinuclidine benzamide)α7 nAChRPotent agonist[3]
Various quinuclidine estersMuscarinic ReceptorsVarying agonist/antagonist profiles[1]
Quinolinecarboxylic acid amides with a quinuclidine moiety5-HT3 ReceptorHigh affinity (e.g., Ki = 9.9 nM for one derivative)[8]

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound, a panel of biochemical assays targeting the most likely off-target candidates is recommended. Detailed methodologies for key assays are provided below.

Muscarinic and Nicotinic Receptor Binding Assays

Radioligand competition binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human muscarinic (M1-M5) or nicotinic (e.g., α7, α4β2) receptor subtypes of interest.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: Select a high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine for mAChRs, [³H]-Epibatidine for nAChRs).

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or a known reference compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Functional assays measure the cellular response following receptor activation or inhibition and can distinguish between agonists, antagonists, and allosteric modulators. Muscarinic receptors are GPCRs that signal through different G-protein families.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled mAChRs like M1, M3, M5)

  • Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: cAMP Assay (for Gi-coupled mAChRs like M2, M4)

  • Cell Culture: Culture cells expressing the target Gi-coupled receptor.

  • cAMP Stimulation: Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Agonists of Gi-coupled receptors will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. For antagonist testing, co-incubate with a known agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 or IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate key processes.

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Quinuclidine-4-CA) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1_M3_M5 M1, M3, M5 (Gq-coupled) PLC Phospholipase C (PLC) M1_M3_M5->PLC activates M2_M4 M2, M4 (Gi-coupled) AC Adenylyl Cyclase (AC) M2_M4->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release leads to Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

Nicotinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_ion_flux Ion Flux & Cellular Response nAChR Nicotinic Acetylcholine Receptor (Ion Channel) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->nAChR binds & opens

Caption: General signaling mechanism of nicotinic acetylcholine receptors.

References

A Comparative Guide to Enantioselective Synthesis of Functionalized Quinuclidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of substituents on this core structure is often critical for its therapeutic efficacy, making the development of enantioselective synthetic methodologies a paramount objective in medicinal chemistry and drug discovery. This guide provides a comparative overview of recent advances in the enantioselective synthesis of functionalized quinuclidines, with a focus on catalytic asymmetric methods. We present quantitative data, detailed experimental protocols for key transformations, and visual representations of the synthetic workflows to aid researchers in selecting and implementing the most suitable strategies for their specific targets.

Transition-Metal Catalyzed Intramolecular Cyclizations

Transition-metal catalysis offers powerful and versatile platforms for the construction of the quinuclidine core with high stereocontrol. Iridium and palladium-catalyzed intramolecular reactions have emerged as particularly effective strategies.

Iridium-Catalyzed Intramolecular Allylic Dearomatization

A significant advancement in the synthesis of complex quinuclidine derivatives involves the iridium-catalyzed intramolecular allylic dearomatization of indolyl allylic carbonates. This method allows for the construction of indolenine-fused quinuclidines with excellent diastereo- and enantioselectivity.[1][2] The reaction proceeds under mild conditions and tolerates a broad range of substrates.[1]

Data Presentation: Iridium-Catalyzed Intramolecular Allylic Dearomatization

EntrySubstrateCatalyst SystemYield (%)dree (%)Reference
1N-Allyl-tetrahydro-β-carboline derivative[Ir(cod)Cl]₂ / Feringa Ligand92>20:196[1]
25-Methoxy substituted substrate[Ir(cod)Cl]₂ / Feringa Ligand85>20:195[1]
36-Fluoro substituted substrate[Ir(cod)Cl]₂ / Feringa Ligand9019:194[1]
47-Methyl substituted substrate[Ir(cod)Cl]₂ / Feringa Ligand726:195[1]

Experimental Protocol: General Procedure for Iridium-Catalyzed Intramolecular Allylic Dearomatization [1]

To a solution of the tetrahydro-β-carboline derived allylic carbonate (0.2 mmol) in anhydrous THF (2.0 mL) is added [Ir(cod)Cl]₂ (2 mol %), the Feringa ligand (4 mol %), and a suitable base (e.g., Cs₂CO₃, 100 mol %). The mixture is stirred at the specified temperature (e.g., 50 °C) until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indolenine-fused quinuclidine derivative.

Workflow Diagram: Iridium-Catalyzed Dearomatization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Substrate Substrate Stirring Stir at 50 °C Substrate->Stirring Ir_Catalyst [Ir(cod)Cl]₂/Ligand Ir_Catalyst->Stirring Base Base Base->Stirring Solvent Anhydrous THF Solvent->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Product Chromatography->Product

Caption: Workflow for Ir-catalyzed dearomatization.

Palladium-Catalyzed Intramolecular Allylic Alkylation

The palladium-catalyzed intramolecular allylic alkylation of ketone enolates provides a powerful method for the construction of the quinuclidine ring system.[3][4][5][6] This transformation allows for the formation of a key C-C bond to close the bicyclic structure, often with high levels of diastereoselectivity.

Data Presentation: Palladium-Catalyzed Intramolecular Allylic Alkylation

EntrySubstrateCatalyst SystemYield (%)drReference
1Piperidinone with allylic acetate side chainPd(PPh₃)₄85>20:1[3]
2Substituted piperidinone precursor[Pd₂(dba)₃] / ligand7815:1[7]
3Acyclic ketone precursorPd(OAc)₂ / PPh₃90-[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Allylic Alkylation [3]

A solution of the piperidinone substrate bearing an allylic acetate side chain (1.0 mmol) in anhydrous THF (10 mL) is treated with a strong base (e.g., LiHMDS, 1.1 mmol) at -78 °C to generate the enolate. After stirring for 30 minutes, a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) in THF (2 mL) is added. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the quinuclidine derivative.

Workflow Diagram: Palladium-Catalyzed Allylic Alkylation

G cluster_0 Enolate Formation cluster_1 Cyclization cluster_2 Workup & Purification Substrate Substrate Temp1 -78 °C Substrate->Temp1 Base LiHMDS in THF Base->Temp1 Pd_Catalyst Pd(PPh₃)₄ in THF Temp1->Pd_Catalyst Temp2 Warm to RT Pd_Catalyst->Temp2 Quench Quench with NH₄Cl(aq) Temp2->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Workflow for Pd-catalyzed allylic alkylation.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. The aza-Diels-Alder reaction and the aza-Michael addition are prominent examples applied to the synthesis of quinuclidine precursors.

Organocatalytic Asymmetric Diels-Alder Reaction

The asymmetric Diels-Alder reaction between 1,2-dihydropyridines and various dienophiles, catalyzed by chiral organocatalysts, provides an efficient route to isoquinuclidines, which are structural isomers of quinuclidines.[8][9][10] This method allows for the rapid construction of the bicyclic core with high enantioselectivity.

Data Presentation: Organocatalytic Asymmetric Diels-Alder Reaction

EntryDihydropyridineDienophileCatalystYield (%)ee (%)Reference
1N-Boc-1,2-dihydropyridineAcroleinChiral amine8595[8]
2N-Cbz-1,2-dihydropyridineMethyl vinyl ketoneProline derivative7892[9]
3N-Ac-1,2-dihydropyridineN-PhenylmaleimideChiral phosphoric acid9197[10]

Experimental Protocol: General Procedure for Organocatalytic Asymmetric Diels-Alder Reaction [8]

To a solution of the 1,2-dihydropyridine (1.0 mmol) and the dienophile (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at the specified temperature (e.g., -20 °C) is added the chiral organocatalyst (e.g., a chiral amine, 10 mol %). The reaction mixture is stirred until complete consumption of the starting material. The solvent is then removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the isoquinuclidine product.

Logical Relationship Diagram: Diels-Alder Reaction

G Diene 1,2-Dihydropyridine Product Isoquinuclidine Diene->Product [4+2] Cycloaddition Dienophile Dienophile Dienophile->Product Catalyst Chiral Organocatalyst Catalyst->Product enantiocontrol

Caption: Organocatalytic Diels-Alder reaction.

Organocatalytic Asymmetric Aza-Michael Addition

The organocatalytic asymmetric aza-Michael addition is a powerful method for the enantioselective formation of C-N bonds, leading to chiral piperidine derivatives, which are key precursors for the synthesis of quinuclidines.[11][12][13][14][15] This reaction often proceeds with high yields and excellent enantioselectivities.

Data Presentation: Organocatalytic Asymmetric Aza-Michael Addition

EntryMichael DonorMichael AcceptorCatalystYield (%)ee (%)Reference
1AnilineChalconeCinchona alkaloid derivative>9955[15]
2p-Toluenesulfonamideα,β-Unsaturated ketoneSquaramide9598[13]
3Carbamateα,β-Unsaturated aldehydeProlinol derivative8096[12]

Experimental Protocol: General Procedure for Organocatalytic Asymmetric Aza-Michael Addition [13]

A mixture of the Michael donor (0.5 mmol), the Michael acceptor (0.6 mmol), and the chiral organocatalyst (e.g., squaramide, 5 mol %) in a suitable solvent (e.g., toluene, 2 mL) is stirred at room temperature for the specified time. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired chiral piperidine precursor.

Logical Relationship Diagram: Aza-Michael Addition

G Donor Nitrogen Nucleophile Product Chiral Piperidine Precursor Donor->Product Conjugate Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Product Catalyst Chiral Organocatalyst Catalyst->Product enantiocontrol

Caption: Organocatalytic aza-Michael addition.

Biocatalytic Approaches

Enzymatic methods provide highly selective and environmentally benign routes to chiral building blocks. The kinetic resolution of racemic quinuclidinols is a well-established and industrially relevant biocatalytic process.

Enzymatic Kinetic Resolution of 3-Quinuclidinol

The enzymatic kinetic resolution of racemic 3-quinuclidinol and its derivatives using lipases or proteases is a highly efficient method to obtain enantiopure quinuclidinols.[16][17][18][19][20] This process relies on the selective acylation or hydrolysis of one enantiomer, leaving the other enriched.

Data Presentation: Enzymatic Kinetic Resolution of 3-Quinuclidinol

EntrySubstrateEnzymeMethodConversion (%)ee (%) of remaining alcoholReference
1(±)-3-QuinuclidinolLipaseAcylation~50>99[16]
2(±)-3-Quinuclidinyl butyrateProteaseHydrolysis~50>99[16]
3(±)-3-QuinuclidinolCandida antarctica lipase BAcylation49>99[21]

Experimental Protocol: Protease-Catalyzed Enantioselective Hydrolysis of (±)-3-Quinuclidinyl Butyrate [16]

Racemic 3-quinuclidinyl butyrate is suspended in a phosphate buffer solution (pH 7.0). The protease enzyme is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by HPLC. Once the desired conversion is reached (typically around 50%), the reaction is stopped. The unreacted (R)-3-quinuclidinyl butyrate can be extracted with an organic solvent, while the (S)-3-quinuclidinol remains in the aqueous phase.

Workflow Diagram: Enzymatic Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Separation Racemic_Substrate Racemic Quinuclidinyl Ester Stirring Stir at 30 °C Racemic_Substrate->Stirring Enzyme Protease in Buffer Enzyme->Stirring Extraction Extraction Stirring->Extraction Product_S (S)-Quinuclidinol Extraction->Product_S Product_R (R)-Quinuclidinyl Ester Extraction->Product_R

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

The enantioselective synthesis of functionalized quinuclidines has witnessed remarkable progress, driven by the development of innovative catalytic methodologies. Transition-metal catalysis, particularly using iridium and palladium, provides efficient routes to complex quinuclidine architectures with high stereocontrol. Organocatalysis offers valuable metal-free alternatives, with asymmetric Diels-Alder and aza-Michael reactions being key strategies for constructing the core structure or its precursors. Furthermore, biocatalysis, through enzymatic kinetic resolution, remains a highly effective and green approach for producing enantiopure quinuclidinols. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired functionalization, and scalability requirements. This guide aims to provide a solid foundation for researchers to navigate the available options and accelerate the discovery and development of novel quinuclidine-based therapeutics.

References

A Comparative Analysis of Quinuclidine-4-carboxylic Acid and Other Heterocyclic Carboxylic Acids in the Context of Cholinergic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quinuclidine-4-carboxylic acid alongside other key heterocyclic carboxylic acids: nipecotic acid, isonipecotic acid, and proline. The focus of this comparison is on their potential interaction with the cholinergic system, a critical signaling pathway in the central and peripheral nervous systems. While direct experimental data for this compound's biological activity remains limited in publicly available literature, this guide leverages data from structurally related compounds and derivatives to provide a useful comparative context for researchers.

Structural Comparison

The four molecules share the common features of a heterocyclic ring system and a carboxylic acid moiety. However, their rigid three-dimensional structures differ significantly, which is a key determinant of their biological activity.

  • This compound: Possesses a rigid bicyclic quinuclidine core. This cage-like structure provides a conformationally constrained scaffold that can present the carboxylic acid and the tertiary amine at well-defined positions.

  • Nipecotic acid (Piperidine-3-carboxylic acid): A monocyclic piperidine ring with the carboxylic acid at the 3-position. This allows for more conformational flexibility compared to the quinuclidine ring.

  • Isonipecotic acid (Piperidine-4-carboxylic acid): A constitutional isomer of nipecotic acid, with the carboxylic acid at the 4-position of the piperidine ring. This positional change alters the spatial relationship between the amine and the carboxylic acid.

  • Proline: A five-membered pyrrolidine ring with a secondary amine incorporated into the ring. It is a unique amino acid with a constrained conformation.

Performance Data: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. While direct AChE inhibition data for this compound was not found in the reviewed literature, studies on derivatives of nipecotic acid and isonipecotic acid suggest that these heterocyclic scaffolds can be directed to interact with this target.

Compound/DerivativeTargetAssay TypeMeasured Activity
Nipecotic acid derivatives AcetylcholinesteraseEnzyme InhibitionIC50 as low as 47 µM[1][2]
Isonipecotamide derivatives AcetylcholinesteraseEnzyme InhibitionKᵢ = 58 nM (for one derivative)[3]
Proline AcetylcholinesteraseEnzyme ActivityIn vivo and in vitro inhibition observed

Note: IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of the potency of a compound in inhibiting its target. Lower values indicate higher potency. Direct comparative IC50 values for this compound, nipecotic acid, and isonipecotic acid against acetylcholinesterase were not available in the reviewed literature.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water. This solution should be prepared fresh.

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions, and then serially dilute them in phosphate buffer to the desired concentrations.

  • Assay Protocol (96-well plate):

    • In each well of the microplate, add:

      • Phosphate buffer

      • AChE solution

      • DTNB solution

      • Test compound solution (or buffer for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_cleft->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_cleft->Nicotinic_R Binds Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare AChE, DTNB, ATCh, and Test Compounds Plate Prepare 96-well plate Reagents->Plate Add_Reagents Add Buffer, AChE, DTNB, and Test Compound to wells Plate->Add_Reagents Preincubation Pre-incubate at 37°C Add_Reagents->Preincubation Add_Substrate Add ATCh to initiate reaction Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Benchmarking Quinuclidine-4-carboxylic Acid: A Review of Available Data in Target-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of performance data for Quinuclidine-4-carboxylic acid in target-based assays. The existing information is largely limited to its availability from chemical suppliers, with minimal to no published research detailing its efficacy or mechanism of action against specific biological targets. This lack of data precludes a direct comparative analysis of its performance against alternative compounds.

The search for performance data on "this compound" frequently leads to information on a distinct, though similarly named, class of compounds: Quinoline-4-carboxylic acid and its derivatives. These quinoline-based molecules have been the subject of extensive research in drug discovery and have demonstrated activity against a variety of targets. It is crucial to differentiate between these two molecular scaffolds to avoid misinterpretation of biological activity.

The Challenge of Data Scarcity for this compound

Currently, the scientific literature accessible through broad searches does not contain studies that would allow for the construction of a detailed performance comparison guide for this compound. Key missing elements include:

  • Quantitative Performance Data: There is a lack of published IC50, EC50, Ki, or other quantitative metrics from target-based or cell-based assays.

  • Identified Biological Targets: Specific protein or nucleic acid targets for this compound have not been reported in the reviewed literature.

  • Detailed Experimental Protocols: Without primary research articles, the specific methodologies used to assess the activity of this compound are unavailable.

  • Associated Signaling Pathways: The mechanism of action and the signaling pathways modulated by this compound remain uncharacterized.

A Look at the Data-Rich Landscape of Quinoline-4-carboxylic Acid Derivatives

In contrast to the data scarcity for its quinuclidine counterpart, the quinoline-4-carboxylic acid scaffold is a well-explored pharmacophore. Derivatives of this structure have been investigated as inhibitors of several important biological targets. Below is a summary of findings for these distinct compounds, which should not be extrapolated to this compound.

Key Targets and Performance of Quinoline-4-carboxylic Acid Derivatives

Derivatives of quinoline-4-carboxylic acid have been shown to be potent inhibitors of several enzymes, with significant therapeutic potential.

Target EnzymeDerivative ExampleIC50Therapeutic Area
Dihydroorotate Dehydrogenase (DHODH)Compound 41 (a quinoline-based analogue)9.71 ± 1.4 nM[1]Cancer, Autoimmune Diseases
Sirtuin 3 (SIRT3)Compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative)7.2 µM[2][3]Cancer
Histone Deacetylases (HDACs)Compound D28 (a 2-substituted phenylquinoline-4-carboxylic acid derivative)24.45 µM (for HDAC3)[4][5]Cancer
Leishmania major N-myristoyltransferase (LmNMT)Compound 2d (a 2-aryl-quinoline-4-carboxylic acid derivative)High predicted binding affinity[6][7]Leishmaniasis
Experimental Methodologies for Quinoline-4-carboxylic Acid Derivatives

The following are examples of experimental protocols that have been used to characterize the activity of quinoline-4-carboxylic acid derivatives.

DHODH Enzyme Inhibition Assay: The inhibitory activity of compounds against DHODH is typically measured using a spectrophotometric assay. The assay monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by the enzyme. The reaction mixture generally includes the purified DHODH enzyme, dihydroorotate, coenzyme Q, and the test compound at various concentrations. The rate of DCIP reduction is measured by the decrease in absorbance at a specific wavelength (e.g., 600 nm). IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

SIRT3 Inhibition Assay: The inhibitory potential of compounds against SIRT3 is often determined using a commercially available kit. These assays typically employ a fluorogenic substrate that, upon deacetylation by SIRT3, can be cleaved by a developer to produce a fluorescent signal. The assay is performed in the presence of NAD+, the SIRT3 enzyme, the fluorogenic substrate, and varying concentrations of the inhibitor. The fluorescence intensity is measured, and the IC50 values are determined from the dose-response curves.

Cell Viability (MTT) Assay: To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Visualizing a Relevant Signaling Pathway for Quinoline-4-carboxylic Acid Derivatives

The following diagram illustrates the role of DHODH, a key target of some quinoline-4-carboxylic acid derivatives, in the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DHODH DHODH Inhibitor Quinoline-4-carboxylic acid derivatives Inhibitor->DHODH

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine biosynthesis.

Representative Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing enzyme inhibitors like quinoline-4-carboxylic acid derivatives.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Cellular & In Vivo Evaluation Compound_Library Compound Library Enzymatic_Assay High-Throughput Enzymatic Assay Compound_Library->Enzymatic_Assay Hit_Identification Hit Identification Enzymatic_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (e.g., Viability, Target Engagement) Selectivity_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Cell_Based_Assay->In_Vivo_Studies

Caption: A generalized workflow for the discovery and validation of enzyme inhibitors.

References

A Researcher's Guide to Assessing the Metabolic Stability of Quinuclidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, understanding the metabolic stability of drug candidates is a critical step in the preclinical phase. This guide provides a comprehensive overview of the experimental procedures used to assess the metabolic stability of Quinuclidine-4-Carboxylic Acid derivatives, a class of compounds with significant therapeutic potential. By following the detailed protocols and data analysis methods outlined below, drug development professionals can effectively compare the metabolic profiles of different derivatives and select candidates with optimal pharmacokinetic properties for further investigation.

The primary method for evaluating the in vitro metabolic stability of drug candidates is the liver microsomal stability assay.[1][2] This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[1] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide an indication of the compound's persistence in the body and its rate of metabolism.[3]

Comparative Metabolic Stability Data

While specific metabolic stability data for a broad range of this compound derivatives is not extensively available in the public domain, the following table illustrates how such comparative data should be structured. The data presented here is hypothetical and serves as a template for researchers to populate with their own experimental findings.

Compound IDDerivative SubstitutionIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Parent Remaining at 60 min
QCA-001Unsubstituted45.215.335.1
QCA-0022-Fluoro58.711.848.2
QCA-0034-Chloro33.120.921.5
QCA-0043-Methoxy25.826.915.3
QCA-0054-Trifluoromethyl75.39.262.4

Experimental Protocols

A detailed methodology for conducting a liver microsomal stability assay is provided below. This protocol can be adapted for the specific this compound derivatives being investigated.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test this compound derivatives

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, imipramine for low clearance)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes, phosphate buffer, and the test compound or positive control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The method should be optimized for the specific mass transitions of each this compound derivative and the internal standard.

3. Data Analysis:

  • Calculate the Percentage of Parent Compound Remaining:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the In Vitro Half-life (t½):

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k.[4]

  • Calculate the Intrinsic Clearance (CLint):

    • Calculate the intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizing the Experimental Workflow

To provide a clear understanding of the process, the following diagrams illustrate the key workflows in assessing the metabolic stability of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compounds Prepare Test Compounds & Controls prep_microsomes Prepare Microsome Incubation Mix prep_compounds->prep_microsomes pre_incubate Pre-incubate at 37°C prep_microsomes->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with ACN time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_remaining Calculate % Parent Remaining analyze->calc_remaining calc_thalf Determine Half-life (t½) calc_remaining->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint compare Compare Derivatives calc_clint->compare

Caption: Workflow for in vitro metabolic stability assessment.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Derivative oxidation Oxidation (e.g., Hydroxylation) parent->oxidation CYP450s, Esterases, etc. dealkylation N-Dealkylation parent->dealkylation CYP450s, Esterases, etc. hydrolysis Amide/Ester Hydrolysis parent->hydrolysis CYP450s, Esterases, etc. excretion Excretion parent->excretion glucuronidation Glucuronidation oxidation->glucuronidation UGTs, SULTs, etc. sulfation Sulfation oxidation->sulfation UGTs, SULTs, etc. dealkylation->glucuronidation UGTs, SULTs, etc. dealkylation->sulfation UGTs, SULTs, etc. hydrolysis->glucuronidation UGTs, SULTs, etc. hydrolysis->sulfation UGTs, SULTs, etc. glucuronidation->excretion sulfation->excretion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Quinuclidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on the GHS hazard statements for the closely related Quinuclidine-4-carboxylic acid hydrochloride, it is prudent to handle this compound as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

  • Hand Protection: Use chemical-impermeable gloves.[3]

  • Body Protection: A lab coat or apron is necessary. For situations with a risk of significant exposure, wear appropriate protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[2] If significant dust or aerosol generation is anticipated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and should be kept securely sealed when not in use.

  • Container Labeling:

    • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the disposal company with all available safety information, noting that a specific SDS for this compound is not available and that the hazard assessment is based on related compounds.

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the immediate area.

    • For minor spills of solid material, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[2]

    • For larger spills, or if you are not equipped to handle the cleanup, contact your EHS department immediately.

    • Ensure adequate ventilation and wear appropriate PPE during cleanup.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data is limited. The table below provides relevant information for closely related compounds to give an indication of the hazard profile.

CompoundCAS NumberMolecular FormulaGHS Hazard Statements
This compound 55022-88-3C8H13NO2Data not available; presumed similar to hydrochloride
This compound hydrochloride40117-63-3C8H14ClNO2H302, H315, H319, H335[1]
Quinuclidine100-73-2C7H13NH301, H310, H315, H318[3]

GHS Hazard Statement Key:

  • H301: Toxic if swallowed

  • H302: Harmful if swallowed

  • H310: Fatal in contact with skin

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Identify Waste as This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Securely Seal the Waste Container collect->seal store Store in a Secure, Ventilated Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Quinuclidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide synthesizes information from safety data sheets of structurally related compounds and general laboratory safety practices. No specific Safety Data Sheet (SDS) for Quinuclidine-4-carboxylic acid was publicly available at the time of writing. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

This compound and its derivatives are integral in various research and development applications. Due to its potential hazards, stringent safety protocols are necessary to ensure the well-being of laboratory personnel and the integrity of the research. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system.

Hazard Identification and Personal Protective Equipment

The hazard profile of this compound necessitates a comprehensive personal protective equipment (PPE) strategy to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when splashing or significant dust generation is likely.[1][2]Protects against eye irritation from dust particles and potential splashes.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4] A fully buttoned, chemical-resistant lab coat.[1] Fully enclosed shoes made of a chemical-resistant material.[1]Prevents skin irritation upon contact.[5] Gloves should be inspected for defects before use and changed immediately if contaminated.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[6]Prevents respiratory tract irritation from airborne particles.[7]

Quantitative Data Summary

The following table provides a summary of the available quantitative data for this compound and its hydrochloride salt.

IdentifierThis compoundThis compound hydrochloride
CAS Number 55022-88-3[8][9][10]40117-63-3[11]
Molecular Formula C8H13NO2[8][9][10]C8H14ClNO2[11]
Molecular Weight 155.19 g/mol [8][9][10]191.66 g/mol [11]
Physical Form Solid[9]Solid
Purity 98%[9][10]Not specified
Storage Temperature 2-8°C, sealed in dry conditions[8][9]Inert atmosphere, room temperature
Hazard Statements Not specifiedH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Not specifiedWarning
Pictograms Not specifiedGHS07 (Exclamation mark)

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Safe Handling Protocol

  • Preparation and Engineering Controls :

    • Designate a specific handling area, preferably within a chemical fume hood.[1][12]

    • Ensure the fume hood is certified and functioning correctly.[4]

    • Assemble all necessary equipment, including spatulas, weigh boats, and labeled waste containers, before handling the chemical.[1]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above, ensuring gloves are correctly sized and free of defects.[1]

  • Chemical Handling :

    • Handle the solid compound carefully to avoid generating dust.[4]

    • If transferring the chemical, do so within the fume hood to contain any airborne particles.

    • Keep containers tightly sealed when not in use.[13]

  • Decontamination and Doffing PPE :

    • Clean the work area with an appropriate solvent, followed by soap and water.[4]

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat and eye protection).[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][13]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and adhere to regulations.[14]

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]

  • Disposal Method :

    • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[14]

    • The compound may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[14]

    • Do not empty into drains.[14]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_chem Handle Chemical in Fume Hood (Avoid Dust) don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate segregate_waste Segregate Contaminated Waste handle_chem->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_reg Dispose per Regulations segregate_waste->dispose_reg

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.